Product packaging for Aureothin(Cat. No.:CAS No. 2825-00-5)

Aureothin

Katalognummer: B1665325
CAS-Nummer: 2825-00-5
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: GQKXCBCSVYJUMI-WACKOAQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Aureothin is a C-nitro compound that is (3Z)-3-[(2E)-2-methyl-3-(4-nitrophenyl)prop-2-en-1-ylidene]tetrahydrofuran which is substituted by a 6-methoxy-3,5-dimethyl-4-oxo-4H-pyran-2-yl group at position 5. It is isolated from the soil bacterium, Streptomyces thioluteus and exhibits antitumor, antifungal, and insecticidal activities. It has a role as an antifungal agent, an antibacterial agent, an antineoplastic agent, an antiparasitic agent, a bacterial metabolite and an EC 1.6.5.3 [NADH:ubiquinone reductase (H(+)-translocating)] inhibitor. It is a C-nitro compound, a member of oxolanes, a member of 4-pyranones, an olefinic compound and a ketene acetal. It is functionally related to a deoxythis compound.
This compound has been reported in Streptomyces orinoci and Streptomyces thioluteus with data available.
isolated from culture MA-2465;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO6 B1665325 Aureothin CAS No. 2825-00-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2825-00-5

Molekularformel

C22H23NO6

Molekulargewicht

397.4 g/mol

IUPAC-Name

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

InChI

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1

InChI-Schlüssel

GQKXCBCSVYJUMI-WACKOAQBSA-N

Isomerische SMILES

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2

Kanonische SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aureothin, Mycolutein, Strain 58 substance

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical Architecture and Biological Profile of Aureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothin, a polyketide metabolite produced by the bacterium Streptomyces thioluteus, presents a unique chemical scaffold that has garnered significant interest within the scientific community.[1][2][3] This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a comprehensive summary of its biological activities and physicochemical properties. Detailed experimental protocols for its isolation and a key bioassay are provided, and its mechanism of action as an inhibitor of mitochondrial Complex I is visually elucidated.

Chemical Structure and Physicochemical Properties

This compound is characterized by a distinctive structure featuring a p-nitrophenyl group, a polyene chain, a tetrahydrofuran ring, and a γ-pyrone moiety. Its systematic IUPAC name is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one.[3]

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
Molecular Formula C22H23NO6[1][3][4]
Molecular Weight 397.42 g/mol [3][4]
CAS Number 2825-00-5[2][3]
Appearance Yellow solid[2]
Solubility Soluble in ethanol, methanol, DMSO, dimethylformamide, dichloromethane, and acetone.[2]
SMILES COC1=C(C)C(=O)C(=C(O1)[C@H]2C\C(=C\C(=C\c3ccc(cc3)N(=O)=O)\C)\CO2)C[4]
InChI Key GQKXCBCSVYJUMI-WACKOAQBSA-N

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antifungal, insecticidal, antitumor, and anti-HIV properties.[1][3][4] Its primary mechanism of action involves the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain.[5]

Table 2: Summary of Quantitative Biological Activity of this compound

Activity TypeOrganism/Cell LineAssayValueReference(s)
NematicidalBursaphelenchus xylophilus (Pine Wood Nematode)Mortality Assay (24h)LC50: 1.5 µg/mL[2]
LarvicidalAedes aegyptiLarvicidal Assay (24h)LC50: 1.5 ppm[2]
AnticancerHuman Fibrosarcoma (HT1080)Cytotoxicity AssayIC50: 30 µM[2]
Anti-HIV--IC50: 5.3 nM[6]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. AE170020

This protocol is adapted from the methodology described for the isolation of this compound from a Streptomyces species.[1]

1. Fermentation:

  • Inoculate a suitable production medium (e.g., Bennet's medium) with a spore suspension of Streptomyces sp. AE170020.

  • Incubate the culture on an orbital shaker at 28°C for an appropriate duration to allow for the production of this compound.

2. Extraction:

  • After fermentation, harvest the culture broth and centrifuge to separate the mycelium from the supernatant.

  • Extract the mycelium with a suitable organic solvent such as acetone or ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing this compound.

  • Further purify the combined fractions using high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Confirmation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Mitochondrial Complex I (NADH Dehydrogenase) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on mitochondrial Complex I.

1. Mitochondrial Isolation:

  • Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using a commercially available mitochondrial isolation kit or standard differential centrifugation methods.

2. Assay Principle:

  • The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.

3. Assay Procedure:

  • Prepare a reaction mixture containing isolated mitochondria, a suitable buffer, and the substrate NADH.

  • Add varying concentrations of this compound to the reaction mixture. A known Complex I inhibitor (e.g., rotenone) should be used as a positive control.

  • Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

4. Data Analysis:

  • Calculate the rate of NADH oxidation for each concentration of this compound.

  • Determine the IC50 value of this compound for Complex I inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects primarily by disrupting cellular respiration. It specifically targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the proton pumping activity of Complex I and ultimately leading to a decrease in ATP synthesis.

Aureothin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane NADH NADH NAD NAD+ NADH->NAD e⁻ Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I UQ Ubiquinone (Q) Complex_I->UQ e⁻ H_out H+ Complex_I->H_out H⁺ pump UQH2 Ubiquinol (QH2) Complex_III Complex III UQH2->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->H_out H⁺ pump Complex_IV Complex IV CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H_out H⁺ pump H2O H₂O O2->H2O H_in H+ H_in->Complex_I H⁺ pump H_in->Complex_III H⁺ pump H_in->Complex_IV H⁺ pump ATP_Synthase ATP Synthase H_out->ATP_Synthase H⁺ flow ATP_Synthase->H_in H⁺ flow ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_I Inhibition

References

An In-depth Technical Guide to the Aureothin-Producing Organism Streptomyces thioluteus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothin, a nitro-containing polyketide with significant antifungal, antitumor, and insecticidal properties, is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces thioluteus. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and production of this compound. It details the genetic organization of the this compound biosynthetic gene cluster (aur), the unique enzymatic machinery involved in its assembly, and the current understanding of the regulatory networks that govern its production. This document also includes detailed experimental protocols for the cultivation of S. thioluteus, extraction, and quantification of this compound, aimed at facilitating further research and development of this potent bioactive compound.

Introduction

Streptomyces thioluteus is a notable member of the actinomycetes, a group of bacteria renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. Among these metabolites is this compound, a rare nitroaryl-substituted polyketide that has garnered significant interest for its potential therapeutic applications. The unique chemical structure and potent bioactivities of this compound make S. thioluteus a subject of intensive study for natural product chemists, microbiologists, and drug discovery scientists. This guide aims to consolidate the current technical knowledge on this compound production in S. thioluteus, providing a resource for researchers seeking to explore and exploit its biosynthetic potential.

This compound Biosynthesis

The biosynthesis of this compound is orchestrated by a type I modular polyketide synthase (PKS) system encoded by the aur gene cluster.[1] This gene cluster, spanning approximately 27 kb, harbors a set of genes responsible for the assembly of the polyketide backbone, as well as tailoring enzymes that modify the core structure to yield the final this compound molecule.[1]

The aur Gene Cluster

The aur gene cluster in S. thioluteus is characterized by several unique features. A key aspect is the iterative nature of one of its PKS modules, a deviation from the canonical co-linearity rule of modular PKSs.[1] While four modules are present, they catalyze the five extension cycles required for the synthesis of the this compound backbone.[1]

Key Biosynthetic Enzymes

The biosynthesis of this compound involves several key enzymes, each playing a critical role in the formation of the final product.

  • Polyketide Synthase (PKS): The core of the biosynthetic machinery is a type I PKS, which is responsible for the iterative condensation of acyl-CoA precursors to form the polyketide chain.

  • N-oxygenase (AurF): A novel N-oxygenase, AurF, is encoded within the aur gene cluster.[1] This enzyme is responsible for the formation of the unique p-nitrobenzoic acid (pNBA) starter unit from a p-aminobenzoic acid (pABA) precursor.

  • Tailoring Enzymes: A suite of tailoring enzymes, including reductases and cyclases, modify the polyketide chain to introduce the characteristic pyrone ring and other structural features of this compound.

Biosynthetic Pathway

The biosynthesis of this compound commences with the formation of the pNBA starter unit by AurF. This starter unit is then loaded onto the PKS assembly line. The polyketide chain is subsequently elongated through the sequential addition of extender units, followed by reductive modifications and cyclization events to yield the mature this compound molecule.

Aureothin_Biosynthesis cluster_precursor Precursor Synthesis cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions pABA p-Aminobenzoic Acid AurF AurF (N-oxygenase) pABA->AurF pNBA p-Nitrobenzoic Acid (Starter Unit) AurF->pNBA PKS_loading PKS Loading pNBA->PKS_loading PKS_elongation Iterative Elongation (4 modules, 5 extensions) PKS_loading->PKS_elongation Polyketide_chain Polyketide Chain PKS_elongation->Polyketide_chain Tailoring_enzymes Tailoring Enzymes (e.g., Reductases, Cyclases) Polyketide_chain->Tailoring_enzymes This compound This compound Tailoring_enzymes->this compound

A simplified workflow of the this compound biosynthetic pathway.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling pathways. These regulatory mechanisms ensure that the production of the antibiotic is coordinated with the growth and developmental stage of the bacterium and in response to environmental cues.

Transcriptional Regulation

The expression of the aur gene cluster is controlled by transcriptional regulators that can act as activators or repressors. While specific regulators for the aur cluster in S. thioluteus have not been extensively characterized, studies on other Streptomyces species suggest the involvement of several families of regulatory proteins.

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): This family of activators is commonly found within secondary metabolite biosynthetic gene clusters and plays a crucial role in initiating the transcription of the biosynthetic genes.

  • Two-Component Systems: These systems, typically consisting of a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental signals, often modulating secondary metabolism.

  • Global Regulators: Pleiotropic regulators that control a wide range of cellular processes, including morphological differentiation and primary metabolism, can also influence this compound production.

Signaling Molecules

Small signaling molecules, such as gamma-butyrolactones, are known to play a significant role in coordinating secondary metabolite production in a population-dependent manner, a phenomenon known as quorum sensing. While the specific signaling molecules involved in this compound regulation are yet to be identified, quorum sensing-based metabolic engineering has been successfully used to increase the production of the related compound neothis compound in a heterologous host, suggesting a similar regulatory mechanism may be at play in S. thioluteus.

Aureothin_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Cascade Nutrient_limitation Nutrient Limitation Global_regulators Global Regulators Nutrient_limitation->Global_regulators Population_density Population Density Quorum_sensing Quorum Sensing (e.g., gamma-butyrolactones) Population_density->Quorum_sensing Cellular_stress Cellular Stress Two_component_systems Two-Component Systems Cellular_stress->Two_component_systems SARPs SARPs Global_regulators->SARPs Two_component_systems->SARPs Quorum_sensing->SARPs aur_cluster aur Gene Cluster Transcription SARPs->aur_cluster Activation Aureothin_production This compound Production aur_cluster->Aureothin_production

A conceptual diagram of the signaling pathways regulating this compound production.

Experimental Protocols

Cultivation of Streptomyces thioluteus

Materials:

  • GYM Medium:

    • Glucose: 4.0 g/L

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • CaCO₃: 2.0 g/L

    • Agar (for solid medium): 20.0 g/L

    • Distilled water: 1.0 L

    • Adjust pH to 7.2 before autoclaving.

  • Spore Suspension:

    • Mature (7-10 days) culture of S. thioluteus on GYM agar.

    • Sterile 20% (v/v) glycerol solution.

Protocol:

  • Prepare GYM medium and sterilize by autoclaving at 121°C for 20 minutes.

  • For liquid culture, inoculate 50 mL of GYM broth in a 250 mL baffled flask with a fresh spore suspension of S. thioluteus.

  • Incubate the culture at 28-30°C with shaking at 200-220 rpm for 5-7 days.

  • For solid culture, pour sterilized GYM agar into petri dishes and allow to solidify. Streak the spore suspension onto the agar surface and incubate at 28-30°C for 7-10 days until sporulation is observed.

Extraction of this compound

Materials:

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Harvest the liquid culture of S. thioluteus by centrifugation at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Extract the mycelial pellet three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the dried extract in a small volume of methanol for further analysis.

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient: 10-90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 390 nm.

  • Standard: A pure standard of this compound is required for calibration and quantification.

Protocol:

  • Prepare a standard curve of this compound by injecting known concentrations of the pure compound.

  • Filter the methanolic extract of the S. thioluteus culture through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Identify the this compound peak based on its retention time and UV spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculate GYM medium with S. thioluteus spores Incubation Incubate at 28-30°C, 200-220 rpm, 5-7 days Inoculation->Incubation Harvest Harvest mycelium by centrifugation Incubation->Harvest Extraction Extract mycelium with ethyl acetate (3x) Harvest->Extraction Evaporation Evaporate solvent under vacuum Extraction->Evaporation Dissolution Dissolve extract in methanol Evaporation->Dissolution HPLC HPLC-UV Analysis (C18 column, MeCN/H2O gradient) Dissolution->HPLC Quantification Quantify using This compound standard curve HPLC->Quantification

A general experimental workflow for this compound production and analysis.

Quantitative Data

The production of this compound by S. thioluteus can be influenced by various factors, including the composition of the culture medium and fermentation conditions. While specific yields can vary between different strains and experimental setups, the following table provides an example of how quantitative data on this compound production can be presented.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (1% w/v)Biomass (g/L)This compound Titer (mg/L)
Glucose5.2 ± 0.312.5 ± 1.1
Soluble Starch4.8 ± 0.215.8 ± 1.5
Glycerol6.1 ± 0.418.2 ± 1.3
Mannitol5.5 ± 0.314.1 ± 1.2

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values should be determined experimentally.

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (0.5% w/v)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract6.5 ± 0.420.1 ± 1.8
Peptone6.2 ± 0.318.9 ± 1.6
Soybean Meal7.1 ± 0.525.4 ± 2.1
Ammonium Sulfate4.9 ± 0.29.7 ± 0.9

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values should be determined experimentally.

Conclusion

Streptomyces thioluteus remains a valuable source of the potent bioactive compound this compound. A thorough understanding of its biosynthetic pathway and regulatory networks is crucial for the rational design of strategies to improve its production. The unique features of the aur gene cluster, including the iterative PKS module and the novel N-oxygenase, offer exciting avenues for future research in polyketide biosynthesis and enzymatic mechanisms. The experimental protocols and data presentation formats provided in this guide are intended to serve as a practical resource for researchers in the field, facilitating the exploration of this compound's therapeutic potential and the development of optimized production processes. Further investigation into the specific signaling pathways that govern this compound biosynthesis will be key to unlocking the full potential of S. thioluteus as a microbial cell factory.

References

Aureothin mechanism of action as an antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Aureothin as an Antibiotic

Abstract

This compound, a nitro-containing polyketide produced by Streptomyces thioluteus, exhibits a wide range of biological activities, including potent antibacterial effects.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action. It details its molecular target, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core inhibitory pathway and experimental workflows. The primary antibacterial action of this compound stems from its inhibition of essential bacterial enzymes, making it a subject of interest in the search for novel antimicrobial agents.[3][4][5]

Core Mechanism of Action: Targeting Bacterial Type I Polyketide Synthase

The antibiotic activity of this compound is attributed to its role as a potent and specific inhibitor of bacterial type I polyketide synthases (PKSs).[2][6][7] These large, multifunctional enzymes are crucial for the biosynthesis of polyketides, a diverse class of secondary metabolites that are often essential for the survival, virulence, or ecological adaptation of the producing bacteria.

This compound's biosynthesis itself involves an iterative Type I PKS, and it is understood that it acts by targeting similar enzymatic machinery in other bacteria.[6][7] The mechanism involves the following key steps:

  • Binding to the Acyltransferase (AT) Domain: this compound is believed to bind to the acyltransferase (AT) domain within a PKS module. The AT domain is responsible for selecting the correct extender unit (typically malonyl-CoA or methylmalonyl-CoA) and transferring it to the acyl carrier protein (ACP).

  • Inhibition of Polyketide Chain Elongation: By occupying or allosterically modifying the AT domain, this compound prevents the loading of extender units onto the ACP. This effectively halts the polyketide chain elongation process.

  • Disruption of Essential Metabolite Production: The inhibition of PKSs prevents the bacterium from producing vital polyketide-derived metabolites. This disruption of a key metabolic pathway ultimately leads to bacteriostasis or bactericidal effects, depending on the specific bacterium and the importance of the inhibited pathway.

This mechanism represents a highly selective mode of action, as mammalian cells utilize a different type of fatty acid synthase, which, while structurally related, possesses sufficient differences to be less susceptible to this compound's effects.

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified against various bacterial strains and in specific enzyme inhibition assays. The Minimum Inhibitory Concentration (MIC) is a key measure of its antibacterial potency, while the IC50 value indicates its effectiveness against its molecular target.

ParameterTarget Organism/EnzymeValue
MIC Bacillus subtilis0.78 µg/mL
MIC Staphylococcus aureus3.13 µg/mL
MIC Escherichia coli> 50 µg/mL
IC50 Human Fibrosarcoma HT1080 cells30 µM
Nematicidal Activity (LC50) Bursaphelenchus xylophilus1.00 µg/mL

Note: Data is compiled from various studies and may vary based on experimental conditions. The activity against Gram-negative bacteria like E. coli is notably lower, likely due to the outer membrane acting as a permeability barrier.[8]

Key Experimental Protocols

Elucidating this compound's mechanism of action involves several standard biochemical and microbiological assays.[9][10]

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.[11]

  • Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest this compound concentration in which no visible turbidity (bacterial growth) is observed.

In Vitro Polyketide Synthase (PKS) Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on a purified PKS enzyme.[12]

  • Enzyme Preparation: A bacterial Type I PKS module is expressed and purified.

  • Reaction Mixture: The reaction is set up in a buffer containing the purified PKS, the starter unit (e.g., acetyl-CoA), the extender unit (e.g., radiolabeled [14C]malonyl-CoA), and the reducing agent NADPH.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction contains only the solvent.

  • Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set period to allow for polyketide synthesis.

  • Product Extraction: The reaction is quenched, and the synthesized polyketide products are extracted using an organic solvent (e.g., ethyl acetate).

  • Quantification: The amount of radiolabeled product is quantified using scintillation counting. The activity in the presence of this compound is compared to the control to determine the percent inhibition and calculate the IC50 value.

Visualizations: Pathways and Workflows

This compound's Inhibitory Action on Polyketide Synthesis

Aureothin_Pathway cluster_PKS Bacterial Type I PKS Module PKS_Domains KS AT DH ER KR ACP GrowingChain Growing Polyketide Chain PKS_Domains:acp->GrowingChain Elongation This compound This compound This compound->PKS_Domains:at INHIBITS ExtenderUnit Malonyl-CoA (Extender Unit) ExtenderUnit->PKS_Domains:at Binds GrowingChain->PKS_Domains:ks FinalProduct Essential Polyketide Metabolite GrowingChain->FinalProduct Synthesis CellDeath Bacterial Cell Death or Growth Inhibition FinalProduct->CellDeath Lack of metabolite leads to...

Caption: this compound inhibits the AT domain of PKS, halting polyketide elongation.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_Prep 1. Preparation cluster_Exec 2. Execution cluster_Analysis 3. Analysis Aureothin_Dilute Create Serial Dilution of this compound in Plate Inoculate Inoculate Plate Wells with Bacteria Aureothin_Dilute->Inoculate Bacteria_Prep Prepare Standardized Bacterial Inoculum Bacteria_Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Determine_MIC Identify Lowest Concentration with No Visible Growth Observe->Determine_MIC Result MIC Value Determine_MIC->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

An In-Depth Technical Guide to the Discovery and Isolation of Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aureothin, a polyketide natural product with notable antimicrobial, anticancer, and nematicidal properties. Initially isolated from Streptomyces thioluteus, this compound has garnered significant interest within the scientific community. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with quantitative data, and elucidates its biosynthetic pathway. Furthermore, it presents a visual representation of a key signaling pathway potentially modulated by this compound, offering insights for future research and drug development endeavors.

Discovery and Producing Organism

This compound was first discovered as a metabolite produced by the soil bacterium Streptomyces thioluteus.[1] It is a rare nitroaryl-substituted polyketide that exhibits a range of biological activities.[1] Subsequently, this compound and its analog, allothis compound, have been isolated from other endophytic Streptomyces species, such as AE170020, highlighting the potential of these microorganisms as a source of novel bioactive compounds.[2][3]

Isolation and Purification of this compound

The isolation and purification of this compound from bacterial fermentation broths involve a multi-step process combining solvent extraction and chromatographic techniques. The following protocol is a detailed methodology adapted from studies on Streptomyces sp. AE170020.[2]

Fermentation and Extraction
  • Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., X-medium containing soybean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, and glycerol) at 28°C with shaking for approximately 96 hours.[4]

  • Biomass Separation: The fermented culture is filtered to separate the mycelial biomass from the culture broth.[4]

  • Solvent Extraction: The cell-free broth is extracted multiple times with an organic solvent of intermediate polarity, such as ethyl acetate or acetone.[2][4] The organic phases are then combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Chromatographic Purification
  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel support. Elution is performed using a gradient of solvents with increasing polarity, such as a mixture of n-hexane and acetone.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).[2]

  • Sephadex LH-20 Column Chromatography: Fractions showing promising activity are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically carried out using a preparative HPLC system equipped with a reverse-phase column (e.g., ODS). A gradient of aqueous methanol with a small percentage of trifluoroacetic acid (TFA) is commonly used as the mobile phase.[2] The purity of the isolated this compound is confirmed by analytical HPLC.[2]

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Fermentation Fermentation Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_this compound Pure_this compound HPLC->Pure_this compound

Workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound has been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, with spectra recorded in CDCl₃.[2]

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
1162.1-
2100.1-
3182.1-
4110.1-
5162.1-
675.05.23
738.52.95, 3.05
8--
971.34.45, 4.58
10120.96.40
11147.4-
12128.06.46
13139.8-
14130.87.49
15124.68.15
16146.2-
17124.68.15
18130.87.49
1-OMe56.53.97
2-Me7.11.81
4-Me9.41.97
11-Me24.32.07

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has established the molecular formula of this compound as C₂₂H₂₃NO₆.[2]

Biological Activity

This compound has demonstrated a range of biological activities, including anticancer, nematicidal, and larvicidal effects. The following tables summarize the available quantitative data.

Anticancer Activity
Cell LineCancer TypeIC₅₀ (µM)Reference
HT1080Human Fibrosarcoma30[3]
Nematicidal Activity
OrganismActivityLC₅₀ (µg/mL)Time (h)Reference
Bursaphelenchus xylophilus (J2)Mortality0.2024[2]
Bursaphelenchus xylophilus (J3)Mortality1.0024[2]
Bursaphelenchus xylophilus (J4/Adult)Mortality2.5024[2]
Larvicidal Activity
OrganismActivityLC₅₀ (ppm)Time (h)Reference
Aedes aegyptiLarvicidal1.524[3]
Aedes aegyptiLarvicidal3.848[3]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process involving a Type I modular polyketide synthase (PKS).[5] A unique feature of this pathway is the iterative use of one of the PKS modules.[5] The biosynthesis starts with the unusual starter unit, p-nitrobenzoic acid (PNBA), which is derived from p-aminobenzoic acid (PABA) through the action of a novel N-oxygenase, AurF.[6]

Biosynthetic Pathway of this compound

aureothin_biosynthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA PABA Synthase PNBA p-Nitrobenzoic Acid (PNBA) PABA->PNBA N-oxygenase (AurF) PKS_Loading Polyketide Synthase (PKS) Loading PNBA->PKS_Loading Chain_Elongation Iterative Chain Elongation (Malonyl-CoA & Methylmalonyl-CoA) PKS_Loading->Chain_Elongation Post_PKS_Modifications Post-PKS Modifications (Cyclization, etc.) Chain_Elongation->Post_PKS_Modifications This compound This compound Post_PKS_Modifications->this compound

Simplified biosynthetic pathway of this compound.

Potential Signaling Pathway in Apoptosis

While the precise molecular targets of this compound are still under investigation, its cytotoxic effects against cancer cells suggest an induction of apoptosis. A common mechanism for apoptosis induction involves the activation of caspases, a family of cysteine proteases that execute programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a key signaling cascade that could be modulated by this compound. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-3.

Hypothesized Intrinsic Apoptosis Pathway

intrinsic_apoptosis This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bcl2_Family Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Increased Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution of Apoptosis

A potential intrinsic apoptosis pathway modulated by this compound.

Conclusion

This compound represents a promising natural product with a unique chemical structure and diverse biological activities. The detailed methodologies for its isolation and the elucidation of its biosynthetic pathway provide a solid foundation for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to explore its therapeutic potential in various diseases. The development of synthetic analogs and further investigation into its antimicrobial spectrum are also promising avenues for future drug discovery efforts.

References

The Natural Provenance of Aureothin and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Microbial Origins, Biosynthesis, and Extraction of a Bioactive Polyketide Family

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the isolation and characterization of aureothin and its known derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge into a practical resource, complete with detailed methodologies, quantitative data summaries, and visual diagrams of key biological and experimental pathways.

Introduction to this compound and its Analogs

This compound is a nitroaryl-substituted polyketide metabolite known for its diverse biological activities, including antifungal, antitumor, and insecticidal properties.[1] Its unique chemical structure, featuring a γ-pyrone ring, a substituted furan, and a p-nitrophenyl moiety, has attracted significant interest in the scientific community. The primary natural sources of this compound and its derivatives are filamentous bacteria of the genus Streptomyces, which are renowned producers of a wide array of secondary metabolites.[2][3] Key naturally occurring derivatives of this compound include allothis compound, the geometric isomer of this compound, and neothis compound, also known as spectinabilin, which is an extended analog of this compound.

Natural Sources and Production

This compound and its derivatives are predominantly isolated from various species of Streptomyces. While Streptomyces thioluteus is a well-established producer of this compound, other species, including endophytic strains, have also been identified as sources of these compounds.[1][4] The production of these metabolites is influenced by fermentation conditions, and efforts to optimize yield are an active area of research.

Table 1: Natural Sources of this compound and its Derivatives
CompoundProducing Organism(s)Reference(s)
This compoundStreptomyces thioluteus, Streptomyces sp. MM23, Streptomyces sp. AE170020 (endophytic)[1][4][5]
Allothis compoundStreptomyces sp. MM23, Streptomyces sp. AE170020 (endophytic)[4][5]
Neothis compound (Spectinabilin)Streptomyces orinoci, Streptomyces spectabilis[6]
Table 2: Quantitative Production Data

Quantitative data on the production of this compound and allothis compound from wild-type Streptomyces strains are not extensively reported in the literature. However, significant success has been achieved in enhancing the production of spectinabilin through mutagenesis.

CompoundStrainProduction TiterReference(s)
SpectinabilinStreptomyces sp. AN091965 (parental strain)37.6 ± 5.6 mg/L[2]
SpectinabilinStreptomyces sp. S-N87 (mutant strain)354.8 ± 7.8 mg/L[2]
This compoundStreptomyces thioluteusNot specified
Allothis compoundStreptomyces sp. MM232.5 mg from 2 L culture[5]

Biosynthesis of this compound and Neothis compound

The biosynthesis of this compound and neothis compound proceeds via a type I modular polyketide synthase (PKS) pathway, which exhibits several unusual features.[7] The biosynthetic gene clusters for both this compound (aur) and neothis compound (nor) have been cloned and characterized, revealing a high degree of similarity.[6][8]

A key feature of these pathways is the iterative use of PKS modules, which deviates from the canonical co-linearity rule of modular PKSs.[7] The biosynthesis is initiated with the uncommon starter unit, p-nitrobenzoic acid (PNBA), which is synthesized from chorismate. The growing polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA units.

Key Enzymes in the this compound Biosynthetic Pathway:
  • Chorismate-utilizing enzyme: Involved in the synthesis of the p-aminobenzoic acid (PABA) precursor.

  • N-oxygenase (AurF): Catalyzes the oxidation of PABA to form the p-nitrobenzoic acid (PNBA) starter unit.[7]

  • Type I Modular Polyketide Synthase (PKS): A multi-domain enzyme responsible for the iterative elongation of the polyketide chain.

  • Furan-forming enzyme: Catalyzes the formation of the tetrahydrofuran ring.

  • Methyltransferase: Adds methyl groups to the pyrone ring.

  • Thioesterase: Releases the final polyketide product.

Aureothin_Biosynthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Chorismate-utilizing enzyme PNBA p-Nitrobenzoic Acid (PNBA) PABA->PNBA N-oxygenase (AurF) Loading Loading onto PKS PNBA->Loading Elongation Iterative Polyketide Elongation (Malonyl-CoA & Methylmalonyl-CoA) Loading->Elongation Type I PKS Modification Ring Formation & Modifications Elongation->Modification Type I PKS This compound This compound Modification->this compound Thioesterase

Biosynthetic pathway of this compound.

The biosynthetic pathway of neothis compound is highly homologous to that of this compound, with the primary difference being the inclusion of an additional PKS module, leading to a longer polyene chain.[6]

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, extraction, purification, and characterization of this compound and its derivatives from Streptomyces cultures.

Fermentation
  • Strain and Culture Medium: Inoculate a suitable Streptomyces strain (e.g., Streptomyces sp. MM23) into a seed medium. A typical medium consists of (per liter): 25 g starch, 15 g soybean meal, 2 g dry yeast, and 4 g CaCO₃, with the pH adjusted to 6.2 before sterilization.[5]

  • Seed Culture: Incubate the seed culture at 27-28°C for 2-3 days on a rotary shaker at 150-200 rpm.

  • Production Culture: Transfer the seed culture (typically a 2-5% v/v inoculum) into a larger volume of the production medium.

  • Incubation: Incubate the production culture at 27-28°C for 5-7 days with continuous agitation.

Extraction and Initial Purification
  • Harvesting: After incubation, separate the mycelia from the culture broth by centrifugation (e.g., 6,000 rpm for 30 minutes).[4]

  • Mycelial Extraction: Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.[5] Sonicate the mixture to enhance extraction efficiency.

  • Solvent Partitioning: Evaporate the organic solvent in vacuo to obtain an aqueous residue. Partition this residue against a non-polar organic solvent like ethyl acetate.[5] Collect the organic layer, which will contain the crude extract of this compound and its derivatives.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude extract.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction Fermentation Streptomyces Culture Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Broth Supernatant Centrifugation->Broth Solvent_Extraction Mycelial Extraction (Acetone) Mycelia->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Partitioning Solvent Partitioning (Ethyl Acetate) Evaporation->Partitioning Organic_Phase Ethyl Acetate Layer (Contains this compound) Partitioning->Organic_Phase Aqueous_Phase Aqueous Layer Partitioning->Aqueous_Phase Drying Drying & Concentration Organic_Phase->Drying Crude_Extract Crude Extract Drying->Crude_Extract

Workflow for extraction of this compound.
Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound and its derivatives.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the fractions containing the target compounds and subject them to further purification by RP-HPLC.[5]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% trifluoroacetic acid) is commonly employed. For example, a gradient of 70% aqueous methanol can be used.[5]

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.[5]

  • Isolation of Pure Compounds: Collect the peaks corresponding to this compound and allothis compound. The retention time for allothis compound is typically shorter than that of this compound under these conditions.[5]

Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational resource for researchers interested in the exploration and exploitation of these compounds. The detailed protocols for fermentation, extraction, and purification, coupled with an understanding of their natural sources and biosynthetic pathways, will facilitate further investigation into the biological activities and potential applications of the this compound family of molecules. Further research into the optimization of production yields and the discovery of novel derivatives from diverse microbial sources remains a compelling avenue for future studies.

References

Aureothin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aureothin, a polyketide antibiotic with significant potential in various research and therapeutic areas. This document covers its fundamental properties, biological synthesis, mechanism of action, and key experimental protocols, presenting data in a structured and accessible format for laboratory and development settings.

Core Properties of this compound

This compound is a nitroaryl-substituted polyketide produced by the bacterium Streptomyces thioluteus. Its unique chemical structure underpins its diverse biological activities.[1]

PropertyValueSource(s)
CAS Number 2825-00-5[1][2][3][4]
Molecular Formula C₂₂H₂₃NO₆[1][2][3][4]
Molecular Weight 397.42 g/mol [1][2][3][4][5]
Appearance Yellow solid[6]
Solubility Soluble in ethanol, methanol, DMSO, and dimethylformamide.[6]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces thioluteus is a complex process involving a type I modular polyketide synthase (PKS). A notable feature of this pathway is the use of p-nitrobenzoate as a starter unit, which is derived from p-aminobenzoate by the action of a novel N-oxygenase, AurF.[1][7][8] The polyketide chain is assembled by three type I PKSs, encoded by the genes aurA, aurB, and aurC.[1] A key characteristic of this synthesis is the iterative use of a single PKS module to catalyze multiple chain extensions.[7][8] Subsequent modifications, including O-methylation by a methyltransferase (encoded by aurI) and the formation of the tetrahydrofuran ring by a monooxygenase (encoded by aurH), complete the synthesis of the final this compound molecule.[1]

Aureothin_Biosynthesis cluster_starter Starter Unit Synthesis cluster_pks Polyketide Chain Assembly cluster_modification Post-PKS Modifications Chorismic_Acid Chorismic Acid p_Aminobenzoate p-Aminobenzoate Chorismic_Acid->p_Aminobenzoate p_Nitrobenzoate p-Nitrobenzoate (Starter Unit) p_Aminobenzoate->p_Nitrobenzoate AurF (N-oxygenase) PKS_Complex Type I PKS (AurA, AurB, AurC) Iterative Extension with Methylmalonyl-CoA & Malonyl-CoA p_Nitrobenzoate->PKS_Complex Polyketide_Chain Assembled Polyketide Chain PKS_Complex->Polyketide_Chain O_Methylated_Intermediate O-Methylated Intermediate Polyketide_Chain->O_Methylated_Intermediate AurI (Methyltransferase) This compound This compound O_Methylated_Intermediate->this compound AurH (Monooxygenase) (Tetrahydrofuran ring formation)

Biosynthesis of this compound.

Mechanism of Action and Biological Activities

This compound exhibits a range of biological activities, including antitumor, antifungal, and insecticidal properties.[1][5] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6] This inhibition disrupts mitochondrial respiration and oxidative phosphorylation, leading to a decrease in cellular ATP production and the generation of reactive oxygen species (ROS).

Antitumor Activity and Apoptosis Signaling

The antitumor effects of this compound are primarily mediated through the induction of apoptosis. By inhibiting mitochondrial complex I, this compound triggers the intrinsic pathway of apoptosis. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then initiates a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death. The release of cytochrome c is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting its release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.

Apoptosis_Pathway cluster_inhibition Mitochondrial Inhibition cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Cascade This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits Bax_Bak Bax/Bak Activation Complex_I->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to this compound.

Materials:

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Cell Treatment: Replace the growth medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Loading of Inhibitors: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse Assay: Place the cell culture microplate in the Seahorse XF analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in this compound-treated cells compared to controls.

Seahorse_Workflow Start Start Cell_Seeding Seed Cells in XF Microplate Start->Cell_Seeding Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Treat_Cells Treat Cells with This compound Cell_Seeding->Treat_Cells Load_Inhibitors Load Inhibitors into Sensor Cartridge (Oligomycin, FCCP, Rot/AA) Hydrate_Cartridge->Load_Inhibitors Run_Assay Run Seahorse XF Assay Treat_Cells->Run_Assay Load_Inhibitors->Run_Assay Data_Analysis Normalize and Analyze OCR Data Run_Assay->Data_Analysis End End Data_Analysis->End

Seahorse XF Analyzer experimental workflow.
In Vitro Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the activity of mitochondrial complex I.

Materials:

  • Isolated mitochondria

  • Assay buffer

  • NADH

  • Decylubiquinone (Coenzyme Q analog)

  • Complex I dye (e.g., a redox-sensitive dye)

  • Rotenone (Complex I inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, decylubiquinone, and the complex I dye.

  • Sample Addition: Add a standardized amount of isolated mitochondria to the reaction wells. Include a set of wells with rotenone to measure non-specific activity.

  • Initiation of Reaction: Start the reaction by adding NADH to all wells.

  • Measurement: Immediately measure the change in absorbance of the complex I dye over time at the appropriate wavelength in a kinetic mode.

  • Calculation of Activity: The activity of complex I is calculated as the rotenone-sensitive rate of NADH oxidation, determined by the change in absorbance over time, and normalized to the amount of mitochondrial protein.

References

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Analysis of Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Aureothin, a polyketide antibiotic with significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development by offering detailed spectral data, experimental protocols, and visual representations of its biosynthetic pathway and analytical workflow.

Introduction to this compound

This compound (C₂₂H₂₃NO₆) is a bioactive secondary metabolite produced by the bacterium Streptomyces thioluteus.[1] Its unique chemical structure, featuring a p-nitrophenyl group, a pyrone ring, and a tetrahydrofuran moiety, contributes to its notable antifungal, antitumor, and insecticidal properties. The biosynthesis of this compound is of significant interest as it involves a type I polyketide synthase (PKS) that utilizes a rare p-nitrobenzoic acid starter unit and exhibits an iterative mechanism where a single PKS module is used multiple times.

NMR Spectroscopic Data of this compound

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature, with spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-CH₃1.89s
64.67d9.0
72.54, 2.30m
96.08s
106.22d15.5
11-CH₃2.22s
127.28d15.5
14', 18'7.52d8.5
15', 17'8.20d8.5
2-OCH₃3.75s
3-CH₃2.05s
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)
2164.2
3115.8
3-CH₃9.0
4175.4
5118.9
5-CH₃8.5
678.5
735.1
8138.2
9120.5
10128.1
11142.5
11-CH₃14.1
12130.2
13'142.8
14', 18'128.9
15', 17'123.6
16'147.5
2-OCH₃59.8

Mass Spectrometry Data of this compound

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound
IonCalculated m/zObserved m/z
[M+H]⁺398.1553398.0

Note: The observed m/z value of 398.0 for the [M+H]⁺ ion confirms the molecular formula of this compound as C₂₂H₂₃NO₆.

While detailed public data on the tandem mass spectrometry (MS/MS) fragmentation of this compound is limited, analysis of its structure suggests potential fragmentation pathways. Key fragmentations would likely involve the loss of the nitro group, cleavage of the ester linkage, and fragmentation of the polyketide backbone. Further experimental MS/MS studies are required to fully elucidate its fragmentation pattern, which would be invaluable for its unambiguous identification in complex mixtures.

Experimental Protocols

The following sections provide representative protocols for the isolation, NMR, and mass spectrometry analysis of this compound from Streptomyces cultures. These are synthesized from established methods for the analysis of microbial secondary metabolites.

Fermentation and Extraction
  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of Streptomyces thioluteus. Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days to allow for the production of secondary metabolites.

  • Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under reduced pressure to obtain the crude extract.

NMR Spectroscopy
  • Sample Preparation: Dissolve a portion of the dried crude extract or purified this compound in deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired spectra using appropriate NMR software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

LC-MS/MS Analysis
  • Sample Preparation: Dissolve the crude extract or purified this compound in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before analysis.

  • Chromatographic Separation: Perform liquid chromatography using a C18 reversed-phase column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes. For tandem MS, select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) to obtain fragmentation data.

Visualizing Key Processes

To aid in the understanding of this compound's origins and analysis, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow.

Aureothin_Biosynthesis Chorismic_acid Chorismic Acid p_Aminobenzoic_acid p-Aminobenzoic Acid Chorismic_acid->p_Aminobenzoic_acid p_Nitrobenzoic_acid p-Nitrobenzoic Acid (Starter Unit) p_Aminobenzoic_acid->p_Nitrobenzoic_acid N-Oxygenase PKS_Module Type I Polyketide Synthase (PKS) (Iterative Module) p_Nitrobenzoic_acid->PKS_Module Polyketide_Chain Polyketide Chain PKS_Module->Polyketide_Chain Chain Elongation Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenase, Methyltransferase) Polyketide_Chain->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Biosynthetic pathway of this compound.

Analytical_Workflow cluster_fermentation Fermentation & Extraction cluster_analysis Spectroscopic & Spectrometric Analysis Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Analysis Data Interpretation LC_MS->Data_Analysis NMR->Data_Analysis Structural_Elucidation Structural_Elucidation Data_Analysis->Structural_Elucidation Structural Elucidation

Caption: Experimental workflow for this compound analysis.

References

An In-Depth Technical Guide to the Solubility and Stability of Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothin, a polyketide antibiotic produced by Streptomyces thioluteus, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antitumor, antifungal, and insecticidal properties.[1] As with any compound of therapeutic interest, a thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Properties

This compound is a C-nitro compound with the molecular formula C₂₂H₂₃NO₆ and a molecular weight of 397.42 g/mol .[1] Its complex structure, featuring a p-nitrophenyl group, a tetrahydrofuran ring, and a γ-pyrone moiety, dictates its solubility and stability behavior.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits solubility in a range of organic solvents.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

SolventSolubilityNotes
EthanolSoluble[2]No quantitative data available.
MethanolSoluble[2]No quantitative data available.
Dimethyl Sulfoxide (DMSO)Soluble[2]No quantitative data available.
Dimethylformamide (DMF)Soluble[2]No quantitative data available.
DichloromethaneSoluble[2]No quantitative data available.
AcetoneSoluble[2]No quantitative data available.

While qualitative data indicates solubility in common organic solvents, precise quantitative data (e.g., in mg/mL or molarity at various temperatures) remains largely unpublished in readily accessible literature. For practical laboratory use, a stock solution of 1 mg/mL in ethanol, methanol, or DMSO is a common starting point.

Stability Characteristics

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding these factors is crucial for accurate experimental design and for determining appropriate storage and handling conditions.

Temperature Stability

For long-term storage, this compound should be kept at temperatures of -20°C or lower to ensure its stability for at least one year.[2] Thermal degradation kinetics for pure this compound have not been extensively reported. However, as with many complex organic molecules, elevated temperatures are likely to accelerate degradation.

pH Stability

The stability of this compound is pH-dependent. A study on the nematicidal activity of a bacterial supernatant containing this compound indicated that the bioactive components retained high activity within a pH range of 4.0 to 11.0.[3] A slight decrease in activity was observed at pH 4.0 and 5.0, with a significant loss of activity in strongly acidic environments (pH 1.0–3.0).[3] It is important to note that these findings relate to the activity of a crude extract and may not precisely reflect the stability of the purified compound. Further studies on the stability of pure this compound in buffered aqueous solutions across a wide pH range are needed to fully characterize its pH-lability.

Photostability

This compound is known to be light-sensitive, especially when in solution. It is recommended to protect solutions of this compound from light to prevent photodegradation.[2] Specific studies detailing the kinetics and byproducts of this compound's photodegradation are not widely available.

Table 2: Summary of this compound Stability Recommendations

ConditionRecommendationRationale
Storage (Solid) Store at ≤ -15°C[4]To minimize thermal degradation and maintain long-term integrity.
Storage (Solution) Store at -20°C and protect from light[2]To prevent both thermal and photodegradation.
pH Maintain a pH between 4.0 and 11.0 for optimal activity (based on supernatant studies)[3]To avoid acid- or base-catalyzed degradation.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of a compound. The following sections outline general methodologies that can be adapted for this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., various buffers, organic solvents) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_result Result A Excess this compound C Sealed Container A->C B Solvent B->C D Agitation at Constant Temperature (24-72h) C->D E Centrifugation/ Filtration D->E F HPLC Analysis of Supernatant E->F G Solubility Data (mg/mL or mol/L) F->G

Figure 1: Workflow for Solubility Determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies are a crucial component of developing a stability-indicating analytical method.

Protocol:

  • Stress Conditions: Subject this compound (in solid form and in solution) to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C) and in solution at elevated temperatures.

    • Photodegradation: Expose the sample to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from all degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of this compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

G cluster_stress Forced Degradation Conditions A This compound Sample (Solid & Solution) B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Time-Point Sampling B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Peak Purity & Mass Balance H->I J Degradant Identification (LC-MS/MS) H->J

Figure 2: Forced Degradation Study Workflow.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of NADH:ubiquinone reductase (Complex I) of the mitochondrial respiratory chain.[1] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptotic cell death. While this provides a foundational understanding, the specific signaling pathways modulated by this compound to exert its anticancer effects are still under investigation. Based on the known effects of other natural compounds with similar activities, several key signaling pathways are likely targets.

Potential Signaling Pathways Affected by this compound
  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Its dysregulation is often associated with cancer.

Further research is required to elucidate the precise molecular targets of this compound within these pathways and to confirm its modulatory effects.

G A This compound B Mitochondrial Complex I (NADH Dehydrogenase) A->B Inhibits C Inhibition of Oxidative Phosphorylation B->C D Decreased ATP Production C->D E Increased ROS Production C->E F Apoptosis D->F E->F

Figure 3: Known Mechanism of this compound Action.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. It is evident that while some qualitative information is available, there is a significant need for more comprehensive, quantitative data to support its development as a therapeutic agent. Detailed studies on its solubility in a wider range of pharmaceutically relevant solvents at different temperatures, as well as in-depth stability studies under various pH and light conditions, are crucial next steps. Furthermore, a deeper understanding of the specific signaling pathways modulated by this compound will be instrumental in elucidating its full therapeutic potential and mechanism of action in cancer and other diseases. The experimental protocols outlined here provide a framework for researchers to generate the necessary data to advance our understanding of this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antifungal Action of Aureothin

Abstract

This compound, a polyketide metabolite produced by the bacterium Streptomyces thioluteus, has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the current understanding of how this compound inhibits fungal growth. While the precise molecular mechanism of action is still under investigation, this document synthesizes the available data on its biological activity, structure-activity relationships, and a hypothesized mechanism centered on mitochondrial disruption. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antifungal agents.

Introduction

This compound is a natural product characterized by a rare nitroaryl moiety, a chiral tetrahydrofuran ring, and an O-methylated γ-pyrone ring. It has garnered attention for its broad-spectrum biological activities, including antifungal, antitumor, and insecticidal properties. The increasing prevalence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound represents a promising scaffold for the development of new antifungal therapies.

Hypothesized Mechanism of Fungal Growth Inhibition

The exact molecular target of this compound in fungal cells has not yet been definitively identified. However, based on the known mechanisms of other antimicrobial agents and the central role of mitochondria in fungal viability, a leading hypothesis is that this compound disrupts mitochondrial function. Fungal mitochondria are attractive targets for antifungal drugs due to their essential role in cellular respiration, ATP synthesis, and the biosynthesis of essential molecules.[1][2] Furthermore, there are subtle structural and functional differences between fungal and mammalian mitochondria that can be exploited for selective toxicity.

It is proposed that this compound may interfere with the mitochondrial electron transport chain (ETC), leading to a cascade of detrimental effects, including the inhibition of ATP synthesis and the generation of reactive oxygen species (ROS).[3][4] An excessive accumulation of ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[5][6]

Below is a diagram illustrating the hypothesized signaling pathway of this compound's antifungal action.

Aureothin_Mechanism cluster_fungal_cell Fungal Cell cluster_etc Electron Transport Chain (ETC) This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ETC_Complex ETC Complexes This compound->ETC_Complex Inhibits (?) ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production ATP_Synthase ATP Synthase ETC_Complex->ATP_Synthase Proton Gradient Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death ATP_Synthase->Fungal_Growth_Inhibition Reduced ATP Production Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Cellular_Damage->Fungal_Growth_Inhibition Leads to

Caption: Hypothesized mechanism of this compound's antifungal action.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound and its derivatives has been evaluated against a range of fungal species. The following table summarizes the in vitro activity, presented as the diameter of the inhibition zone.

CompoundFungal SpeciesInhibition Zone (mm)
This compound Sporobolomyces salmonicolor15
Penicillium notatum18
Candida albicans12
Aspergillus fumigatus10
Aspergillus niger10
p-Chlorothis compound Sporobolomyces salmonicolor20
Penicillium notatum22
Candida albicans18
Aspergillus fumigatus15
Aspergillus niger15
Deoxyaureonitrile Aspergillus fumigatus12
Aspergillus niger14
Data sourced from Werneburg et al. (2010).[7]

Structure-Activity Relationship

Studies on this compound analogues have provided insights into the structural features crucial for its antifungal activity. A key finding is the critical role of the tetrahydrofuran (THF) ring.[7] Analogues lacking the THF ring generally exhibit reduced antifungal potency, particularly against yeast species. Conversely, modifications to the aryl starter unit, such as the introduction of a chloro-substituent in p-chloro-aureothin, have been shown to enhance antifungal activity against a broad range of fungi.[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antifungal activity of a compound. The broth microdilution method is a standardized and widely used protocol.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8][9]

1. Preparation of Fungal Inoculum: a. From a fresh culture (24-48 hours) on an appropriate agar medium, select several colonies. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium. This will result in a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the working fungal suspension to each well of the microtiter plate containing the serially diluted this compound. b. Include a positive control well (fungal suspension without this compound) and a negative control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Below is a workflow diagram for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Assay Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution assay.

Conclusion and Future Directions

This compound is a promising natural product with potent antifungal activity. While its exact mechanism of action remains to be fully elucidated, the current evidence suggests that it may act by disrupting mitochondrial function, a critical pathway for fungal survival. The structure-activity relationship studies have identified key molecular features, such as the tetrahydrofuran ring, that are essential for its antifungal properties.

Future research should focus on:

  • Target Identification: Utilizing chemical proteomics and genetic approaches to identify the specific molecular target(s) of this compound in fungal cells.

  • Mechanism of Action Studies: Investigating the downstream effects of this compound treatment, including its impact on mitochondrial membrane potential, ATP synthesis, and the generation of reactive oxygen species.

  • In Vivo Efficacy: Evaluating the antifungal activity of this compound and its optimized analogues in animal models of fungal infections.

A deeper understanding of this compound's mechanism of action will be instrumental in the development of this promising scaffold into a new class of antifungal drugs.

References

Nematicidal Effects of Aureothin Against Bursaphelenchus xylophilus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine wilt disease (PWD), caused by the pinewood nematode Bursaphelenchus xylophilus, poses a significant threat to pine forests worldwide, causing substantial economic and ecological damage. Current control strategies often rely on chemical nematicides that can have adverse environmental effects. This has spurred research into novel, effective, and more environmentally benign alternatives. Aureothin, a secondary metabolite produced by various Streptomyces species, has emerged as a promising candidate due to its potent nematicidal activity against B. xylophilus. This technical guide provides an in-depth overview of the nematicidal effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action involving the disruption of mitochondrial function and induction of apoptosis.

Data Presentation

The nematicidal activity of this compound against Bursaphelenchus xylophilus has been quantified across various life stages and physiological processes. The following tables summarize the key findings from scientific literature, providing a clear comparison of its efficacy.

Table 1: Nematicidal Activity of this compound against Different Life Stages of B. xylophilus after 24-hour Exposure [1]

Life StageConcentration (µg/mL)Mortality Rate (%)
J20.0525.3 ± 2.5
0.1045.7 ± 3.1
0.2068.9 ± 4.2
0.5089.1 ± 3.8
1.00100
J30.2530.1 ± 2.1
0.5055.4 ± 3.5
1.0078.6 ± 4.0
2.5095.2 ± 2.9
5.00100
J4/Adult0.2522.5 ± 1.9
0.5048.7 ± 2.8
1.0069.3 ± 3.3
2.5088.9 ± 3.9
5.00100

Table 2: Effect of this compound on the Locomotor Activity (Thrashing Rate) of B. xylophilus J3 Stage [1]

Concentration (µg/mL)Thrashing Rate (thrashes/min) after 2hThrashing Rate (thrashes/min) after 6hThrashing Rate (thrashes/min) after 24h
1.045.6 ± 3.725.3 ± 2.95.1 ± 1.2
2.530.2 ± 3.110.1 ± 2.00
5.015.8 ± 2.52.4 ± 1.10

Table 3: Inhibition of Egg Hatching of B. xylophilus by this compound after 48 hours [1]

Concentration (µg/mL)Hatching Rate (%)
0.185.4 ± 4.1
0.565.2 ± 3.8
1.040.1 ± 3.0
2.020.5 ± 2.5
5.05.3 ± 1.5
10.00
15.00
20.00

Table 4: Effect of this compound on Egg Deposition by B. xylophilus Females after 24-hour Exposure [1]

TreatmentConcentration (µg/mL)Number of Eggs Laid per Female
This compound5.02.1 ± 0.8
Abamectin (Positive Control)5.01.8 ± 0.7
DMSO (Solvent Control)-15.6 ± 2.3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the nematicidal effects of this compound.

Nematicidal Activity Assay

This assay determines the mortality rate of B. xylophilus at different life stages when exposed to this compound.

  • Nematode Culture and Collection: B. xylophilus is cultured on a lawn of the fungus Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 25°C in the dark. Nematodes are collected using the Baermann funnel method.[1]

  • Preparation of Test Solutions: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then made with sterile distilled water to achieve the desired final concentrations. A DMSO solution without this compound serves as a solvent control.

  • Exposure: Approximately 40-50 nematodes of a specific life stage (J2, J3, or J4/adult) are suspended in 98 µL of sterile water in a 96-well plate. Two microliters of the this compound test solution are added to each well.

  • Incubation and Observation: The plates are incubated at 22°C for 24 hours. After incubation, nematodes are observed under a microscope. Individuals that do not move when prodded with a fine needle are considered dead.

  • Data Analysis: The mortality rate is calculated using the formula: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100

Locomotor Activity (Thrashing) Assay

This assay evaluates the effect of this compound on the neuromuscular function of the nematodes.

  • Exposure: J3 stage nematodes are exposed to various concentrations of this compound in a 96-well plate as described in the nematicidal activity assay.

  • Observation: At specified time points (e.g., 2, 6, and 24 hours), the number of thrashes (a complete sinusoidal movement) for individual surviving nematodes is counted for one minute under a microscope.

  • Data Analysis: The average thrashing rate for each treatment group is calculated and compared to the control group. A significant reduction in the thrashing rate indicates a sublethal toxic effect.[1]

Egg Hatching Inhibition Assay

This assay assesses the impact of this compound on the embryonic development of B. xylophilus.

  • Egg Collection: Adult female nematodes are placed in sterile distilled water to lay eggs. The eggs are then collected and washed.

  • Exposure: A suspension of eggs is exposed to a range of this compound concentrations in a 96-well plate.

  • Incubation and Observation: The plates are incubated at 22°C for 48 hours. The number of hatched J2 juveniles and unhatched eggs are counted.

  • Data Analysis: The hatching rate is calculated as: Hatching Rate (%) = [Number of juveniles / (Number of eggs + Number of juveniles)] x 100[1]

Egg Deposition Assay

This assay measures the effect of this compound on the reproductive capacity of female nematodes.

  • Exposure: Approximately 100 mixed-stage nematodes are treated with a specific concentration of this compound (e.g., 5 µg/mL) for 24 hours in a 96-well plate.

  • Transfer: Ten male and ten female nematodes are randomly selected and transferred to a fresh PDA plate covered with B. cinerea.

  • Incubation and Observation: The plates are incubated for 24 hours to allow for egg-laying. The number of eggs laid by a single female is then counted.

  • Data Analysis: The average number of eggs laid per female in the treatment group is compared to the control group.[1]

Visualization of Experimental Workflow and Proposed Signaling Pathway

To visually represent the experimental processes and the hypothesized mechanism of action of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_assays Bioassays cluster_data Data Analysis B_xylophilus B. xylophilus Culture Nematicidal_assay Nematicidal Activity Assay (Mortality Rate) B_xylophilus->Nematicidal_assay Locomotor_assay Locomotor Activity Assay (Thrashing Rate) B_xylophilus->Locomotor_assay Hatching_assay Egg Hatching Assay (Hatching Rate) B_xylophilus->Hatching_assay Deposition_assay Egg Deposition Assay (Eggs per Female) B_xylophilus->Deposition_assay Aureothin_stock This compound Stock Solution Aureothin_stock->Nematicidal_assay Aureothin_stock->Locomotor_assay Aureothin_stock->Hatching_assay Aureothin_stock->Deposition_assay Data_analysis Statistical Analysis Nematicidal_assay->Data_analysis Locomotor_assay->Data_analysis Hatching_assay->Data_analysis Deposition_assay->Data_analysis Results Efficacy Evaluation Data_analysis->Results

Caption: Workflow for evaluating the nematicidal effects of this compound.

While the precise molecular targets of this compound in B. xylophilus have not been definitively elucidated, studies on its effects in other organisms, such as fungi and cancer cells, suggest a plausible mechanism of action involving the disruption of mitochondrial function. This compound is hypothesized to inhibit the mitochondrial electron transport chain, leading to an increase in reactive oxygen species (ROS), subsequent oxidative stress, and the induction of apoptosis.

proposed_signaling_pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibition ATP_synthase ATP Synthase ETC->ATP_synthase Disruption of Proton Gradient ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased Leakage Oxidative_stress Oxidative Stress ROS->Oxidative_stress Apoptosis Apoptosis Induction Oxidative_stress->Apoptosis Nematode_death Nematode Death Apoptosis->Nematode_death

Caption: Proposed mechanism of this compound-induced nematode death.

Conclusion

This compound demonstrates significant nematicidal activity against Bursaphelenchus xylophilus, affecting all life stages, impairing locomotion, and inhibiting reproduction. The provided experimental protocols offer a standardized framework for further research and development of this compound-based nematicides. While the exact signaling pathways targeted by this compound in B. xylophilus require further investigation, the proposed mechanism involving mitochondrial dysfunction and oxidative stress provides a strong basis for future studies. The potent and multifaceted effects of this compound highlight its potential as a valuable tool in the management of pine wilt disease. Further research should focus on elucidating its precise molecular targets within the nematode to optimize its application and mitigate potential resistance development.

References

Investigating Aureothin as a Potential Inhibitor of Mitochondrial Respiratory Complex II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial respiratory complex II, also known as succinate dehydrogenase (SDH), represents a critical intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its unique dual role makes it a compelling target for therapeutic intervention in various pathologies, including cancer and neurodegenerative diseases. While several inhibitors of complex II are known, the identification of novel chemical scaffolds with high potency and specificity remains a key objective in drug discovery. This technical guide outlines a comprehensive framework for the investigation of aureothin, a natural product with a distinct nitroaryl-polyketide structure, as a potential inhibitor of mitochondrial complex II. We provide detailed experimental protocols for the isolation of mitochondria, biochemical assessment of complex II activity, and cellular respiration analysis. Furthermore, this document presents a structured approach to data acquisition and visualization to facilitate the systematic evaluation of this compound's inhibitory potential and mechanism of action.

Introduction: Mitochondrial Complex II as a Therapeutic Target

Mitochondrial complex II (succinate:ubiquinone oxidoreductase) is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It is unique among the respiratory complexes as it is the only enzyme that participates in both the TCA cycle and the electron transport chain.[1] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. The electrons derived from this reaction are passed through a series of iron-sulfur clusters to a ubiquinone (Coenzyme Q) binding site, where ubiquinone is reduced to ubiquinol, thereby feeding electrons directly into the ETC.[2][3]

Given its central role in cellular bioenergetics, the dysfunction of complex II is implicated in numerous disease states.[2] Inhibition of complex II can lead to an accumulation of its substrate, succinate, which has been identified as an oncometabolite, and can also trigger the production of reactive oxygen species (ROS).[4] Consequently, potent and specific inhibitors of complex II are valuable tools for both basic research and as potential lead compounds for drug development.[5]

This compound is a polyketide metabolite produced by Streptomyces thioluteus known for its unique chemical structure.[6] While its biological activities have been explored in other contexts, its potential as a mitochondrial-targeting agent, specifically as an inhibitor of complex II, remains an open area of investigation. This guide provides the necessary technical framework to systematically evaluate this hypothesis.

Mechanism of Action: Electron Flow and Potential Inhibition

Complex II consists of four subunits (SDHA, SDHB, SDHC, and SDHD). SDHA and SDHB form the catalytic head, projecting into the mitochondrial matrix. SDHA contains the flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site, while SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form the electron transfer pathway.[1][7] The SDHC and SDHD subunits anchor the complex to the inner membrane and form the ubiquinone-binding pocket.[1][8]

Inhibition of complex II typically occurs at one of two primary sites:

  • The Succinate-Binding Site: Competitive inhibitors like malonate bind to the catalytic site on SDHA, preventing succinate oxidation.

  • The Ubiquinone-Binding (Q) Site: Inhibitors such as atpenin A5 and thenoyltrifluoroacetone (TTFA) bind to the Q-site, blocking the transfer of electrons to ubiquinone.[4][9]

The proposed investigation would determine if this compound inhibits complex II and at which of these sites it may act.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q e- H_out H+ C1->H_out H+ C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III CytC Cytochrome c C3->CytC e- H_out2 H+ C3->H_out2 H+ C4 Complex IV O2 O₂ C4->O2 e- H_out3 H+ C4->H_out3 H+ C5 Complex V (ATP Synthase) Q->C3 e- CytC->C4 e- NADH NADH NADH->C1 e- NAD NAD+ NAD->NADH Succinate Succinate Succinate->C2 e- Fumarate Fumarate Fumarate->Succinate H2O H₂O H2O->O2 ADP ADP + Pi ATP ATP ATP->ADP H_in H+ H_in->C5 H+ This compound This compound This compound->C2 Inhibition

Figure 1: this compound's potential point of inhibition in the ETC.

Data Presentation: Framework for Quantitative Analysis

A systematic evaluation requires quantifying the inhibitory potency and selectivity of this compound. The following table provides a template for summarizing key data points. Data for the known potent and specific complex II inhibitor, Atpenin A5, is included as a benchmark for comparison.[5]

Parameter This compound (Hypothetical Data) Atpenin A5 (Reference Data) Description
Complex II IC₅₀ (nM) To be determined3.3[5]The half-maximal inhibitory concentration against succinate-ubiquinone reductase activity.
Complex I IC₅₀ (nM) To be determined>500[5]Potency against Complex I (NADH:ubiquinone oxidoreductase) to assess selectivity.
Selectivity Index (CI/CII) To be determined>156-fold[5]Ratio of Complex I IC₅₀ to Complex II IC₅₀. A higher value indicates greater selectivity.
Inhibition Kinetic Type To be determinedN/ADetermines if inhibition is competitive, non-competitive, or uncompetitive.
Effect on Cellular OCR To be determinedN/AMeasures the impact on oxygen consumption rate in intact cells.

Experimental Protocols

The following protocols provide detailed methodologies for testing this compound's effect on mitochondrial function, from isolated organelles to intact cells.

Protocol 1: Isolation of Mitochondria from Tissue

This protocol is adapted for the isolation of mitochondria from rat heart tissue, which provides a high yield of functionally intact organelles.

Materials:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Homogenization Buffer: Isolation Buffer supplemented with 0.5% (w/v) BSA (fatty acid-free).

  • Dounce homogenizer and Potter-Elvehjem homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Excise fresh rat heart tissue and place it immediately in ice-cold Isolation Buffer. Mince the tissue thoroughly with scissors.

  • Transfer the minced tissue to a Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize with 5-7 gentle strokes.

  • Transfer the homogenate to a Potter-Elvehjem homogenizer and further homogenize at 600 rpm with 3-4 passes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondrial fraction.

  • Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer without BSA and repeat the centrifugation at 10,000 x g for 10 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store on ice for immediate use.

Protocol 2: Biochemical Assay of Complex II (SQR) Activity

This spectrophotometric assay measures the succinate-ubiquinone reductase (SQR) activity of isolated mitochondria by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[9]

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Reagents: Ubiquinone-2 (UQ₂), DCPIP, Potassium Succinate, Potassium Cyanide (KCN), Rotenone.

  • This compound stock solution (in DMSO).

  • Isolated mitochondria from Protocol 4.1.

  • Spectrophotometer capable of reading at 600 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 90 µM UQ₂, 74 µM DCIP, 1 mM KCN (to inhibit Complex IV), and 1 µM Rotenone (to inhibit Complex I).

  • Add a range of concentrations of this compound (or vehicle control, DMSO) to the cuvettes and incubate for 5 minutes at 25°C.

  • Add 20-40 µg of mitochondrial protein to the cuvette and mix by inversion.

  • Initiate the reaction by adding 10 mM potassium succinate.

  • Immediately monitor the decrease in absorbance at 600 nm over time (5-10 minutes). The rate of DCPIP reduction is proportional to Complex II activity.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient for DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).[9]

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Protocol 3: Cellular Assay of Mitochondrial Respiration

This protocol uses extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in live cells, providing a real-time assessment of mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplate.

  • Cell line of interest (e.g., prostate cancer cell line PC-3, human embryonic kidney cell line HEK293).

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial stress test kit reagents: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).

  • This compound stock solution.

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • During incubation, load the sensor cartridge with the compounds for sequential injection:

    • Port A: this compound at various concentrations (or vehicle control).

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone & Antimycin A mixture.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and begin the assay.

  • The instrument will measure the basal OCR, then inject this compound and measure the response. Subsequently, it will inject the stress test compounds to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Analyze the data to determine how this compound affects basal and maximal respiration, which is indicative of its impact on the electron transport chain.

Mandatory Visualizations: Logical & Experimental Workflows

The following diagrams illustrate the key conceptual and practical workflows for this investigation.

Start Hypothesis: This compound inhibits Mitochondrial Complex II IsolateMito Protocol 1: Isolate Mitochondria from tissue Start->IsolateMito CellAssay Protocol 3: Cellular OCR Assay Start->CellAssay BiochemAssay Protocol 2: Biochemical SQR Assay IsolateMito->BiochemAssay Calc_IC50 Determine IC50 & Selectivity vs. other complexes BiochemAssay->Calc_IC50 Analyze_OCR Analyze effect on Basal & Maximal Respiration CellAssay->Analyze_OCR Inhibition_Confirmed Is Complex II inhibition confirmed? Calc_IC50->Inhibition_Confirmed Analyze_OCR->Inhibition_Confirmed KineticStudy Perform Kinetic Studies (e.g., Lineweaver-Burk plot) Mechanism Elucidate Mechanism (Competitive vs. Non-competitive) KineticStudy->Mechanism End Conclusion: This compound is a novel Complex II inhibitor Mechanism->End Inhibition_Confirmed->KineticStudy Yes

Figure 2: Logical workflow for investigating this compound's inhibitory activity.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to rigorously evaluate this compound as a potential inhibitor of mitochondrial complex II. By combining biochemical assays on isolated mitochondria with functional studies in intact cells, researchers can determine its potency, selectivity, and cellular efficacy. Confirmation of this compound as a novel complex II inhibitor would establish it as a valuable chemical probe for studying mitochondrial biology and as a potential lead compound for the development of new therapeutics targeting cellular metabolism. Subsequent structure-activity relationship (SAR) studies would be a logical next step to optimize its potency and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for Aureothin Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Aureothin, a bioactive secondary metabolite, from Streptomyces cultures. The methodologies outlined below are synthesized from various studies and are intended to serve as a guide for laboratory-scale extraction processes.

Introduction

This compound is a nitro-containing polyketide with notable biological activities, including nematicidal and antitumor effects. It is naturally produced by several species of Streptomyces, a genus of bacteria renowned for its prolific production of diverse secondary metabolites. The extraction and purification of this compound are critical steps for its characterization, bioactivity screening, and potential development as a therapeutic agent. This document outlines the key steps involved in this process, from the cultivation of Streptomyces to the isolation of this compound.

Experimental Protocols

Cultivation of Streptomyces sp.

A crucial first step is the successful cultivation of a Streptomyces strain known to produce this compound.

Protocol:

  • Strain Selection: Obtain a suitable Streptomyces strain, such as Streptomyces sp. AE170020, known for this compound production.

  • Media Preparation: Prepare a suitable liquid culture medium. A commonly used medium is Trypton Soya Broth. For a 1L preparation, dissolve the manufacturer-recommended amount of Trypton Soya Broth powder in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile broth with a fresh culture of the Streptomyces strain. This can be done by transferring a loopful of spores or a small agar plug from a mature plate culture.

  • Incubation: Incubate the inoculated flasks in a shaking incubator at 30°C with agitation (e.g., 200 rpm) for 5 to 7 days.[1] The optimal incubation period may vary depending on the strain and should be determined by monitoring growth and metabolite production.

Extraction of this compound from Culture Broth

Following incubation, the culture broth is processed to extract the secondary metabolites, including this compound.

Protocol:

  • Separation of Biomass: Separate the mycelial biomass from the culture broth by centrifugation at 5,000 rpm for 10 minutes.[1] The supernatant (cell-free broth) contains the extracellularly secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separating funnel.

    • Add an equal volume of an appropriate organic solvent. Ethyl acetate is a commonly used and effective solvent for extracting this compound and other secondary metabolites from Streptomyces cultures.[1][2] Acetone has also been shown to be effective.[3]

    • Shake the mixture vigorously for 20 minutes to ensure thorough mixing and transfer of this compound into the organic phase.[1]

    • Allow the layers to separate. The organic phase containing this compound will typically be the upper layer.

    • Carefully collect the organic layer.

    • Repeat the extraction process with the aqueous layer two more times to maximize the yield.[1][3]

  • Concentration of the Extract:

    • Pool the organic extracts from all extraction steps.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.[1]

  • Reconstitution: Reconstitute the dried crude extract in a small volume of a suitable solvent, such as methanol, for further purification and analysis.[2]

Purification of this compound

The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

Protocol:

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): Perform analytical TLC to visualize the components of the crude extract and to determine a suitable solvent system for column chromatography. A common mobile phase for separating such compounds is a mixture of chloroform and n-hexane.[4]

    • Column Chromatography: Pack a silica gel column and equilibrate it with the chosen solvent system. Load the reconstituted crude extract onto the column and elute with a gradient of the solvent system.[5]

    • Fraction Collection: Collect the eluted fractions and monitor them by TLC to identify the fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and quantification, subject the this compound-containing fractions to reverse-phase HPLC.

    • A C18 column is typically used with a gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) as the mobile phase.[2]

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis of this compound).

    • Collect the peak corresponding to this compound.

Quantitative Data Summary

The following table summarizes quantitative data related to this compound extraction and analysis as reported in the literature. Please note that yields can vary significantly depending on the Streptomyces strain, culture conditions, and extraction efficiency.

ParameterValueSource
Cultivation & Extraction
Culture Volume200 mL[1]
Extraction SolventEthyl Acetate[1]
Solvent to Broth Ratio1:1 (v/v)[1][2]
Number of Extractions3[1]
Centrifugation Speed5,000 rpm[1]
Centrifugation Time10 min[1]
Analytical Conditions (HPLC)
ColumnBEH C18 (1.7 µm, 2.1 x 100 mm)[2]
Mobile PhaseAcetonitrile and water with 0.1% TFA[2]
Flow Rate0.5 mL/min[2]
Column Temperature35°C[2]

Visualizations

Experimental Workflow for this compound Extraction

Aureothin_Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification start Inoculation of Streptomyces sp. in Trypton Soya Broth incubation Incubation (30°C, 200 rpm, 5-7 days) start->incubation centrifugation Centrifugation (5,000 rpm, 10 min) incubation->centrifugation separation Separation of Supernatant and Biomass centrifugation->separation solvent_extraction Solvent Extraction (Ethyl Acetate, 1:1 v/v) separation->solvent_extraction Supernatant concentration Rotary Evaporation solvent_extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract reconstitution Reconstitution in Methanol crude_extract->reconstitution chromatography Column Chromatography (Silica Gel) reconstitution->chromatography hplc RP-HPLC (C18 Column) chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound extraction from Streptomyces culture.

Logical Relationship of Purification Steps

Aureothin_Purification_Steps crude_extract Crude Extract tlc TLC Analysis (Solvent System Optimization) crude_extract->tlc column_chromatography Silica Gel Column Chromatography tlc->column_chromatography Optimized Solvents fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis hplc Preparative RP-HPLC fraction_analysis->hplc This compound-rich fractions pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: Purification and characterization steps for isolated this compound.

References

Application Notes and Protocols for High-Yield Fermentation of Streptomyces thioluteus for Aureothin Production

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothin is a nitroaryl-substituted polyketide metabolite produced by the soil bacterium Streptomyces thioluteus. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, antitumor, and insecticidal properties. The unique chemical structure of this compound, featuring a nitro group and a tetrahydrofuran ring, makes it a compelling candidate for further investigation and development as a therapeutic agent. This document provides detailed application notes and protocols for the high-yield fermentation of Streptomyces thioluteus to produce this compound, addressing the critical need for robust and scalable production methods in academic and industrial research settings.

The protocols outlined herein are a synthesis of established fermentation strategies for Streptomyces species, tailored for the specific objective of maximizing this compound yield. While proprietary high-yield fermentation data for this compound is not extensively published, the methodologies presented are based on analogous processes for other polyketide secondary metabolites from Streptomyces, providing a strong foundation for process development and optimization.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces thioluteus is orchestrated by a type I polyketide synthase (PKS) gene cluster. A notable feature of this pathway is the iterative use of a single PKS module for two successive chain extensions. The biosynthesis is initiated with the uncommon starter unit, p-nitrobenzoic acid (pNBA), which is synthesized from p-aminobenzoic acid (pABA) by the N-oxygenase AurF. The polyketide chain undergoes a series of modifications, including the formation of a tetrahydrofuran ring catalyzed by the cytochrome P450 monooxygenase, AurH, to yield the final this compound molecule.

Aureothin_Biosynthesis_Pathway pABA p-Aminobenzoic Acid (pABA) AurF AurF (N-oxygenase) pABA->AurF pNBA p-Nitrobenzoic Acid (pNBA) (Starter Unit) PKS Type I Polyketide Synthase (PKS) (Iterative Extension) pNBA->PKS Priming Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Loading Polyketide Polyketide Intermediate PKS->Polyketide Elongation & Cyclization Tailoring Tailoring Enzymes Polyketide->Tailoring Post-PKS Modification This compound This compound AurH AurH (Cytochrome P450) AurF->pNBA N-oxidation AurH->this compound Tetrahydrofuran ring formation

Figure 1: Simplified this compound Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Inoculum Development for Streptomyces thioluteus

Objective: To prepare a healthy and active seed culture for inoculation of the production fermenter.

Materials:

  • Streptomyces thioluteus culture (agar slant or cryopreserved stock)

  • Sterile toothpicks or inoculation loops

  • GYM (Glucose-Yeast Extract-Malt Extract) agar plates (see Table 1 for composition)

  • GYM liquid medium (see Table 1 for composition)

  • Sterile 250 mL Erlenmeyer flasks with foam plugs

  • Incubator shaker

Procedure:

  • Strain Revival: Using a sterile toothpick or inoculation loop, streak the Streptomyces thioluteus culture from an agar slant or a thawed cryopreserved stock onto a fresh GYM agar plate.

  • Incubation: Incubate the plate at 28-30°C for 5-7 days, or until well-developed mycelia and spore formation are observed.

  • Pre-Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile GYM liquid medium with a single colony or a small portion of the mycelial mat from the agar plate.

  • Incubation (Pre-Seed): Incubate the flask at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours.

  • Seed Culture: Transfer 5 mL of the pre-seed culture to a 250 mL Erlenmeyer flask containing 50 mL of fresh GYM liquid medium.

  • Incubation (Seed): Incubate the seed culture at 28-30°C and 200-220 rpm for 48 hours. The seed culture is now ready for inoculation of the production fermenter.

Protocol 2: High-Yield Batch Fermentation of Streptomyces thioluteus

Objective: To produce this compound in a controlled bioreactor environment.

Materials:

  • Seed culture of Streptomyces thioluteus (from Protocol 1)

  • Production medium (see Table 2 for a representative composition)

  • Benchtop bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO)

  • Antifoam agent (e.g., silicone-based)

  • Sterile sampling system

Procedure:

  • Bioreactor Preparation: Sterilize the bioreactor containing the production medium.

  • Inoculation: Aseptically inoculate the sterilized production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters: Set the fermentation parameters as follows:

    • Temperature: 30°C

    • pH: Maintain at 6.5-7.0 using automated addition of sterile acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).

    • Agitation: Start at 200 rpm and increase as needed to maintain DO.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 30% saturation by cascading agitation and/or aeration rate.

  • Antifoam Control: Add antifoam agent as needed to control foaming.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), substrate consumption, and this compound production.

  • Fermentation Duration: Continue the fermentation for 7-10 days, or until this compound production ceases.

  • Harvesting: Harvest the fermentation broth for downstream processing.

Protocol 3: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • This compound standard

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC: Dissolve a known weight of the crude extract in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., around 390 nm).

  • Quantification: Create a standard curve using known concentrations of the this compound standard. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

Table 1: Composition of GYM Medium for Inoculum Development
ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
Agar (for plates)20.0
Distilled Waterto 1 L
pH 7.2
Table 2: Representative Production Medium for High-Yield this compound Fermentation

This is a representative medium based on optimized media for other Streptomyces-derived polyketides. Optimization for this compound production is recommended.

ComponentConcentration (g/L)Role
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Soybean Meal15.0Nitrogen Source
Yeast Extract5.0Nitrogen & Growth Factors
K₂HPO₄1.0Phosphate Source & Buffer
MgSO₄·7H₂O0.5Mineral Source
CaCO₃2.0pH Buffering
Trace Element Solution*1.0 mL/LMineral Source
pH 7.0

*Trace Element Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1 in distilled water.

Table 3: Summary of Optimized Fermentation Parameters for Secondary Metabolite Production in Various Streptomyces Species
Streptomyces SpeciesProductCarbon SourceNitrogen SourceTemp (°C)pHAgitation (rpm)Reference
S. rimosusOxytetracyclineGlucose (15 g/L)Corn steep liquor286.0-6.2250[1]
S. coelicolorActinorhodinGlucoseGlutamate307.2200[2]
S. nodosusAmphotericin BGlucose (70 g/L)Cottonseed meal267.0200[3]
S. sp. 891-B6Chrysomycin AGlucose (39 g/L)Soybean meal306.5220[4]
S. sp. KN37Antifungal metabolitesMillet (20 g/L)Yeast extract258.0150[5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the optimization of this compound fermentation.

Fermentation_Optimization_Workflow Strain Streptomyces thioluteus Strain Inoculum Inoculum Development Strain->Inoculum Shake_Flask Shake Flask Experiments (Screening of Media Components) Inoculum->Shake_Flask Optimization Statistical Optimization (e.g., Response Surface Methodology) Shake_Flask->Optimization Identify key factors Bioreactor Scale-up to Bioreactor Optimization->Bioreactor Optimized medium & conditions Fed_Batch Fed-Batch Strategy Development Bioreactor->Fed_Batch Further yield improvement Downstream Downstream Processing (Extraction & Purification) Fed_Batch->Downstream Analysis Analysis (HPLC, MS) Downstream->Analysis High_Yield High-Yield this compound Analysis->High_Yield

Figure 2: Experimental Workflow for Fermentation Optimization.

Concluding Remarks

The protocols and data presented in this document serve as a comprehensive guide for researchers aiming to produce this compound through the fermentation of Streptomyces thioluteus. The provided methodologies for inoculum development, batch fermentation, and product analysis are foundational for establishing a robust production process. The comparative data on fermentation parameters for other Streptomyces species offer valuable insights for further optimization. By systematically applying and refining these protocols, researchers can significantly enhance the yield of this compound, thereby facilitating its further investigation for potential therapeutic applications. It is crucial to note that process optimization is an iterative process, and the conditions outlined here should be considered a starting point for developing a high-yield, scalable, and reproducible fermentation process for this compound.

References

HPLC quantification method for Aureothin analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the HPLC Quantification of Aureothin

Introduction

This compound is a polyketide secondary metabolite produced by various Streptomyces species, notable for its distinct chemical structure featuring a nitroaryl group.[1] It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, insecticidal, and potent anticancer properties. As research into its therapeutic potential and biosynthetic pathways expands, the need for a robust, accurate, and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of active ingredients in complex mixtures, making it an ideal method for this compound analysis.[2][3]

This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology covers sample preparation, chromatographic conditions, and a comprehensive guide to method validation as per International Conference on Harmonization (ICH) guidelines.[4][5]

Principle of the Method

This method employs RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase, which retains the nonpolar this compound molecule. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous solution is used to elute the compound. Quantification is performed by measuring the absorbance of the analyte with a UV detector at a specific wavelength and correlating the peak area to a standard calibration curve.

Apparatus and Reagents

1.1 Apparatus

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Chromatography data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.22 µm, Nylon or PTFE).[7]

  • HPLC vials and caps.

1.2 Reagents and Materials

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (analytical grade).

  • Blank matrix (e.g., fermentation broth, plasma) for validation studies.

Experimental Protocols

2.1 Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.2 Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interferences that could damage the column or affect the analysis.[8]

  • Liquid Culture (e.g., Streptomyces broth):

    • Transfer 5 mL of the culture broth to a centrifuge tube.

    • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction (LLE).[9]

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]

  • Biological Matrix (e.g., Plasma):

    • To 1 mL of plasma sample, add 2 mL of cold acetonitrile to precipitate proteins.[10]

    • Vortex for 1 minute and let it stand at 4°C for 15 minutes.

    • Centrifuge at 10,000 rpm for 15 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 500 µL of mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2.3 Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-15 min: 60% B15-20 min: 60% to 95% B20-25 min: 95% B25-30 min: 60% B
Flow Rate 1.0 mL/min[12]
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 390 nm
Run Time 30 minutes

Workflow Diagrams

HPLC_Quantification_Workflow HPLC Quantification Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Sample Obtain Sample (e.g., Culture Broth) Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction Standard Prepare this compound Reference Standard Filtration Filter through 0.22µm Syringe Filter Reconstitution Dry & Reconstitute in Mobile Phase Extraction->Reconstitution Reconstitution->Filtration Injection Inject Sample/Standard into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 390 nm Separation->Detection Data Generate Chromatogram (Peak Area vs. Retention Time) Detection->Data Cal_Curve Construct Calibration Curve from Standards Data->Cal_Curve Quantify Quantify this compound in Sample using Peak Area Cal_Curve->Quantify Report Report Final Concentration (e.g., µg/mL) Quantify->Report

Caption: A flowchart of the complete experimental workflow for this compound quantification.

Method_Validation_Logic Logical Flow of HPLC Method Validation cluster_performance Performance Characteristics (ICH Guidelines) Method Developed HPLC Method Linearity Linearity & Range (Correlation Coefficient r² > 0.999) Method->Linearity Precision Precision (Intra- & Inter-day, %RSD < 2%) Method->Precision Accuracy Accuracy (Spike Recovery, 98-102%) Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Specificity Specificity (Peak Purity & Resolution) Method->Specificity Validation_Status Validated Method for Routine Use Linearity->Validation_Status Precision->Validation_Status Accuracy->Validation_Status Sensitivity->Validation_Status Specificity->Validation_Status

Caption: Logical relationship of parameters evaluated during HPLC method validation.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose.[5]

3.1 Linearity

  • Procedure: Analyze the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.2 Precision

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of a low, medium, and high concentration standard within the same day.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days with different analysts or equipment.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the measured concentrations.

  • Acceptance Criteria: The %RSD should be ≤ 2%.

3.3 Accuracy

  • Procedure: Perform a spike-recovery study by adding known amounts of this compound standard (e.g., at 80%, 100%, and 120% of the expected sample concentration) to a blank matrix. Prepare and analyze these samples in triplicate.[9]

  • Analysis: Calculate the percentage recovery for each sample.

    • Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean recovery should be within 98-102%.

3.4 Limits of Detection (LOD) and Quantification (LOQ)

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

  • Analysis: Inject a series of low-concentration samples to confirm that the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[13]

3.5 Specificity

  • Procedure: Analyze a blank matrix, a spiked matrix, and a placebo (if applicable). The chromatograms are compared to ensure that no endogenous components interfere with the this compound peak.

  • Analysis: The this compound peak should be well-resolved from other peaks, and the blank should show no significant peaks at the retention time of this compound. Peak purity can be assessed using a DAD detector.

Data Summary Tables

Table 1: Linearity and Calibration Curve Data

Concentration (µg/mL) Mean Peak Area (n=3) Std. Deviation
1 25,400 350
5 126,900 1,100
10 253,500 2,300
25 634,000 5,800
50 1,268,000 11,500
100 2,535,000 24,000
Regression Eq. y = 25340x + 150

| | 0.9998 | |

Table 2: Precision and Accuracy Data

QC Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL, n=6) Intra-day Precision (%RSD) Accuracy (% Recovery)
Low 5.0 4.98 ± 0.07 1.41% 99.6%
Medium 25.0 25.15 ± 0.21 0.84% 100.6%

| High | 80.0 | 79.60 ± 0.55 | 0.69% | 99.5% |

Table 3: Sensitivity Data

Parameter Result (µg/mL)
LOD 0.15

| LOQ | 0.45 |

Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the quantification of this compound in various samples. The detailed protocol for sample preparation and method validation ensures reliable and reproducible results, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a robust in vitro antifungal susceptibility testing (AFST) program for Aureothin, a polyketide metabolite with known antimicrobial properties. The protocols outlined below are adapted from established standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are tailored for a research and drug development setting.

Introduction to this compound's Antifungal Activity

This compound, a natural product originally isolated from Streptomyces thioluteus, has demonstrated promising activity against a range of fungal pathogens, including clinically relevant yeasts and molds. Preliminary evidence strongly suggests that this compound's primary mechanism of action involves the disruption of mitochondrial function in fungal cells. This disruption leads to a cascade of events, including the inhibition of the electron transport chain (ETC), a subsequent drop in ATP synthesis, and the generation of damaging reactive oxygen species (ROS), ultimately culminating in fungal cell death. Understanding this mechanism is crucial for designing and interpreting antifungal susceptibility tests and for exploring its potential as a therapeutic agent.

Key Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27 and M38 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates for testing

  • Sterile saline or water

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer as needed for sporulation (for molds).

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (for yeasts) or as specified in CLSI M38 for molds, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution Series:

    • Prepare a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. A suggested starting concentration range for a novel compound like this compound is 0.015 to 16 µg/mL.

    • The final volume in each well of the test plate will be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

  • Plate Inoculation:

    • Add 100 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (100 µL of RPMI + 100 µL of inoculum) and a sterility control well (200 µL of RPMI).

    • Also, run a parallel plate with the positive control antifungal and the appropriate QC strains.[1]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

Investigating the Mechanism of Action: Mitochondrial Function Assays

The following protocols can be used to investigate the proposed mitochondrial target of this compound.

A disruption in the ETC will lead to a decrease in the mitochondrial membrane potential. This can be measured using fluorescent dyes like JC-1.[2]

Procedure:

  • Culture the fungal cells to the mid-logarithmic phase and then expose them to various concentrations of this compound for a defined period.

  • Harvest and wash the cells.

  • Incubate the cells with the JC-1 dye in the dark.

  • Measure the fluorescence at two wavelengths (for red and green fluorescence) using a fluorometer or a fluorescence microscope.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Inhibition of the ETC will lead to a reduction in ATP synthesis.[3][4][5][6]

Procedure:

  • Treat fungal cells with this compound as described above.

  • Lyse the cells to release intracellular ATP.

  • Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction, to measure the ATP concentration.

  • Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a lower ATP level.

Disruption of the ETC can lead to the leakage of electrons and the formation of ROS.[7][8][9][10][11][12][13]

Procedure:

  • Expose fungal cells to this compound.

  • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[9]

  • Measure the fluorescence using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.

Data Presentation

Quantitative data from the susceptibility and mechanistic studies should be summarized in clear and concise tables for easy comparison.

Table 1: Antifungal Susceptibility of Fungal Isolates to this compound

Fungal IsolateMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.25 - 20.51
Candida glabrata0.5 - 412
Aspergillus fumigatus0.125 - 10.250.5
Cryptococcus neoformans0.25 - 10.51

Table 2: Effect of this compound on Mitochondrial Function in Candida albicans

This compound Conc. (µg/mL)Mitochondrial Membrane Potential (% of Control)Intracellular ATP Levels (% of Control)Reactive Oxygen Species Production (% of Control)
0 (Control)100100100
0.5 x MIC7560150
1 x MIC4030250
2 x MIC1510400

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflow for its susceptibility testing.

Aureothin_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (ETC) (Complex I-IV) This compound->ETC Inhibition Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Leads to ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives

Proposed mechanism of action of this compound in a fungal cell.

AFST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate (Drug + Inoculum) Inoculum->Plate Dilution Prepare this compound Serial Dilutions Dilution->Plate Incubate Incubate at 35°C (24-48 hours) Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Data_Table Tabulate Results Read_MIC->Data_Table

Experimental workflow for this compound antifungal susceptibility testing.

Quality Control

For reliable and reproducible results, it is essential to implement a rigorous quality control program.

  • Reference Strains: Always include well-characterized QC strains with known MICs to the control antifungal in each run.[1]

  • Growth and Sterility Controls: Ensure that the growth control shows adequate fungal growth and the sterility control remains clear.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the wells does not affect fungal growth. Run a solvent control.

  • Inter- and Intra-Assay Variability: Periodically perform repeat testing to assess the reproducibility of the assay.

By following these detailed application notes and protocols, researchers can effectively evaluate the in vitro antifungal activity of this compound and gain valuable insights into its mechanism of action, paving the way for further drug development efforts.

References

Application Notes and Protocols for Studying Microbial Protein Synthesis Pathways Using Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothin is a polyketide natural product known for its diverse biological activities, including antifungal, antitumor, and nematicidal properties. For researchers in microbial pathogenesis and drug development, this compound serves as a valuable tool for investigating bacterial protein synthesis and secretion pathways. Its primary mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined for secretion. This inhibition disrupts the proper localization and function of numerous proteins, including virulence factors, making this compound a compelling subject for antibiotic research.

These application notes provide a comprehensive overview of how to utilize this compound to study microbial protein synthesis pathways, with a focus on its inhibitory effects on the general secretory (Sec) pathway. Detailed protocols for key experiments are provided to enable researchers to effectively employ this compound in their investigations.

Mechanism of Action: Inhibition of Type I Signal Peptidase

The general secretory (Sec) pathway is a fundamental process in bacteria responsible for the translocation of newly synthesized proteins across the cytoplasmic membrane. A key component of this pathway is the type I signal peptidase (SPase), which is a membrane-bound serine protease. SPase recognizes and cleaves the N-terminal signal peptide from pre-proteins after they have been translocated through the SecYEG channel. This cleavage event is crucial for the release of the mature protein into the periplasm or extracellular space, where it can fold into its active conformation.

This compound exerts its inhibitory effect by targeting and blocking the active site of type I SPase. This inhibition prevents the removal of the signal peptide, causing the precursor proteins to remain anchored to the cell membrane. The accumulation of unprocessed pre-proteins can lead to a cascade of detrimental effects, including disruption of the membrane potential, induction of cellular stress responses, and ultimately, inhibition of bacterial growth.

Data Presentation: Quantitative Analysis of Protein Secretion Inhibition

InhibitorTarget OrganismIC50 (µM)Reference
Peptide AldehydeStaphylococcus aureus0.09--INVALID-LINK--[1]
Arylomycin A-C16Escherichia coli1-10Not directly cited, but arylomycins are known SPase inhibitors.
MD3Escherichia coli~5Not directly cited, but a known SPase inhibitor.

Note: The inhibitory activity of this compound can be quantified using the protocols outlined below, allowing researchers to determine its specific IC50 value against the bacterial species of interest.

Experimental Protocols

In Vitro Signal Peptidase Cleavage Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified bacterial type I signal peptidase.

Materials:

  • Purified bacterial type I signal peptidase (e.g., from E. coli or S. aureus)

  • Fluorogenic or chromogenic SPase substrate (a synthetic peptide mimicking a signal peptide cleavage site with a reporter molecule)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Triton X-100)

  • Microplate reader (fluorescence or absorbance)

  • 96-well microplates

Protocol:

  • Prepare a dilution series of this compound in the assay buffer. Include a solvent-only control (e.g., DMSO).

  • In a 96-well plate, add the purified SPase to each well at a final concentration optimized for the assay.

  • Add the different concentrations of this compound or the solvent control to the wells containing the SPase.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Reporter Assay for Protein Secretion Inhibition

This assay utilizes a reporter protein that is secreted via the Sec pathway to indirectly measure the inhibition of protein secretion in live bacterial cells. A common reporter is a fusion of a signal peptide to an enzyme like β-lactamase or alkaline phosphatase.

Materials:

  • Bacterial strain engineered to express a secreted reporter protein (e.g., BlaM with its native signal peptide)

  • This compound stock solution

  • Bacterial growth medium (e.g., LB broth)

  • Chromogenic substrate for the reporter enzyme (e.g., nitrocefin for β-lactamase)

  • Spectrophotometer or microplate reader

  • 96-well microplates

Protocol:

  • Grow an overnight culture of the bacterial reporter strain.

  • Inoculate fresh growth medium with the overnight culture and grow to the early- to mid-logarithmic phase.

  • In a 96-well plate, add the bacterial culture to each well.

  • Add a dilution series of this compound to the wells. Include a solvent-only control.

  • Incubate the plate at the optimal growth temperature for the bacteria for a set period (e.g., 1-2 hours) to allow for inhibition of protein secretion.

  • Measure the optical density (OD600) of the cultures to assess bacterial growth.

  • To measure the activity of the secreted reporter, centrifuge the plate to pellet the cells and transfer the supernatant to a new plate.

  • Add the chromogenic substrate to the supernatant and measure the color development over time using a spectrophotometer or microplate reader.

  • Normalize the reporter activity to the cell density (OD600) to account for any effects of this compound on bacterial growth.

  • Plot the normalized reporter activity against the this compound concentration to determine the effect on protein secretion.

Western Blot Analysis of Pre-protein Accumulation

This method directly visualizes the accumulation of unprocessed precursor proteins in the cell membrane fraction following treatment with this compound.

Materials:

  • Bacterial strain of interest

  • This compound stock solution

  • Bacterial growth medium

  • Lysis buffer (e.g., Tris-HCl with lysozyme and protease inhibitors)

  • Ultracentrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific to a secreted protein of interest

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Protocol:

  • Grow a culture of the bacterial strain to the mid-logarithmic phase.

  • Treat the culture with a specific concentration of this compound or a solvent control for a defined period.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

  • Separate the membrane fraction from the cytoplasmic fraction by ultracentrifugation.

  • Quantify the protein concentration in the membrane fractions.

  • Separate equal amounts of protein from the treated and control membrane fractions by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the primary antibody against the secreted protein of interest. This antibody should recognize both the precursor and mature forms of the protein.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Compare the intensity of the band corresponding to the unprocessed precursor protein in the this compound-treated sample to the control. An increase in the precursor band indicates inhibition of signal peptidase.

Mandatory Visualizations

Aureothin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Precursor_Protein Precursor Protein (with Signal Peptide) Ribosome->Precursor_Protein Translation mRNA mRNA mRNA->Ribosome SecYEG SecYEG Translocon Precursor_Protein->SecYEG Translocation SPase Type I Signal Peptidase (SPase) SecYEG->SPase Pre-protein transfer Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Signal_Peptide Signal Peptide SPase->Signal_Peptide This compound This compound This compound->SPase Inhibition

Caption: Mechanism of this compound action on the bacterial Sec pathway.

Experimental_Workflow_SPase_Inhibition cluster_invitro In Vitro Assay cluster_wholecell Whole-Cell Assay start Start: Prepare Bacterial Culture and this compound Dilutions Purify_SPase Purify Type I Signal Peptidase start->Purify_SPase Treat_Cells Treat Reporter Strain with this compound start->Treat_Cells Incubate_Inhibitor Incubate SPase with this compound Purify_SPase->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Measure_Growth Measure Cell Density (OD600) Treat_Cells->Measure_Growth Assay_Supernatant Assay Supernatant for Reporter Activity Treat_Cells->Assay_Supernatant Normalize_Data Normalize Activity to Cell Density Measure_Growth->Normalize_Data Assay_Supernatant->Normalize_Data Analyze_Secretion Analyze Secretion Inhibition Normalize_Data->Analyze_Secretion

Caption: Experimental workflow for assessing SPase inhibition.

Logical_Relationship_Inhibition_Effects This compound This compound Treatment Inhibition Inhibition of Type I Signal Peptidase (SPase) This compound->Inhibition Accumulation Accumulation of Unprocessed Precursor Proteins in Membrane Inhibition->Accumulation Disruption Disruption of Protein Secretion (Sec Pathway) Inhibition->Disruption Cellular_Stress Cellular Stress Response Accumulation->Cellular_Stress Membrane_Dysfunction Membrane Dysfunction Accumulation->Membrane_Dysfunction Reduced_Virulence Reduced Secretion of Virulence Factors Disruption->Reduced_Virulence Growth_Inhibition Bacterial Growth Inhibition Cellular_Stress->Growth_Inhibition Membrane_Dysfunction->Growth_Inhibition Reduced_Virulence->Growth_Inhibition Contributes to therapeutic potential

Caption: Logical cascade of this compound's inhibitory effects.

References

Application of Aureothin in Agricultural Research for Pest Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothin, a metabolite produced by several species of Streptomyces, has garnered attention in agricultural research as a potential biopesticide.[1] This polyketide-derived compound exhibits a range of biological activities, most notably nematicidal and, to a lesser extent, insecticidal and miticidal properties. These application notes and protocols provide a comprehensive overview of the current state of research on this compound for pest control, detailing its known activities, and providing standardized methodologies for its evaluation.

Pesticidal Spectrum of this compound

The known pesticidal activity of this compound is primarily focused on nematodes, with limited but significant evidence of its efficacy against certain insects and mites.

Nematicidal Activity

This compound has demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major pest in forestry.[2] Studies have shown that this compound can suppress the growth, reproduction, and locomotion of this nematode.[2] In vivo experiments have also indicated that extracts containing this compound can effectively suppress the development of pine wilt disease caused by B. xylophilus.[2][3]

Insecticidal and Miticidal Activity

The insecticidal and miticidal spectrum of this compound is less explored but shows promise. Early screenings revealed that this compound has remarkable pesticidal activity against certain insects and mites, with a potency comparable to some organophosphorus insecticides.[1]

Data Presentation: Quantitative Efficacy of this compound

Target PestClassBioassay TypeConcentration/DoseObserved EffectCitation
Bursaphelenchus xylophilus (J2s)NematodaMortality Assay0.05 - 4.00 µg/mLConcentration-dependent mortality[2]
Bursaphelenchus xylophilus (J3s/J4s/Adults)NematodaMortality Assay0.25 - 10.00 µg/mLConcentration-dependent mortality[2]
Bursaphelenchus xylophilusNematodaEgg Hatch Inhibition0.1 - 20 µg/mLConcentration-dependent inhibition[2]
Callosobruchus chinensis (Azuki bean weevil)InsectaTopical Application100 µg/mL80% mortality[1]
Callosobruchus chinensis (Azuki bean weevil)InsectaTopical Application500 µg/mL100% mortality[1]
Callosobruchus chinensis (Azuki bean weevil)InsectaTopical Application1000 µg/mL100% mortality[1]
MitesArachnidaSpray Method100 µg/mL100% mortality[1]
Aedes aegypti (larvae)InsectaLarvicidal AssayLC50: 1.5 ppm (24h)Larvicidal activity
Aedes aegypti (larvae)InsectaLarvicidal AssayLC50: 3.8 ppm (48h)Larvicidal activity

Mode of Action and Signaling Pathways

The precise mode of action of this compound in insects and nematodes is not yet fully elucidated. However, based on its chemical structure as a polyketide and the known mechanisms of other microbial insecticides, a few potential pathways can be hypothesized for further investigation.

This compound is synthesized via a Type I polyketide synthase (PKS) pathway.[4] Many polyketide-derived insecticides, such as avermectins and spinosyns, are neurotoxins that target ion channels in the insect's nervous system. It is plausible that this compound may also have neurotoxic effects. Another potential target is the mitochondrial respiratory chain, as some natural compounds are known to inhibit mitochondrial function, leading to energy depletion and mortality.

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a modular Type I polyketide synthase. A simplified representation of this pathway is shown below.

Aureothin_Biosynthesis PNBA p-Nitrobenzoic Acid (Starter Unit) PKS_Modules Modular Polyketide Synthase (PKS) (aurA, aurB, aurC) PNBA->PKS_Modules Initiation Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Elongation Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase, Oxygenase) Polyketide_Chain->Tailoring_Enzymes Modification This compound This compound Tailoring_Enzymes->this compound Final Product Hypothetical_Mode_of_Action cluster_insect_cell Insect Cell cluster_neuron Neuron cluster_mitochondrion Mitochondrion Ion_Channel Ion Channel (e.g., GABA-gated chloride channel) Nerve_Impulse Disruption of Nerve Impulse Ion_Channel->Nerve_Impulse Paralysis Paralysis Nerve_Impulse->Paralysis ETC Electron Transport Chain ATP_Production Inhibition of ATP Production ETC->ATP_Production ATP_Synthase ATP Synthase ATP_Synthase->ATP_Production Mortality Mortality ATP_Production->Mortality This compound This compound This compound->Ion_Channel Hypothesized Binding This compound->ETC Hypothesized Inhibition Paralysis->Mortality Insect_Bioassay_Workflow A Prepare Test Compound Stock Solution and Dilutions D Expose Insects to Test Compound A->D B Select and Prepare Test Insects B->D C Choose Bioassay Method (e.g., Topical, Diet, Leaf-dip) C->D E Incubate under Controlled Conditions D->E F Record Mortality Data at Set Time Points E->F G Data Analysis (e.g., Probit Analysis) F->G H Determine LC50 Value G->H

References

Aureothin: A Promising Scaffold for Novel Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothin, a polyketide metabolite produced by various Streptomyces species, has emerged as a compelling lead compound in the quest for novel therapeutics. Possessing a unique chemical structure characterized by a nitroaryl group, a pyrone ring, and a tetrahydrofuran moiety, this compound exhibits a spectrum of biological activities, most notably potent antiproliferative and antifungal effects. Its efficacy against a range of cancer cell lines and fungal pathogens has spurred further investigation into its mechanism of action and the development of more potent and selective derivatives. These application notes provide an overview of this compound's potential, summarize key bioactivity data, and detail the experimental protocols necessary for its evaluation as a lead compound for drug development.

Data Presentation: Bioactivity of this compound and Its Derivatives

The following tables summarize the quantitative data on the antiproliferative and antifungal activities of this compound and its analogs.

Table 1: Antiproliferative Activity of this compound and Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 ValueCitation
This compoundHT-1080 FibrosarcomaNot Specified30 µM
Allothis compoundHT-1080 FibrosarcomaNot Specified60 µM
DeoxyaureonitrileK-562 LeukemiaNot Specified~1 µg/mL[1]
p-Fluoro-deoxythis compoundK-562 LeukemiaNot Specified~0.5 µg/mL[1]
p-Chloro-aureothinK-562 LeukemiaNot Specified~2 µg/mL[1]
p-Bromo-aureothinK-562 LeukemiaNot Specified~2.5 µg/mL[1]
p-Iodo-aureothinK-562 LeukemiaNot Specified~3 µg/mL[1]

Table 2: Antifungal Activity of this compound and Derivatives

Compound/DerivativeFungal SpeciesAssay TypeMIC ValueCitation
DeoxyaureonitrileAspergillus nigerNot Specified>10 µg/mL[1]
DeoxyaureonitrileAspergillus fumigatusNot Specified>10 µg/mL[1]
p-Fluoro-aureothinAspergillus fumigatusNot Specified~2.5 µg/mL[1]
p-Fluoro-aureothinAspergillus terreusNot Specified~2.5 µg/mL[1]
p-Fluoro-aureothinAspergillus nigerNot Specified~5 µg/mL[1]
p-Chloro-aureothinAspergillus fumigatusNot Specified~1 µg/mL[1]
p-Chloro-aureothinAspergillus terreusNot Specified~1 µg/mL[1]
p-Chloro-aureothinAspergillus nigerNot Specified~2.5 µg/mL[1]

Proposed Mechanisms of Action

Anticancer Activity: Inhibition of Thioredoxin Reductase and Induction of Apoptosis

A growing body of evidence suggests that the anticancer activity of compounds similar to this compound, such as auranofin, stems from their ability to inhibit thioredoxin reductase (TrxR). TrxR is a critical enzyme in the cellular antioxidant system, responsible for maintaining a reducing intracellular environment. Its inhibition by this compound leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress. This elevated oxidative stress can trigger the intrinsic pathway of apoptosis.

anticancer_pathway cluster_ros This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibits ROS Reactive Oxygen Species (ROS) ↑ OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria Damages Bcl2 Bcl-2 OxidativeStress->Bcl2 Downregulates Bax Bax Mitochondria->Bax Activates CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->Bax Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed anticancer mechanism of this compound via TrxR inhibition.
Antifungal Activity: Disruption of Fungal Cell Wall Integrity

The fungal cell wall, a structure absent in human cells, presents an attractive target for antifungal drug development. It is hypothesized that this compound exerts its antifungal effects by interfering with the synthesis of essential cell wall components, such as β-glucan and chitin. Inhibition of the enzymes responsible for the synthesis of these polymers, namely β-glucan synthase and chitin synthase, would lead to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The presence of the tetrahydrofuran ring in this compound appears to be crucial for this activity.[2]

antifungal_pathway This compound This compound GlucanSynthase β-Glucan Synthase This compound->GlucanSynthase Inhibits ChitinSynthase Chitin Synthase This compound->ChitinSynthase Inhibits BetaGlucan β-Glucan Synthesis Chitin Chitin Synthesis CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Maintains Chitin->CellWall Maintains OsmoticLysis Osmotic Lysis & Cell Death CellWall->OsmoticLysis Disruption leads to

Figure 2: Proposed antifungal mechanism of this compound targeting cell wall synthesis.

Experimental Protocols

Protocol 1: Determination of Antiproliferative Activity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, K-562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and/or derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent should not exceed 0.5% (v/v).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with this compound derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Figure 3: Experimental workflow for the MTT assay.
Protocol 2: Determination of Antifungal Activity using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against fungal species using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strain of interest (e.g., Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound and/or derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well flat-bottom microplates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate to obtain sporulation.

    • Harvest the spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^3 CFU/mL in the test medium using a spectrophotometer to measure turbidity at 530 nm and further dilution.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the test compounds in the test medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

mic_workflow start Start prep_inoculum Prepare fungal inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of this compound start->prep_dilutions inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 35°C for 48-72h inoculate_plate->incubate read_mic Visually determine MIC incubate->read_mic end End read_mic->end

Figure 4: Experimental workflow for the broth microdilution assay.

Conclusion

This compound represents a valuable natural product scaffold for the development of novel anticancer and antifungal agents. Its potent bioactivities, coupled with an unfolding understanding of its mechanisms of action, provide a solid foundation for lead optimization efforts. The protocols detailed herein offer standardized methods for the continued evaluation and development of this compound and its derivatives, paving the way for the potential discovery of new and effective therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to explore modifications of the this compound structure that could enhance its potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Experimental Use of Aureothin as a Mitochondrial Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aureothin is a polyketide synthase-derived natural product known for its antimicrobial and nematicidal activities. While research has focused on its biosynthesis and potential as an antimicrobial agent, its specific effects on mitochondrial function are not well-documented in publicly available scientific literature. This document aims to provide a theoretical framework and general protocols for investigating the potential of this compound as a mitochondrial inhibitor. It is important to note that the experimental data and protocols provided herein are based on general methodologies for studying mitochondrial inhibitors and are not derived from specific studies on this compound. Researchers should adapt these protocols based on their specific cell types and experimental questions.

Mechanism of Action (Hypothetical)

The precise mitochondrial target of this compound is currently unknown. Based on the structure of other known mitochondrial inhibitors, this compound could potentially act on one or more of the following components of the mitochondrial respiratory chain and oxidative phosphorylation system:

  • Complex I (NADH:ubiquinone oxidoreductase): Inhibition would lead to a decrease in the oxidation of NADH, a reduction in the proton gradient, and decreased ATP synthesis.

  • Complex II (Succinate dehydrogenase): Inhibition would affect the oxidation of succinate and reduce the electron flow into the ubiquinone pool.

  • Complex III (Cytochrome bc1 complex): Blockade of this complex would disrupt the Q-cycle and the transfer of electrons to cytochrome c.

  • Complex IV (Cytochrome c oxidase): Inhibition would prevent the final transfer of electrons to oxygen, halting cellular respiration.

  • ATP Synthase (Complex V): Direct inhibition would uncouple ATP synthesis from the proton motive force.

Further experimental validation is required to identify the specific mitochondrial target(s) of this compound.

Quantitative Data Summary

As there is no published data on the specific inhibitory effects of this compound on mitochondrial function, the following table is a template that researchers can use to summarize their experimental findings.

Table 1: Hypothetical Inhibitory Effects of this compound on Mitochondrial Function

ParameterAssay TypeCell Line/OrganismThis compound IC50 (µM)Positive Control (e.g., Rotenone) IC50 (µM)Reference
Oxygen Consumption Rate (OCR) Seahorse XF Analysise.g., HeLa, HepG2To be determinedKnown value[Your Study]
ATP Production Rate Luminescence-based Assaye.g., Isolated MitochondriaTo be determinedKnown value[Your Study]
Mitochondrial Membrane Potential (ΔΨm) Fluorescent Probe (e.g., TMRE)e.g., SH-SY5YTo be determinedKnown value[Your Study]
Complex I Activity Spectrophotometric Assaye.g., Isolated MitochondriaTo be determinedKnown value[Your Study]
Complex II Activity Spectrophotometric Assaye.g., Isolated MitochondriaTo be determinedKnown value[Your Study]
Complex III Activity Spectrophotometric Assaye.g., Isolated MitochondriaTo be determinedKnown value[Your Study]
Complex IV Activity Spectrophotometric Assaye.g., Isolated MitochondriaTo be determinedKnown value[Your Study]
ATP Synthase Activity Spectrophotometric Assaye.g., Isolated MitochondriaTo be determinedKnown value[Your Study]
Cell Viability (Cytotoxicity) MTT/LDH Assaye.g., Various Cancer Cell LinesTo be determinedKnown value[Your Study]
Apoptosis Induction (% of Annexin V positive cells) Flow Cytometrye.g., Jurkat cellsTo be determinedKnown value[Your Study]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential mitochondrial inhibitory activity of this compound.

Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Objective: To determine the effect of this compound on mitochondrial respiration in intact cells.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Seahorse XF Calibrant Solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors for control experiments (e.g., Rotenone, Antimycin A, Oligomycin, FCCP)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired treatment time.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: On the day of the assay, replace the treatment medium with pre-warmed assay medium. Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the desired mitochondrial inhibitors (e.g., for a mitochondrial stress test: Oligomycin, FCCP, and a mix of Rotenone/Antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay, measuring the OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Cell line of interest

  • Culture plates/dishes

  • This compound stock solution

  • Fluorescent potentiometric dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or JC-1)

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

  • Imaging buffer (e.g., HBSS)

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration. Include a positive control group treated with FCCP.

  • Dye Loading:

    • For TMRE: Incubate the cells with TMRE (typically 25-100 nM) in pre-warmed culture medium for 20-30 minutes at 37°C in the dark.

    • For JC-1: Incubate the cells with JC-1 (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed imaging buffer to remove excess dye.

  • Imaging/Flow Cytometry:

    • Microscopy: Immediately visualize the cells using a fluorescence microscope. In healthy cells, TMRE will accumulate in the mitochondria, showing bright red fluorescence. Depolarization will result in a diffuse, weaker signal. For JC-1, healthy mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (J-monomers).

    • Flow Cytometry: Harvest the cells and resuspend them in imaging buffer. Analyze the fluorescence intensity using a flow cytometer. A decrease in red fluorescence (for both TMRE and JC-1 aggregates) indicates mitochondrial depolarization.

  • Data Analysis: Quantify the fluorescence intensity or the ratio of red to green fluorescence (for JC-1) to determine the extent of mitochondrial membrane depolarization induced by this compound.

Measurement of ATP Levels

Objective: To quantify the effect of this compound on cellular ATP production.

Materials:

  • Cell line of interest

  • Culture plates

  • This compound stock solution

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and treat with different concentrations of this compound or vehicle control.

  • ATP Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.

    • Mix the contents by shaking the plate for a few minutes to induce cell lysis.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage change in ATP levels following this compound treatment.

Induction of Apoptosis Assay

Objective: To determine if this compound induces apoptosis, potentially through the mitochondrial pathway.

Materials:

  • Cell line of interest

  • Culture plates

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in the Annexin V binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

The following diagrams illustrate the hypothetical mechanism of action of this compound and a general experimental workflow.

Aureothin_Mitochondrial_Inhibition cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects ETC Electron Transport Chain (Complex I-IV) ProtonGradient Proton Gradient (Δp) ETC->ProtonGradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage Apoptosis Apoptotic Factors (e.g., Cytochrome c) ETC->Apoptosis Release ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP Synthesizes ProtonGradient->ATPSynthase Drives ReducedATP Decreased ATP Production IncreasedROS Increased ROS ApoptosisInduction Induction of Apoptosis This compound This compound This compound->ETC Inhibits (Hypothetical) This compound->ATPSynthase Inhibits (Hypothetical) CellDeath Cell Death ApoptosisInduction->CellDeath Experimental_Workflow cluster_assays Functional Assays start Start: Hypothesis This compound is a mitochondrial inhibitor cell_culture Cell Culture (e.g., Cancer cell lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment ocr_assay Oxygen Consumption Rate (OCR) (Seahorse XF) treatment->ocr_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) (TMRE/JC-1) treatment->mmp_assay atp_assay ATP Production (Luminescence) treatment->atp_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation ocr_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Elucidate mechanism of action data_analysis->conclusion

Application Note and Protocol: Preparation of Aureothin Stock Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aureothin is a polyketide antibiotic derived from the bacterium Streptomyces thioluteus.[1] It is recognized for its wide range of biological activities, including antitumor, antifungal, and insecticidal properties.[1][2] The primary mechanism of action for this compound involves the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain, which disrupts mitochondrial respiration and oxidative phosphorylation (OXPHOS).[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture.

Physicochemical Properties of this compound

A summary of this compound's key properties is presented below. This data is essential for accurate stock solution preparation and handling.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₃NO₆[1][2][4]
Molecular Weight 397.4 g/mol [2]
Appearance Yellow solid[3][4]
Solubility Soluble in DMSO, Ethanol, Methanol, Acetone[3][4]
Storage (Solid) -20°C, protect from light[3][4][5]
Storage (Solution) -20°C, protect from light[3]
Stability Stable for at least 1 year when stored at -20°C[3]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (≥96% purity)[3]

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-Assay Calculations:

    • Determine the required volume and concentration of the stock solution. A 10 mM stock is standard for many cell culture applications.

    • Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 397.4 g/mol / 1000 = 3.974 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or amber vial on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder (e.g., 3.974 mg) and transfer it into the tared container. Perform this step in a chemical fume hood to avoid inhalation.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial containing the this compound powder.

    • Cap the vial securely and vortex the solution thoroughly until all the yellow solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Sterilization:

    • As this compound solutions are typically prepared in DMSO, which is a potent solvent, heat sterilization (autoclaving) is not appropriate.

    • Ensure sterility by using sterile starting materials (e.g., sterile DMSO, sterile vials) and aseptic techniques in a biological safety cabinet. If necessary, the final solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or amber vials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent used.

    • Store the aliquots at -20°C, protected from light.[3] The reconstituted solution should be stable for an extended period under these conditions.[3]

Working Solution Preparation:

  • For cell culture experiments, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution serially using sterile cell culture medium to achieve the desired final concentration for your assay.

  • Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally ≤0.1%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound primarily targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting this complex, this compound blocks the transfer of electrons from NADH to ubiquinone, which in turn halts the pumping of protons across the inner mitochondrial membrane, disrupts the membrane potential, and ultimately leads to a severe reduction in ATP synthesis via oxidative phosphorylation.

Aureothin_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs cluster_Outputs Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome C Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- H2O H₂O Complex_IV->H2O O₂ → H₂O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP+Pi → NADH NADH NADH->Complex_I e- FADH2 FADH2 FADH2->Complex_II e- This compound This compound Inhibition This compound->Inhibition Inhibition->Complex_I

Caption: this compound's inhibitory action on Complex I of the ETC.

References

Utilizing Aureothin in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aureothin, a nitroaryl-substituted polyketide antibiotic, in molecular biology research. The protocols detailed below are intended to guide researchers in utilizing this compound to study its effects on cancer cells, particularly its role in inhibiting thioredoxin reductase, inducing apoptosis, and causing cell cycle arrest.

Mechanism of Action

This compound's primary mechanism of anticancer activity involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress. This elevated oxidative stress disrupts cellular homeostasis and triggers downstream signaling pathways that result in cell cycle arrest and programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. These values can be used as a starting point for determining the appropriate concentrations for in vitro experiments.

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer~2 (Auranofin)[1]
MCF-7Breast Cancer11.4 (Auranofin)[2]
A549Lung CancerNot Directly Available
JurkatT-cell LeukemiaNot Directly Available
HepG2Liver CancerNot Directly Available

Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

This compound-mediated inhibition of TrxR leads to an increase in intracellular ROS levels. This oxidative stress triggers the intrinsic pathway of apoptosis. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately leading to the cleavage of PARP and execution of apoptosis.

Aureothin_Apoptosis_Pathway cluster_ros This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondria->Bcl2 CytoC Cytochrome c release Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptosis pathway.
This compound-Induced G1 Cell Cycle Arrest Pathway

In addition to apoptosis, this compound can induce cell cycle arrest at the G1 phase. This is mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21, and the downregulation of G1 cyclins, like Cyclin D1. This prevents the cell from progressing to the S phase of the cell cycle.

Aureothin_CellCycle_Pathway This compound This compound p21 ↑ p21 This compound->p21 CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 CDK46 CDK4/6 p21->CDK46 Inhibition CyclinD1->CDK46 Activation Rb Rb Phosphorylation CDK46->Rb Inhibition E2F E2F Release Rb->E2F Inhibition G1_S G1/S Transition E2F->G1_S Promotion

This compound-induced G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis Seed Seed Cells (96-well plate) Incubate1 Incubate (Overnight) Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Add MTT Incubate 4h Incubate2->MTT DMSO Add DMSO MTT->DMSO Read Read Absorbance (570 nm) DMSO->Read Analyze Calculate % Viability Determine IC50 Read->Analyze

MTT Assay Experimental Workflow.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the appropriate time. Include a vehicle control.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL substrate and a chemiluminescence imager.

  • Use β-actin as a loading control to normalize protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for western blotting.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures the activity of TrxR in cell lysates.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • NADPH

  • Microplate reader

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add cell lysate, NADPH, and buffer.

  • Initiate the reaction by adding DTNB.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the TrxR activity based on the rate of DTNB reduction.

Detection of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black 96-well plate.

  • Treat cells with this compound for the desired time.

  • Load the cells with DCFDA by incubating with the probe for 30 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader or analyze by flow cytometry. An increase in fluorescence indicates an increase in ROS levels.

References

Troubleshooting & Optimization

How to increase Aureothin production yield in fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the production yield of Aureothin in fermentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound fermentation experiments.

Low or No this compound Production

Problem: After fermentation and extraction, HPLC analysis shows a very low or undetectable peak corresponding to this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Medium Composition Optimize the concentrations of carbon and nitrogen sources in your fermentation medium. Start with a baseline medium like GSS and systematically vary the concentrations of glucose, soluble starch, and soybean meal.The carbon-to-nitrogen ratio is critical for secondary metabolite production in Streptomyces. An excess of easily metabolizable carbon or nitrogen can repress the this compound biosynthetic gene cluster.
Incorrect Fermentation pH Monitor and control the pH of the fermentation broth. The optimal pH for many Streptomyces species is near neutral (pH 7.0-7.4).[1]Significant deviations in pH can inhibit cell growth and the activity of enzymes involved in the this compound biosynthetic pathway.
Inadequate Aeration and Agitation Optimize the agitation and aeration rates in your fermenter. For Streptomyces, agitation speeds of 150-250 rpm and aeration rates of 1.0-2.0 vvm are common starting points.[1]Oxygen is crucial for the growth of aerobic Streptomyces and for the activity of oxygenases in the this compound biosynthetic pathway. Proper agitation ensures homogenous distribution of nutrients and oxygen.
Suboptimal Fermentation Temperature Maintain a constant and optimal fermentation temperature. Most Streptomyces species grow well and produce secondary metabolites at temperatures between 28-30°C.Temperature affects enzyme kinetics and overall cell metabolism. Deviations can lead to reduced growth and product formation.
Poor Inoculum Quality Ensure a healthy and standardized inoculum. Use a fresh, actively growing seed culture and a consistent inoculum volume (e.g., 2-5% v/v).A poor-quality inoculum can lead to a long lag phase and inconsistent fermentation performance.
Production of Inhibitory Byproducts Analyze the fermentation broth for the presence of inhibitory compounds. If identified, consider strategies like fed-batch fermentation to limit their accumulation.High concentrations of certain metabolic byproducts can be toxic to the cells and inhibit this compound production.
Batch-to-Batch Variability in this compound Yield

Problem: Significant variations in this compound yield are observed between different fermentation batches, even with seemingly identical conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent Inoculum Standardize your inoculum preparation protocol, including the age of the seed culture and the number of spores or mycelial fragments.Variations in the physiological state of the inoculum can lead to different growth kinetics and product yields.
Variability in Raw Materials Use high-quality, consistent sources for your medium components, especially complex nitrogen sources like soybean meal and yeast extract.The composition of complex medium components can vary between suppliers and even between batches from the same supplier, affecting fermentation performance.
Precipitation of Medium Components Check for the formation of precipitates in your medium after sterilization and during fermentation. This can be an issue with high concentrations of phosphate and magnesium salts.[2]Precipitation of essential nutrients can lead to nutrient limitation and reduced yields.
Inconsistent Fermentation Parameters Ensure that all fermentation parameters (pH, temperature, agitation, aeration) are tightly controlled and monitored throughout the entire process.Even small deviations in these parameters can have a significant impact on the final product yield.

Frequently Asked Questions (FAQs)

1. What is a good starting medium for this compound production?

A good starting point is the GSS (Glucose Soybean Starch) medium, which has been used for the cultivation of this compound-producing Streptomyces species.[3][4]

GSS Medium Composition

ComponentConcentration (g/L)
Glucose20
Soluble Starch10
Soybean Meal25
Beef Extract1
Yeast Extract4
NaCl2
K₂HPO₄0.25
CaCO₃2

Adjust the pH to 7.2-7.4 before sterilization.

2. How can I optimize the fermentation medium for higher this compound yield?

Medium optimization is a critical step to enhance production. A systematic approach using "one-factor-at-a-time" (OFAT) or statistical methods like Response Surface Methodology (RSM) is recommended.[3]

Key Parameters for Medium Optimization

ParameterTypical Range to Investigate
Carbon Source (Glucose, Soluble Starch) 10-50 g/L
Nitrogen Source (Soybean Meal, Yeast Extract) 5-40 g/L
Phosphate (K₂HPO₄) 0.1-1.0 g/L
Trace Metal Salts (e.g., MgSO₄, FeSO₄) 0.01-0.5 g/L

3. What are the optimal physical parameters for this compound fermentation?

While specific optimal parameters for this compound are not extensively published, the following ranges are typical for secondary metabolite production in Streptomyces and serve as a good starting point for optimization.

Typical Fermentation Parameters for Streptomyces

ParameterRecommended Range
Temperature 28-30 °C
pH 7.0-7.4
Agitation 150-250 rpm
Aeration 1.0-2.0 vvm (vessel volumes per minute)
Fermentation Time 5-10 days

4. How is this compound extracted and quantified?

This compound is an intracellular and extracellular metabolite. A common method for extraction and quantification is as follows:

Experimental Workflow for this compound Quantification

Aureothin_Quantification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (e.g., Acetone/Methanol) Mycelium->Solvent_Extraction_M Crude_Extract_S Crude Extract (from Supernatant) Solvent_Extraction_S->Crude_Extract_S Crude_Extract_M Crude Extract (from Mycelium) Solvent_Extraction_M->Crude_Extract_M Combine_and_Dry Combine and Evaporate Crude_Extract_S->Combine_and_Dry Crude_Extract_M->Combine_and_Dry Final_Extract Final Crude Extract Combine_and_Dry->Final_Extract HPLC_Analysis HPLC Analysis Final_Extract->HPLC_Analysis

Caption: Workflow for this compound extraction and analysis.

Extraction Protocol:

  • Separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant with an equal volume of a non-polar solvent like ethyl acetate.

  • Extract the mycelium with a polar solvent such as acetone or methanol.

  • Combine the solvent extracts and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.[5][6][7][8]

HPLC Quantification Protocol: A starting point for developing an HPLC method for this compound is as follows:

HPLC ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 390 nm (based on this compound's chromophore)
Column Temperature 25-30 °C

Note: This is a general protocol and should be optimized for your specific instrument and column.

5. How is the this compound biosynthetic gene cluster regulated?

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated at multiple levels. While the specific regulatory cascade for the this compound (aur) gene cluster is not fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators, which is a common theme in Streptomyces.[9][10]

Generalized Regulatory Pathway for Antibiotic Production in Streptomyces

Aureothin_Regulation cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade cluster_genes Biosynthetic Gene Cluster Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Growth_Phase Growth Phase (Stationary Phase) Growth_Phase->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP or TetR-family) Global_Regulators->Pathway_Specific_Regulator Activation/Repression Aureothin_BGC This compound Biosynthetic Genes (aur cluster) Pathway_Specific_Regulator->Aureothin_BGC Activation This compound This compound Aureothin_BGC->this compound

Caption: A model for the regulation of this compound biosynthesis.

This diagram illustrates that environmental and nutritional signals are sensed by global regulators, which in turn control the expression of pathway-specific regulators within or near the aur gene cluster. These specific regulators then directly activate the transcription of the genes required for this compound biosynthesis.

6. Can metabolic engineering be used to increase this compound production?

Yes, metabolic engineering is a powerful strategy to enhance the production of polyketides like this compound in Streptomyces.

Potential Metabolic Engineering Strategies

StrategyDescription
Overexpression of Pathway-Specific Activators If a positive regulator for the aur gene cluster is identified, its overexpression can lead to increased transcription of the biosynthetic genes.
Deletion of Repressors Deleting any identified repressor genes that negatively regulate the aur cluster can de-repress this compound production.
Precursor Supply Enhancement Engineering the primary metabolism to increase the intracellular pools of precursor molecules (e.g., p-aminobenzoic acid, malonyl-CoA, and methylmalonyl-CoA) can boost this compound synthesis.[9][11]
Host Engineering Using an engineered Streptomyces host strain with deleted competing secondary metabolite pathways can redirect metabolic flux towards this compound production.

References

Overcoming challenges in the purification of Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Aureothin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and handling of this potent polyketide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from Streptomyces culture?

A1: The most common method for extracting this compound from Streptomyces culture involves solvent extraction. After fermentation, the culture broth is typically centrifuged to separate the supernatant and the mycelium. The supernatant is then sequentially extracted with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The mycelium can also be extracted with acetone. The acetone extract has been reported to show high activity and is often used for further purification[1]. All extracts are typically concentrated in vacuo to obtain a dry extract.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at -20°C as a yellow solid[1]. For solutions, it is recommended to prepare them fresh for experiments. If storage of solutions is necessary, they should be kept at -20°C in a tightly sealed, light-protected container.

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound is soluble in ethanol, methanol, and DMSO at a concentration of 1 mg/mL. It is sparingly soluble in less polar organic solvents and practically insoluble in water.

Q4: What level of purity can I expect from standard purification protocols?

A4: Standard laboratory-scale purification protocols, such as a combination of silica gel column chromatography, Sephadex LH-20, and preparative Thin Layer Chromatography (TLC), can yield this compound with a purity of 90% or higher, as determined by HPLC[1]. Commercially available this compound is often supplied at a purity of >95% by HPLC.

Q5: Is this compound sensitive to pH?

A5: Yes, the biological activity of this compound-containing supernatant from Streptomyces sp. AE170020 is pH-dependent, suggesting that this compound itself is sensitive to pH. The nematicidal activity is high within a pH range of 4.0 to 11.0. However, a slight decrease in activity is observed at pH 4.0 and 5.0, and a significant loss of activity occurs in strongly acidic conditions (pH 1.0–3.0)[1][2]. Therefore, it is advisable to maintain a neutral to slightly alkaline pH during the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Suboptimal fermentation conditions.Optimize fermentation parameters such as medium composition, pH, temperature, and incubation time for the specific Streptomyces strain.
Inefficient extraction from the culture broth.Ensure thorough and repeated extractions with appropriate solvents. Consider using a sequence of solvents with varying polarities to maximize recovery.
Loss of this compound during purification steps.Degradation of this compound due to exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or prolonged exposure to light).Maintain a pH between 6 and 8 during purification. Avoid high temperatures by performing steps at room temperature or on ice where possible. Protect the sample from light by using amber vials or covering glassware with aluminum foil.
Irreversible adsorption onto the stationary phase (e.g., silica gel).If significant tailing is observed on TLC or column chromatography, consider using a less acidic silica gel or a different stationary phase like alumina. Pre-treating the silica gel with a small amount of triethylamine in the mobile phase can also help.
Co-elution with other compounds.Optimize the chromatographic separation by trying different solvent systems or using a different chromatographic technique (e.g., reversed-phase HPLC).
Low Purity of this compound
Symptom Possible Cause Suggested Solution
Presence of multiple spots or peaks close to this compound in TLC or HPLC.Co-eluting impurities from the Streptomyces extract. Streptomyces species are known to produce a wide variety of secondary metabolites, including other polyketides, peptides, and aromatic compounds, which may have similar polarities to this compound.Employ orthogonal purification techniques. For example, follow a normal-phase silica gel column with a size-exclusion chromatography step (e.g., Sephadex LH-20) or a reversed-phase preparative HPLC.
Isomerization of this compound.Allothis compound is a known isomer of this compound that can be present in the extract[1]. Optimize the chromatographic conditions to achieve baseline separation of the two isomers. This may involve using a high-resolution column and a carefully optimized mobile phase gradient.
Degradation of this compound during purification.As mentioned previously, minimize exposure to harsh pH, high temperatures, and light. Analyze fractions promptly after collection.
Chromatography-Related Issues
Symptom Possible Cause Suggested Solution
TLC: Streaking or tailing of the this compound spot.Sample overload.Apply a smaller amount of the sample to the TLC plate.
Inappropriate solvent system.Test a range of solvent systems with varying polarities. Adding a small amount of a slightly more polar solvent or a few drops of acetic acid (if the compound is acidic) or triethylamine (if basic) can sometimes improve spot shape.
This compound degradation on the silica plate.Run a 2D TLC to check for on-plate degradation. If degradation is observed, consider using a different stationary phase or deactivating the silica gel.
Column Chromatography: Poor separation of this compound from impurities.Inappropriate column packing.Ensure the column is packed uniformly to avoid channeling.
Incorrect mobile phase composition.Perform a thorough TLC analysis to determine the optimal solvent system before running the column. A gradient elution may be necessary for complex extracts.
Column overload.Do not exceed the loading capacity of the column. A general rule of thumb is to load 1-10% of the weight of the stationary phase, depending on the difficulty of the separation.
HPLC: Broad or split peaks for this compound.Column deterioration.Flush the column with a strong solvent or, if necessary, replace the column.
Incompatible injection solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Extraction of this compound from Streptomyces sp. AE170020
  • Fermentation: Culture Streptomyces sp. AE170020 in a suitable production medium.

  • Centrifugation: After fermentation, centrifuge the culture broth at 6000 rpm for 30 minutes to separate the supernatant and mycelium.

  • Supernatant Extraction: Sequentially extract the supernatant with equal volumes of n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Perform each extraction three times.

  • Mycelium Extraction: Extract the mycelium with acetone by sonicating for 30 minutes and leaving it overnight. Repeat the extraction three times.

  • Concentration: Concentrate all the solvent layers in vacuo to obtain the dry extracts. The acetone extract is often found to have the highest activity[1].

Purification of this compound
  • Silica Gel Column Chromatography:

    • Apply the crude acetone extract to a silica gel column.

    • Elute with a stepwise gradient of n-hexane/acetone with increasing polarity.

    • Monitor the fractions by TLC and test for biological activity.

  • Sephadex LH-20 Column Chromatography:

    • Pool the active fractions from the silica gel column and apply them to a Sephadex LH-20 column.

    • Elute with methanol.

  • Preparative Thin Layer Chromatography (Prep TLC):

    • Further purify the active fractions from the Sephadex LH-20 column using preparative TLC to achieve a purity of 90% or more[1].

    • Scrape the band corresponding to this compound and elute the compound from the silica with a suitable solvent (e.g., acetone or ethyl acetate).

  • Purity Analysis:

    • Confirm the purity of the final product using analytical HPLC.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction Sequential Solvent Extraction (Hexane, CHCl3, EtOAc, BuOH) Supernatant->Solvent_Extraction Acetone_Extraction Acetone Extraction Mycelium->Acetone_Extraction Crude_Extract Crude Extracts Solvent_Extraction->Crude_Extract Acetone_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_TLC Preparative TLC Sephadex->Prep_TLC Pure_this compound Pure this compound (>90%) Prep_TLC->Pure_this compound HPLC_Analysis HPLC Purity Check Pure_this compound->HPLC_Analysis

Caption: Overall workflow for the extraction and purification of this compound.

Troubleshooting_Low_Purity Start Low Purity of this compound Impurity_Type Identify Impurity Type Start->Impurity_Type Coeluting Co-eluting Metabolites Impurity_Type->Coeluting Multiple Impurities Isomer Isomer (Allothis compound) Impurity_Type->Isomer Single Major Impurity Degradation Degradation Products Impurity_Type->Degradation New peaks appear over time Orthogonal Employ Orthogonal Purification Methods (e.g., RP-HPLC, Size Exclusion) Coeluting->Orthogonal Optimize_Chromo Optimize Chromatographic Separation (e.g., new mobile phase, high-res column) Isomer->Optimize_Chromo Control_Conditions Control Purification Conditions (pH, Temp, Light) Degradation->Control_Conditions End Achieve Higher Purity Orthogonal->End Optimize_Chromo->End Control_Conditions->End

Caption: Decision tree for troubleshooting low purity of this compound.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₃NO₆
Molecular Weight397.4 g/mol
AppearanceYellow solid
Solubility (1 mg/mL)Ethanol, Methanol, DMSO
Storage Temperature-20°C

Table 2: Summary of a Typical Purification Protocol for this compound

Purification StepStationary PhaseMobile Phase/EluentPurity Achieved
Column ChromatographySilica Geln-hexane/acetone gradientPartially Purified
Column ChromatographySephadex LH-20MethanolEnriched Fraction
Preparative TLCSilica GelOptimized solvent system>90% (by HPLC)

References

Technical Support Center: Preventing the Degradation of Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Aureothin to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

Q2: How should I store solid this compound powder?

Solid this compound should be stored at -20°C in a tightly sealed container to ensure long-term stability.[4] For maximum shelf life, keep the container in a cool, well-ventilated, and dry area, protected from direct sunlight and sources of ignition.[4] General guidelines for similar bioactive compounds suggest that when stored correctly, the solid form can be stable for up to six months.

Q3: I need to work with this compound in solution. What are the storage recommendations?

Once dissolved, this compound is less stable than in its solid form. Stock solutions should be stored at -80°C.[4] It is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots are generally usable for up to one month when stored at -20°C, though -80°C is recommended for longer-term viability.[4] Whenever possible, prepare fresh solutions for immediate use on the same day.

Q4: What is the recommended procedure for using a frozen this compound stock solution?

Before opening the vial, it is recommended to let the frozen solution warm to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could introduce moisture and affect the compound's stability.

Q5: What solvents can I use to dissolve this compound?

Dimethyl sulfoxide (DMSO) and acetone have been successfully used to dissolve this compound for biological assays.[5] In one study, acetone extracts showed the highest activity, suggesting good compatibility.[5] The choice of solvent can impact stability, so it is crucial to consult specific experimental protocols. For general purposes, high-purity, anhydrous-grade solvents are recommended.

Q6: How does pH influence the stability of this compound?

This compound's activity is pH-dependent. It maintains high activity in a pH range of 4.0 to 11.0.[5] However, its activity is significantly reduced in strongly acidic environments (pH 1.0–3.0), indicating that exposure to strong acids should be avoided.[4][5] It is also incompatible with strong alkalis.[4] Therefore, using neutral or slightly acidic buffers (pH 4-7) is advisable for experiments.

Q7: Is this compound sensitive to light?

Yes. The material safety data sheet for this compound explicitly recommends keeping it away from direct sunlight.[4] This suggests a sensitivity to light that could lead to photodegradation. All storage containers and experimental setups should be designed to protect the compound from light exposure by using amber vials or covering tubes with aluminum foil.

Troubleshooting Guide

Issue: My experiment failed, and I suspect my this compound has lost its activity.

  • Improper Storage Temperature: Was the compound stored at the recommended temperatures? (Solid: -20°C; Solution: -80°C).[4] Storing at higher temperatures can significantly accelerate degradation.

  • Repeated Freeze-Thaw Cycles: Did you aliquot your stock solution? Repeatedly freezing and thawing a stock solution can degrade the compound. It is recommended to use single-use aliquots.

  • Exposure to Incompatible Substances: Was the this compound exposed to strong acids, alkalis, or strong oxidizing/reducing agents?[4] These substances are known to be incompatible and can cause chemical degradation.

  • Light Exposure: Were the solutions and solid compound consistently protected from light?[4] Photodegradation can lead to a rapid loss of activity.

  • Age of Solution: How old is your stock solution? Solutions are generally stable for up to one month at -20°C. For older stocks, preparing a fresh solution is recommended.

Issue: I see crystals or precipitate in my this compound solution after thawing.

This may indicate that the compound has precipitated out of the solution upon freezing. Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the compound.[6] If the precipitate does not dissolve, the concentration of your solution may be too high for the chosen solvent at low temperatures. Consider preparing a more dilute stock solution for storage.

Data Presentation: Recommended Storage Conditions

FormTemperatureDurationContainerKey Considerations
Solid (Powder) -20°C[4]Up to 6 monthsTightly sealed, airtight vialProtect from light, moisture, and ignition sources[4]
In Solution -80°C (recommended)[4]Up to 1 monthTightly sealed, single-use aliquotsAvoid repeated freeze-thaw cycles; warm to RT before use
In Solution -20°C (acceptable)Up to 1 monthTightly sealed, single-use aliquotsShorter-term storage option; warm to RT before use

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Acclimatization: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.

  • Weighing: In a controlled environment with appropriate ventilation, carefully weigh the desired amount of this compound powder.[4]

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO, acetone) to achieve the desired stock concentration.

  • Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in light-protecting (e.g., amber) vials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C.[4]

Protocol 2: Long-Term Storage and Handling Workflow
  • Receiving: Upon receipt, immediately transfer the solid this compound to a -20°C freezer.[4] Log the date of receipt.

  • Preparation: When ready to use, follow Protocol 1 for preparing stock solutions.

  • Storage: Store all aliquots at -80°C for maximum stability.[4]

  • Daily Use: For an experiment, retrieve a single aliquot. Allow it to thaw completely and warm to room temperature before opening.

  • Disposal: Discard any unused portion of the thawed aliquot. Do not refreeze it. Prepare fresh dilutions for your experiment from the thawed stock.

Mandatory Visualizations

Aureothin_Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use Solid Receive Solid this compound StoreSolid Store Solid at -20°C Solid->StoreSolid Prep Prepare Stock Solution (e.g., in DMSO) StoreSolid->Prep Need Solution? Aliquot Create Single-Use Aliquots Prep->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution Thaw Thaw One Aliquot (Warm to RT) StoreSolution->Thaw Start Experiment Use Use in Experiment Thaw->Use Discard Discard Unused Solution Use->Discard

Caption: A decision workflow for the proper handling and storage of this compound.

Aureothin_Degradation_Factors cluster_degradation Degradation Products (Loss of Activity) cluster_factors Degradation Factors This compound This compound (Stable Form) Degraded Degraded this compound This compound->Degraded degrades via Temp High Temperature (> -20°C) Temp->Degraded Light Direct Sunlight Light->Degraded pH Strong Acids/Alkalis (e.g., pH < 4) pH->Degraded Oxidation Strong Oxidizing Agents Oxidation->Degraded FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degraded

Caption: Potential factors leading to the degradation of this compound.

References

Determining optimal Aureothin concentration for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal Aureothin concentration for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a general starting concentration range for this compound in bioassays?

A starting concentration for this compound can vary significantly depending on the bioassay and the organism or cell line being tested. For nematicidal assays against Bursaphelenchus xylophilus, concentrations have been reported in the range of 0.1 to 20 µg/mL.[1] For anticancer activity, a derivative, allothis compound, has shown an IC50 value of 30 µM against human fibrosarcoma HT1080 cells. This suggests that a range-finding study for anticancer assays could start from low micromolar concentrations and extend to higher concentrations.

Q2: How should I prepare a stock solution of this compound?

A general protocol for preparing a stock solution is as follows:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q3: What are some common issues encountered when determining the optimal this compound concentration?

Researchers may encounter several challenges during their experiments. These can include:

  • Inconsistent results: This could be due to variations in cell density, passage number, or reagent preparation.

  • Precipitation of the compound: this compound may precipitate in aqueous media at higher concentrations.

  • Cytotoxicity at high concentrations: High concentrations of this compound may induce non-specific toxicity.

Troubleshooting Guides

Problem: High variability in bioassay results.

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a uniform cell suspension before seeding. Use a multichannel pipette for consistency and calibrate pipettes regularly.
Variation in Drug Preparation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Edge Effects in Microplates Avoid using the outer wells of microplates for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile media or PBS.
Contamination Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental procedure.
Problem: this compound precipitates in the culture medium.

Possible Causes & Solutions:

CauseSolution
Low Solubility in Aqueous Media Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution into the final assay medium. The final solvent concentration should be kept low and consistent across all treatments, including the vehicle control.
Interaction with Media Components Test the solubility of this compound in different types of culture media. Some components of the media may cause precipitation.
Temperature Effects Ensure that the culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound solution. Some compounds are less soluble at lower temperatures.

Experimental Protocols

General Protocol for Determining Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol is a general guideline and should be adapted for specific bacterial strains and laboratory conditions.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control.

    • Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

General Protocol for Determining IC50 in Cancer Cell Lines (e.g., MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate IC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action

While the precise signaling pathways affected by this compound in mammalian cells are not yet fully elucidated, its derivative, allothis compound, has shown growth inhibitory effects on human fibrosarcoma cells. This suggests that this compound may interfere with key cellular processes such as cell cycle progression and apoptosis.

Hypothesized Signaling Pathway for Anticancer Activity

Aureothin_Anticancer_Pathway This compound This compound Target_Protein Molecular Target(s) (e.g., Kinases, Transcription Factors) This compound->Target_Protein Inhibition/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Blocks Signal Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Hypothesized mechanism of this compound's anticancer activity.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution Range_Finding Range-Finding Assay (Broad Concentration Range) Prep_Stock->Range_Finding Culture_Cells Culture and Seed Cells/Organisms Culture_Cells->Range_Finding Definitive_Assay Definitive Assay (Narrow Concentration Range) Range_Finding->Definitive_Assay Based on Initial Results Data_Collection Collect Data (e.g., Absorbance, Viability) Definitive_Assay->Data_Collection Analysis Calculate IC50/MIC & Plot Dose-Response Curve Data_Collection->Analysis

Caption: General workflow for determining the optimal bioassay concentration.

Quantitative Data Summary

Nematicidal Activity of this compound against Bursaphelenchus xylophilus

BioassayConcentration Range (µg/mL)Reference
Nematode hatch inhibition0.1 - 20[1]

Anticancer Activity of Allothis compound

Cell LineIC50 (µM)Reference
Human Fibrosarcoma (HT1080)30

Note: The IC50 value for allothis compound is provided as a reference point for a related compound. Further studies are needed to determine the specific IC50 values of this compound against various cancer cell lines.

References

Troubleshooting inconsistent results in Aureothin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Aureothin.

Section 1: Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing potential causes and recommended solutions.

Inconsistent Cytotoxicity (IC50 Values)

Question: We are observing significant variability in the IC50 values of this compound against our cancer cell line between experiments. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent IC50 values are a common challenge when working with natural products like this compound. Several factors can contribute to this variability. Below is a table summarizing potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
This compound Purity and Integrity Purity Verification: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of your this compound stock. Impurities or degradation products can significantly alter its biological activity. A standardized HPLC protocol for this compound is provided in the Experimental Protocols section. Proper Storage: this compound is sensitive to light and temperature. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Solubility Issues DMSO Stock Concentration: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-20 mM). Ensure the DMSO is of high purity to avoid introducing contaminants. Precipitation in Media: this compound may precipitate when diluted into aqueous cell culture media. To minimize this, perform a serial dilution of the DMSO stock in complete culture medium, vortexing gently between each dilution. Visually inspect for any precipitation. Do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be toxic to cells. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[1]
Experimental Conditions Cell Density: Ensure consistent cell seeding density across all experiments. Cell density can influence the effective concentration of the compound per cell. Incubation Time: Standardize the incubation time with this compound. IC50 values are time-dependent; longer exposure times may result in lower IC50 values.[2] Media Components: The percentage of fetal bovine serum (FBS) in the culture medium can affect the bioavailability of this compound, as it may bind to serum proteins like albumin.[1] If possible, use a consistent batch of FBS or test the effect of different serum concentrations.
Data Analysis Curve Fitting: Use a consistent non-linear regression model to calculate the IC50 from your dose-response curves. Ensure that your data points cover a wide range of concentrations to accurately define the top and bottom plateaus of the curve.

Logical Workflow for Troubleshooting Inconsistent IC50 Values:

Inconsistent_IC50 Inconsistent IC50 Values Check_Purity Verify this compound Purity (HPLC) Inconsistent_IC50->Check_Purity Check_Storage Review Storage Conditions Inconsistent_IC50->Check_Storage Check_Solubility Assess Solubility in Media Inconsistent_IC50->Check_Solubility Check_Protocol Standardize Experimental Protocol Inconsistent_IC50->Check_Protocol Check_Analysis Review Data Analysis Method Inconsistent_IC50->Check_Analysis Consistent_Results Consistent Results Check_Purity->Consistent_Results Check_Storage->Consistent_Results Check_Solubility->Consistent_Results Check_Protocol->Consistent_Results Check_Analysis->Consistent_Results

Caption: Troubleshooting workflow for variable IC50 values.

Low or No Observed Bioactivity

Question: We are not observing the expected cytotoxic or apoptotic effects of this compound in our experiments. What could be the reason?

Answer: A lack of bioactivity can stem from several issues, ranging from compound integrity to the specific biology of the experimental system.

Potential Cause Troubleshooting Recommendations
This compound Degradation Check Stability: this compound's stability in aqueous solutions like cell culture media can be limited. While specific data on its half-life is scarce, it is known to be sensitive to pH. Its nematicidal activity is high in a pH range of 4.0–11.0 but decreases in more acidic environments.[2] Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Incorrect Target or Cell Line Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. If possible, test a panel of cell lines to identify a responsive model. Published IC50 values for other natural compounds in various cancer cell lines show significant variability.[3][4] Target Expression: The molecular target of this compound in mammalian cells is not definitively established, though it is known to inhibit protein synthesis in eukaryotes.[5] The expression level of its direct target could vary between cell lines.
Suboptimal Assay Conditions Assay Duration: The apoptotic effects of a compound may take time to manifest. Consider extending the treatment duration (e.g., 24, 48, 72 hours) and performing time-course experiments. Endpoint Measurement: Ensure that the chosen assay is sensitive enough to detect the expected biological effect. For apoptosis, consider using multiple assays that measure different hallmarks of the process (e.g., caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a polyketide antibiotic that has been shown to inhibit protein synthesis in eukaryotic cells.[5] Its anticancer activity is linked to the induction of apoptosis (programmed cell death). While the precise signaling cascade is not fully elucidated for this compound, similar natural compounds often trigger the intrinsic (mitochondrial) apoptotic pathway. This pathway involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade (including caspase-9 and the executioner caspases-3 and -7).[2]

This compound-Induced Apoptosis Signaling Pathway (Hypothesized):

This compound This compound Unknown_Target Putative Molecular Target (e.g., Ribosomal Component) This compound->Unknown_Target Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Unknown_Target->Protein_Synthesis_Inhibition Cellular_Stress Cellular Stress Protein_Synthesis_Inhibition->Cellular_Stress Bax_Activation Bax Activation & Bcl-2 Inhibition Cellular_Stress->Bax_Activation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Activation->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Q2: What is the direct molecular target of this compound in mammalian cells?

A2: The specific, validated direct molecular target of this compound in mammalian cells has not yet been definitively identified in the scientific literature. It is known to be an inhibitor of eukaryotic protein synthesis, suggesting it may bind to a component of the ribosome or a translation factor.[5][6][7] Further research, potentially using techniques like affinity purification-mass spectrometry or cellular thermal shift assays (CETSA), is needed to identify its direct binding partner.

Q3: How should I prepare and store this compound for cell-based assays?

A3: For optimal and reproducible results, follow these guidelines:

  • Stock Solution: Dissolve this compound powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C or -80°C. This minimizes degradation from repeated freeze-thaw cycles and light exposure.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in your complete cell culture medium. Ensure thorough mixing at each dilution step to prevent precipitation.

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is a lack of specific studies systematically evaluating the off-target effects of this compound in mammalian cells. Like many natural products, it is possible that this compound interacts with multiple cellular targets, which could contribute to its overall biological activity and potential toxicity. Off-target screening platforms could be utilized to investigate this further.[8][9]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's bioactivity.

Protocol: this compound Treatment of HeLa Cells for Apoptosis Induction

This protocol is adapted from a study on Auranofin-induced apoptosis in HeLa cells and can serve as a starting point for this compound experiments.[10]

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare fresh serial dilutions of this compound from the 10 mM stock in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis of apoptosis markers (e.g., Western blot for cleaved PARP and caspase-3, caspase activity assay, or flow cytometry for Annexin V/PI staining).

Experimental Workflow for Apoptosis Assessment:

Seed_Cells Seed HeLa Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (and Vehicle Control) Incubate_24h->Treat_this compound Incubate_Timecourse Incubate (24, 48, 72h) Treat_this compound->Incubate_Timecourse Harvest_Cells Harvest Cells Incubate_Timecourse->Harvest_Cells Apoptosis_Assay Apoptosis Assays Harvest_Cells->Apoptosis_Assay Western_Blot Western Blot (Cleaved Caspase-3, PARP) Apoptosis_Assay->Western_Blot Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI) Apoptosis_Assay->Flow_Cytometry

Caption: Workflow for assessing this compound-induced apoptosis.

Protocol: Western Blot for Apoptosis Markers

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol: Caspase-3/7 Activity Assay

This is a general protocol for a fluorometric caspase-3/7 activity assay.

Materials:

  • This compound-treated and control cells in a 96-well plate

  • Caspase-3/7 Glo® Assay System (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Assay Plate Preparation: After treating the cells with this compound for the desired time, allow the plate to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the results to the vehicle control.

Protocol: HPLC Analysis for this compound Purity

A general HPLC method for the quality control of natural products can be adapted for this compound.[11]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile and water (with or without a modifier like formic acid or TFA)

  • This compound standard and sample dissolved in a suitable solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a standard solution of known concentration and a solution of the this compound sample to be tested.

  • HPLC Setup: Equilibrate the C18 column with the mobile phase. A gradient elution may be necessary to achieve good separation, for example, starting with a higher percentage of water and increasing the percentage of acetonitrile over time.

  • Injection: Inject a fixed volume of the standard and sample solutions.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this would need to be determined by a UV-Vis scan).

  • Analysis: Compare the retention time of the major peak in the sample to that of the standard to confirm identity. Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total peak area.

References

Technical Support Center: Investigating Mechanisms of Fungal Resistance to Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating fungal resistance to the natural product Aureothin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the reported mode of action of this compound in fungi?

This compound is a polyketide synthase (PKS) inhibitor with a complex mode of action that is not fully elucidated.[1][2] Current research suggests that its tetrahydrofuran ring is critical for its selective and potent antifungal activity, particularly against yeasts and certain pathogenic fungi like Aspergillus species.[1][2] It is believed to interfere with key enzymatic processes within the fungal cell.

Q2: What are the likely mechanisms of acquired resistance to this compound in fungi?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on known fungal resistance strategies, the following are plausible:

  • Target Modification: Mutations in the gene encoding the fungal target of this compound could alter the binding site, reducing the compound's efficacy. Identifying the specific target is a key area of ongoing research.

  • Efflux Pump Overexpression: Fungi can develop resistance by upregulating the expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, which actively pump this compound out of the cell, preventing it from reaching its target.[3][4][5][6][7][8]

  • Drug Inactivation: Fungal enzymes could potentially modify or degrade this compound, rendering it inactive.

  • Alterations in Downstream Pathways: Fungi might develop mutations in downstream pathways that compensate for the inhibitory effect of this compound.

  • Stress Response Activation: General stress response pathways can be activated in fungi to cope with the cellular damage caused by antifungal agents, contributing to tolerance and survival.[3]

Q3: Are there any known fungal species or strains with intrinsic resistance to this compound?

Published data on the intrinsic resistance profiles of a wide range of fungal species to this compound is limited. However, like most antimicrobial agents, it is expected that some fungal species will exhibit natural resistance. This could be due to inherent differences in cell wall or membrane composition, the presence of specific efflux pumps, or the absence of the drug's target.

Q4: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound against my fungal strain?

Standardized broth microdilution or agar dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), can be adapted for this compound.[9][10][11][12] It is crucial to establish a consistent protocol for inoculum preparation, incubation time, and endpoint determination to ensure reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during experiments investigating this compound resistance.

Issue 1: High variability in MIC assay results.
Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the fungal inoculum preparation. Use a spectrophotometer to measure the optical density (OD) of the cell suspension or a hemocytometer for spore counts to ensure a consistent starting concentration.
This compound Instability Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store it at the recommended temperature. Test the stability of this compound in your specific culture medium over the time course of the experiment.
Incomplete Solubilization Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitation.
Inconsistent Endpoint Reading Use a standardized method for determining the MIC endpoint. For broth microdilution, this is typically the lowest concentration showing significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control. Consider using a spectrophotometer for a more objective reading.
Contamination Regularly check for contamination in your fungal cultures and media.
Issue 2: Failure to generate this compound-resistant mutants.
Potential Cause Troubleshooting Step
Sub-optimal Drug Concentration Use a concentration of this compound that is slightly above the MIC for selecting resistant mutants. Too high a concentration may be lethal, while too low a concentration may not provide sufficient selective pressure. Consider a gradient plate approach.
Insufficient Incubation Time Allow sufficient time for spontaneous mutations to arise and for resistant colonies to grow. This may require extended incubation periods.
Low Mutation Frequency The spontaneous mutation rate for resistance may be very low. Increase the population size of the fungal cells being screened. Consider using a mutagen (e.g., UV radiation or chemical mutagens) to increase the mutation frequency, followed by selection on this compound-containing media.
Unstable Resistance The acquired resistance may be unstable. After isolating potential mutants, passage them on both drug-free and this compound-containing media to confirm the stability of the resistant phenotype.
Issue 3: Difficulty identifying the genetic basis of resistance.
Potential Cause Troubleshooting Step
Complex Genetic Basis Resistance may be multifactorial, involving multiple genes. Perform whole-genome sequencing of the resistant mutant and the parental strain to identify all genetic changes.
Gene Expression Changes Resistance may be due to changes in gene expression rather than mutations in coding sequences. Perform RNA-sequencing (RNA-Seq) to compare the transcriptomes of the resistant and susceptible strains under this compound exposure. Look for upregulation of efflux pumps or other resistance-related genes.
Lack of Known Target If the target of this compound is unknown, it can be challenging to look for target-site mutations. Consider using techniques like affinity chromatography with labeled this compound to pull down interacting proteins or use a genomic library-based approach to identify genes that confer resistance when overexpressed.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell or spore suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL in the final test wells.

  • Prepare this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive control for growth and a well with medium only as a negative control.

    • Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Endpoint Determination:

    • Visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.

    • Alternatively, use a spectrophotometer to read the optical density at a suitable wavelength (e.g., 600 nm).

Protocol 2: Generation of this compound-Resistant Mutants
  • Spontaneous Mutant Selection:

    • Prepare a high-density culture of the susceptible fungal strain.

    • Plate a large number of cells (e.g., 10^7 to 10^8) onto agar plates containing a concentration of this compound 2-4 times the MIC.

    • Incubate the plates until colonies appear.

    • Isolate individual colonies and re-streak them on fresh this compound-containing plates to confirm resistance.

  • Mutagenesis (Optional):

    • Expose a fungal cell suspension to a mutagenic agent (e.g., UV light or ethyl methanesulfonate) to induce mutations.

    • Wash the cells to remove the mutagen.

    • Plate the mutagenized cells on this compound-containing agar as described above.

Protocol 3: Investigating Efflux Pump Activity
  • Rhodamine 6G Efflux Assay:

    • Load fungal cells with the fluorescent substrate Rhodamine 6G.

    • Wash the cells to remove extracellular dye.

    • Incubate the cells in the presence and absence of an energy source (e.g., glucose) and with or without this compound.

    • Measure the fluorescence of the supernatant or the intracellular fluorescence over time using a fluorometer or fluorescence microscope. Increased fluorescence in the supernatant indicates active efflux.

  • Gene Expression Analysis:

    • Culture the susceptible and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound.

    • Extract total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) or RNA-Seq to measure the expression levels of known efflux pump genes (e.g., ABC and MFS transporters).

Data Presentation

Table 1: Example of MIC Data for this compound and its Analogs against Various Fungal Strains

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Penicillium notatum MIC (µg/mL)
This compound1.60.83.1
Deoxythis compound>502512.5
p-Chlorothis compound0.80.41.6
Nystatin (Control)1.02.01.0
Amphotericin B (Control)0.50.250.5

Note: Data is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.

Table 2: Example of Gene Expression Changes in an this compound-Resistant Mutant

GeneFunctionFold Change in Resistant Mutant (vs. Wild Type)
ABC1ABC Transporter+15.2
MFS1MFS Transporter+8.7
ERG11Ergosterol Biosynthesis+1.2
FKS1Glucan Synthase+0.9

Note: Data is hypothetical and for illustrative purposes only. Actual values should be determined experimentally via methods like qRT-PCR or RNA-Seq.

Visualizations

Aureothin_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Aureothin_in This compound Target Cellular Target Aureothin_in->Target Inhibition EffluxPump Efflux Pump (ABC/MFS) Aureothin_in->EffluxPump Metabolism Drug Inactivation/ Modification Aureothin_in->Metabolism Aureothin_out This compound EffluxPump->Aureothin_out Efflux Aureothin_inactive Inactive This compound Metabolism->Aureothin_inactive Target_mutation Target Site Mutation Target_mutation->Target Prevents Binding Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->EffluxPump Increases Quantity Metabolism_upregulation Increased Drug Metabolism Metabolism_upregulation->Metabolism Enhances Activity

Caption: Potential mechanisms of fungal resistance to this compound.

Experimental_Workflow_Resistance_ID start Susceptible Fungal Strain selection Selection on This compound Plates start->selection mutant_isolation Isolate Resistant Colonies selection->mutant_isolation phenotype_confirmation Confirm Resistant Phenotype (MIC) mutant_isolation->phenotype_confirmation genomic_analysis Whole Genome Sequencing phenotype_confirmation->genomic_analysis transcriptomic_analysis RNA-Sequencing phenotype_confirmation->transcriptomic_analysis mutation_ID Identify Mutations (e.g., in target gene) genomic_analysis->mutation_ID expression_analysis Identify Differentially Expressed Genes (e.g., efflux pumps) transcriptomic_analysis->expression_analysis validation Functional Validation (e.g., gene knockout, overexpression) mutation_ID->validation expression_analysis->validation

Caption: Workflow for identifying this compound resistance mechanisms.

References

Aureothin Solubility Enhancement: A Technical Support Resource for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the solubility of Aureothin for in vivo experiments. The following question-and-answer format directly addresses common challenges and provides practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polyketide metabolite known for its poor aqueous solubility. However, it is soluble in a variety of organic solvents.[1] Qualitative data from suppliers indicates its solubility in 100% ethanol, methanol, Dimethyl Sulfoxide (DMSO), dimethylformamide, dichloromethane, and acetone.[1] For in vivo studies, it is crucial to use biocompatible solvents and minimize their concentration to avoid toxicity.

Q2: I am having trouble dissolving this compound for my animal studies. What solvents are recommended?

For preclinical in vivo studies, Dimethyl Sulfoxide (DMSO) is a commonly used initial solvent for poorly soluble compounds due to its high solubilizing capacity.[2] However, DMSO can exhibit toxicity, so it is recommended to keep its final concentration in the formulation as low as possible. A general approach is to create a concentrated stock solution in DMSO and then dilute it with a co-solvent or vehicle.

Q3: What are some common co-solvents and vehicles used for formulating poorly soluble compounds like this compound for in vivo administration?

A common strategy for formulating hydrophobic drugs for in vivo use involves a multi-component solvent system. These formulations aim to keep the drug in solution upon administration into an aqueous physiological environment. A typical formulation might include:

  • A primary organic solvent: such as DMSO, to initially dissolve the compound.

  • A co-solvent: such as polyethylene glycol (PEG), often PEG 300 or PEG 400, to improve solubility and miscibility with aqueous solutions.[3]

  • A surfactant: such as Tween 80 or Solutol, to enhance wetting and prevent precipitation.

  • An aqueous component: such as saline or phosphate-buffered saline (PBS), to bring the formulation to the final desired volume and concentration.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

Solution: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize your co-solvent system: Instead of diluting directly into an aqueous buffer, try using a co-solvent system. A step-by-step approach is often effective. First, dilute the DMSO stock with a co-solvent like PEG 400. Mix thoroughly. Then, add a surfactant like Tween 80 and mix again. Finally, slowly add the aqueous component (e.g., saline) while vortexing to maintain a clear solution.

  • Adjust the solvent ratios: The optimal ratio of DMSO, PEG, surfactant, and aqueous buffer will depend on the final desired concentration of this compound. You may need to empirically determine the best ratio for your specific application. Start with a low percentage of DMSO in the final formulation.

  • Consider alternative formulation strategies: If co-solvents are not sufficient, you may need to explore more advanced formulation techniques such as solid dispersions or the use of cyclodextrins. These methods can enhance the apparent solubility and dissolution rate of poorly soluble drugs.

Problem: I am concerned about the potential toxicity of my formulation in my animal model.

Solution: Vehicle toxicity is a critical consideration in in vivo studies.

  • Minimize DMSO concentration: Aim to use the lowest possible concentration of DMSO in your final formulation.

  • Conduct a vehicle control study: Always include a control group of animals that receives the vehicle alone (without this compound). This will help you to distinguish any adverse effects caused by the formulation from the effects of the drug itself.

Quantitative Data Summary

While specific quantitative solubility data for this compound in mg/mL is not widely published, the following table summarizes the qualitative solubility and provides an example of reported solubility for another poorly soluble compound in DMSO.

CompoundSolventSolubilityReference
This compound 100% EthanolSoluble[1]
MethanolSoluble[1]
DMSOSoluble[1]
DimethylformamideSoluble[1]
DichloromethaneSoluble[1]
AcetoneSoluble[1]
VU0238429 (example) DMSO≥20 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation for Intraperitoneal (IP) Injection in Mice (Example)

This is a general protocol and may require optimization for your specific needs.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO:

    • Based on the qualitative solubility, you can aim for a high concentration stock, for example, 20 mg/mL.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

    • Ensure complete dissolution by vortexing or brief sonication if necessary.

  • Prepare the final formulation (e.g., for a 10 mg/kg dose in a 20g mouse, with an injection volume of 100 µL):

    • The final concentration needed is 2 mg/mL.

    • In a sterile microcentrifuge tube, combine the following in order, vortexing after each addition:

      • 10 µL of the 20 mg/mL this compound in DMSO stock solution.

      • 40 µL of PEG 400.

      • 5 µL of Tween 80.

      • 45 µL of sterile saline.

    • This results in a final formulation with 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

  • Administer to animals:

    • Administer the formulation to the animals as soon as possible after preparation to avoid precipitation.

    • Always include a vehicle control group receiving the same formulation without this compound.

Visualizations

This compound Formulation Workflow

Aureothin_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_formulation Final Formulation Preparation (Example) This compound This compound Powder stock Concentrated Stock (e.g., 20 mg/mL in DMSO) This compound->stock dmso DMSO dmso->stock final_mix Final Injectable Formulation stock->final_mix 1. Add Stock peg PEG 400 peg->final_mix 2. Add PEG 400 & Vortex tween Tween 80 tween->final_mix 3. Add Tween 80 & Vortex saline Sterile Saline saline->final_mix 4. Add Saline & Vortex administration administration final_mix->administration Administer to Animal Model

Caption: Workflow for preparing an this compound formulation for in vivo studies.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been identified as an inhibitor of mitochondrial respiratory chain complex I (NADH dehydrogenase).[1] Inhibition of complex I can lead to an increase in the production of reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria, which are key events in the intrinsic pathway of apoptosis.[8][9][10]

Aureothin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS Leads to CytoC_release Cytochrome c Release ROS->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis via mitochondrial pathway.

References

Optimizing mobile phase for Aureothin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase in Aureothin High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A1: For reverse-phase HPLC analysis of this compound on a C18 column, a common starting point is a gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B). A typical gradient might be:

  • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

  • Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

A starting gradient could be 5-95% Solvent B over 20-30 minutes.

Q2: What is the optimal detection wavelength for this compound?

A2: this compound contains a nitroaromatic chromophore. Based on its structure, a detection wavelength in the range of 254 nm to 400 nm is expected to provide good sensitivity. An initial UV-Vis scan of an this compound standard is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detection.

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of acid (e.g., 0.1% formic acid or TFA) can improve peak shape by minimizing interactions with residual silanols on the column.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Use a High-Purity Column: Employ a high-quality, end-capped C18 column to reduce peak tailing caused by silanol interactions.

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase composition to avoid peak distortion.

Q4: My this compound peak is showing a drifting retention time. What could be the cause?

A4: Retention time drift can be caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile organic component can alter the mobile phase composition.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention times.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability.

Troubleshooting Guides

Problem: Poor Resolution or Co-eluting Peaks
Possible Cause Solution
Mobile phase is too strong (eluting too quickly). Decrease the percentage of the organic solvent (Solvent B) in your mobile phase or use a shallower gradient.
Mobile phase is too weak (long run times, broad peaks). Increase the percentage of the organic solvent or use a steeper gradient.
Incorrect solvent choice. Try switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.
pH of the mobile phase is not optimal. Adjust the pH of the aqueous phase. For a compound like this compound, small changes in pH can affect the retention and selectivity of closely eluting impurities.
Problem: High Backpressure
Possible Cause Solution
Column frit is blocked. Reverse flush the column according to the manufacturer's instructions. If the pressure remains high, the frit may need to be replaced.
Particulate matter from the sample. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
Precipitation of buffer in the mobile phase. Ensure the buffer is fully dissolved in the mobile phase. Avoid high concentrations of buffers when using high percentages of organic solvent.
Tubing blockage. Systematically disconnect fittings starting from the detector and working backwards to the pump to identify the location of the blockage.

Experimental Protocols

General Protocol for this compound HPLC Analysis

This protocol provides a starting point for method development. Optimization will likely be required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Solvent B
0.05
20.095
25.095
25.15
30.05

3. Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase (95% A, 5% B) to the desired concentration.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolution, run time) select_column Select C18 Column start->select_column initial_gradient Run Initial Gradient (e.g., 5-95% ACN in 20 min) select_column->initial_gradient evaluate_results Evaluate Chromatogram (Peak shape, Resolution) initial_gradient->evaluate_results optimize_gradient Optimize Gradient Slope evaluate_results->optimize_gradient Goals Not Met final_method Final Optimized Method evaluate_results->final_method Goals Met adjust_organic Adjust Organic Modifier (e.g., Methanol vs. Acetonitrile) optimize_gradient->adjust_organic adjust_ph Adjust Mobile Phase pH (e.g., Formic Acid vs. TFA) adjust_organic->adjust_ph adjust_ph->evaluate_results

Caption: Workflow for optimizing the mobile phase in this compound HPLC analysis.

HPLC_Troubleshooting_Tree start HPLC Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure High Backpressure? start->pressure tailing_fronting Tailing or Fronting peak_shape->tailing_fronting Yes drifting Drifting RT retention_time->drifting Yes high_p High Pressure pressure->high_p Yes solution_peak Adjust pH Check Sample Load Change Column tailing_fronting->solution_peak solution_rt Equilibrate Column Prepare Fresh Mobile Phase Use Column Oven drifting->solution_rt solution_pressure Filter Sample Flush Column Check for Blockages high_p->solution_pressure

Caption: Decision tree for troubleshooting common HPLC issues with this compound.

How to minimize off-target effects of Aureothin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Aureothin in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound in mammalian cells?

A1: this compound is known to induce apoptosis (programmed cell death) in cancer cells. This process is initiated through the generation of reactive oxygen species (ROS), which leads to the depolarization of the mitochondrial membrane. This, in turn, triggers the activation of a caspase-dependent signaling cascade, ultimately resulting in cell death. Additionally, this compound has been identified as an inhibitor of F1Fo-ATP synthase, a key enzyme in cellular energy production.

Q2: What are the potential sources of this compound's off-target effects?

A2: Off-target effects of this compound can arise from several factors:

  • Interaction with unintended proteins: this compound may bind to proteins other than its primary target(s), leading to the modulation of unintended signaling pathways.

  • Broad biochemical effects: As an inducer of ROS and an inhibitor of ATP synthase, this compound can have widespread effects on cellular physiology that may not be directly related to its intended therapeutic target.

  • Concentration-dependent effects: At high concentrations, the likelihood of off-target binding and non-specific effects increases significantly.

Q3: How can I choose an appropriate experimental concentration for this compound to minimize off-target effects?

A3: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. Start with a broad range of concentrations and identify the lowest concentration that produces the desired on-target effect with minimal signs of broad cytotoxicity or stress responses. Whenever possible, correlate the effective concentration with the IC50 or Ki values for the intended target.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in control cells or at low this compound concentrations.
Possible Cause Troubleshooting Step Expected Outcome
Solvent toxicity Run a vehicle control with the solvent (e.g., DMSO) at the same final concentration used for this compound treatment.No significant cytotoxicity should be observed in the vehicle control.
Cellular sensitivity Your cell line may be particularly sensitive to perturbations in ROS levels or ATP production.Consider using a less sensitive cell line if appropriate for your research question, or perform experiments at even lower this compound concentrations and for shorter durations.
Compound purity Impurities in the this compound stock could be contributing to toxicity.Verify the purity of your this compound sample using techniques like HPLC. If necessary, obtain a new, high-purity batch.
Problem 2: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step Expected Outcome
Off-target effects The observed phenotype may be a result of this compound hitting an unintended target.Implement control experiments to validate the on-target effect (see below).
Experimental variability Inconsistent cell culture conditions or reagent preparation.Standardize all experimental procedures, including cell passage number, seeding density, and reagent preparation.
Compound degradation This compound may be unstable under your experimental conditions.Check the stability of this compound in your culture medium over the time course of your experiment.

Experimental Protocols

Protocol 1: Validating On-Target Engagement - Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement by observing the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • PBS (phosphate-buffered saline)

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein extraction and Western blotting

Methodology:

  • Treatment: Treat cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

  • Western Blotting: Analyze the supernatant by Western blotting using an antibody specific for the putative target protein.

Expected Results: If this compound binds to the target protein, it will stabilize it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Protocol 2: Assessing Off-Target Effects on Mitochondrial Health

This protocol describes how to measure two key indicators of mitochondrial function that can be affected by this compound: mitochondrial membrane potential and reactive oxygen species (ROS) production.

Materials:

  • Cells of interest

  • This compound

  • Mitochondrial membrane potential dye (e.g., TMRE or JC-1)

  • ROS-sensitive dye (e.g., CellROX Green or DCFDA)

  • Flow cytometer or fluorescence microscope

Methodology for Mitochondrial Membrane Potential:

  • Treatment: Treat cells with this compound at various concentrations. Include a positive control for depolarization (e.g., CCCP).

  • Staining: Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity, which is proportional to the mitochondrial membrane potential.

Methodology for ROS Production:

  • Treatment: Treat cells with this compound at various concentrations. Include a positive control for ROS induction (e.g., H2O2).

  • Staining: Incubate the cells with the ROS-sensitive dye according to the manufacturer's instructions.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity, which is proportional to the level of ROS.

Expected Results: this compound is expected to cause a decrease in mitochondrial membrane potential and an increase in ROS production in a dose-dependent manner.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)Cell Viability (%)Mitochondrial Membrane Potential (Relative Fluorescence)ROS Production (Relative Fluorescence)
0 (Vehicle)1001.01.0
0.1950.91.2
1700.62.5
10300.25.0
10050.058.0

Visualizations

Aureothin_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase_Activation Caspase Activation MMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ATP_Production ↓ ATP Production ATP_Synthase->ATP_Production

Caption: this compound's known signaling pathway leading to apoptosis.

Experimental_Workflow_Off_Target cluster_0 Initial Experiment cluster_1 Troubleshooting Unexpected Results Dose_Response 1. Dose-Response Curve (Vary this compound Concentration) Phenotype 2. Observe Phenotype Dose_Response->Phenotype Unexpected_Phenotype 3. Unexpected Phenotype (Potential Off-Target Effect) Phenotype->Unexpected_Phenotype Hypothesize_Off_Target 4. Hypothesize Off-Target (e.g., based on literature) Unexpected_Phenotype->Hypothesize_Off_Target Validate_On_Target 5. Validate On-Target Engagement (e.g., CETSA) Hypothesize_Off_Target->Validate_On_Target Assess_Off_Target_Pathway 6. Assess Off-Target Pathway Activity (e.g., ROS, ATP levels) Hypothesize_Off_Target->Assess_Off_Target_Pathway Genetic_Controls 7. Use Genetic Controls (e.g., knockout/knockdown of hypothesized off-target) Hypothesize_Off_Target->Genetic_Controls

Caption: Workflow for investigating potential off-target effects of this compound.

Technical Support Center: Best Practices for Long-Term Storage of Aureothin Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Aureothin samples. The following information is designed to help ensure the stability and integrity of your samples for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound at -20°C or lower, in a tightly sealed container to minimize exposure to moisture and air.[1][2] For extended periods, storage at -80°C is preferable.[2] Proper storage is crucial as the stability of bioactive compounds can be compromised over time.[3]

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][2] The stability of compounds in solution is generally lower than in solid form.[2] It is advisable to use freshly prepared solutions for experiments whenever possible.[1]

Q3: What solvents are recommended for dissolving and storing this compound?

Q4: Is this compound sensitive to light?

Many complex organic molecules, including some polyketides, are sensitive to light.[6] Photodegradation can lead to a loss of biological activity. Therefore, it is recommended to store this compound samples, both solid and in solution, protected from light.[7] This can be achieved by using amber-colored vials or by wrapping the storage container in aluminum foil.

Q5: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. Physical changes, such as a change in color or solubility, may also suggest degradation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Sample degradation due to improper storage.- Review storage conditions (temperature, light exposure, solvent).- Perform a stability check using an analytical method like HPLC.- Use a fresh, newly prepared solution from a solid sample stored under optimal conditions.
Inconsistent experimental results Inconsistent sample integrity due to multiple freeze-thaw cycles.- Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[2]- Ensure all aliquots are stored at a consistent and appropriate temperature.
Precipitate formation in a stored solution - Poor solubility of this compound in the chosen solvent at low temperatures.- Degradation of the compound.- Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature (e.g., -20°C instead of -80°C), but be mindful of potential stability trade-offs.- Analyze the precipitate and supernatant separately by HPLC to check for degradation products.
Change in color of the solid sample or solution Potential chemical degradation.- Do not use the sample for critical experiments.- Characterize the sample using analytical techniques (HPLC, MS) to identify potential degradation products.- Obtain a fresh batch of the compound if possible.

Quantitative Data Summary: General Recommendations for Bioactive Compound Storage

The following table summarizes general storage conditions for bioactive compounds, which can be applied to this compound in the absence of compound-specific data.

Storage Form Temperature Duration Key Considerations
Solid (Lyophilized Powder) -20°C to -80°CMonths to YearsStore in a desiccator to minimize moisture. Protect from light. Tightly seal the container.[1][2]
Solution (in organic solvent, e.g., DMSO) -20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles. Use anhydrous grade solvent. Protect from light.
Solution (in organic solvent, e.g., DMSO) -80°CPotentially > 1 month[2]Aliquot to avoid freeze-thaw cycles. Use anhydrous grade solvent. Protect from light. May offer better long-term stability than -20°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for Long-Term Storage

  • Materials:

    • Solid this compound

    • Anhydrous, high-purity solvent (e.g., DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber-colored tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol is designed to intentionally degrade the sample to understand its stability profile and identify potential degradation products.[8][9]

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC system with a suitable column and detector

    • pH meter

  • Procedure:

    • Acid Hydrolysis: Mix an equal volume of this compound stock solution with 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize a sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix an equal volume of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize a sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix an equal volume of this compound stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

    • Photodegradation: Expose an aliquot of the this compound stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7] Keep a control sample wrapped in foil to protect it from light.

    • Analysis: At each time point, analyze the samples by HPLC. Compare the chromatograms of the stressed samples to a control sample stored under optimal conditions. Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Storage_Decision_Workflow This compound Storage Decision Workflow start Start: this compound Sample solid_or_solution Solid or Solution? start->solid_or_solution storage_duration Storage Duration? solid_or_solution->storage_duration Solid solution_short Short-term (< 1 month) solid_or_solution->solution_short Solution solid_short Short-term (< 6 months) storage_duration->solid_short < 6 months solid_long Long-term (> 6 months) storage_duration->solid_long > 6 months store_solid_20 Store at -20°C (Desiccated, Dark) solid_short->store_solid_20 store_solid_80 Store at -80°C (Desiccated, Dark) solid_long->store_solid_80 solution_long Long-term (> 1 month) solution_short->solution_long For longer storage, consider -80°C store_solution_20 Aliquot & Store at -20°C (Dark) solution_short->store_solution_20 store_solution_80 Aliquot & Store at -80°C (Dark) solution_long->store_solution_80 Stability_Assessment_Workflow This compound Stability Assessment Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze by HPLC/MS sampling->analysis data_evaluation Evaluate Data: - Parent Peak Area - Degradation Products analysis->data_evaluation stable Stable data_evaluation->stable < 10% Degradation unstable Unstable (Identify Degradants) data_evaluation->unstable > 10% Degradation

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Aureothin and Alloaureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the bioactivities of Aureothin and its stereoisomer, Allothis compound, reveals distinct potency in antitumor, nematicidal, and larvicidal applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by available experimental data and methodologies.

This compound, a polypropionate with a nitro group isolated from Streptomyces thioluteus, and its isomer Allothis compound, are noted for their significant biological activities. While structurally similar, the stereochemical difference in their diene moiety—E,E in this compound and E,Z in Allothis compound—appears to influence their bioactivity, with Allothis compound demonstrating greater potency in inhibiting the growth of human fibrosarcoma cells.

Quantitative Bioactivity Comparison

A summary of the available quantitative data highlights the differences in the bioactivity of this compound and Allothis compound across various experimental models.

BioactivityTarget Organism/Cell LineMetricThis compoundAllothis compound
AntitumorHuman Fibrosarcoma (HT1080)IC₅₀60 µM30 µM
NematicidalBursaphelenchus xylophilus-ActiveActive
LarvicidalAedes aegypti (24h)LC₅₀1.5 ppm3.1 ppm
LarvicidalAedes aegypti (48h)LC₅₀3.8 ppm7.4 ppm

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Human Fibrosarcoma (HT1080) Cell Growth Inhibition Assay

The growth inhibitory effects of this compound and Allothis compound on the human fibrosarcoma cell line HT1080 were determined using a standard cell viability assay.

  • Cell Culture: HT1080 cells were cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at a predetermined density. After 24 hours of incubation, the cells were treated with various concentrations of this compound and Allothis compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The concentration of each compound that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-response curves.

Nematicidal Activity Assay against Bursaphelenchus xylophilus

The nematicidal activity of this compound and Allothis compound was evaluated against the pine wood nematode, Bursaphelenchus xylophilus. The following protocols were employed:

Mortality Assay:

  • Nematode Preparation: A suspension of B. xylophilus containing a mix of juvenile and adult nematodes was prepared.

  • Treatment: In a 24-well plate, a specific volume of the nematode suspension was added to wells containing different concentrations of this compound and Allothis compound. A solvent control (e.g., DMSO) and a positive control (e.g., abamectin) were included.

  • Incubation and Observation: The plates were incubated at a controlled temperature (e.g., 25°C). Nematode mortality was observed and counted under a microscope at specified time intervals (e.g., 24, 48, and 72 hours).

Population Inhibition Assay:

  • Initial Treatment: Adult nematodes were treated with sublethal concentrations of this compound and Allothis compound for 24 hours.

  • Culture: A selected number of treated male and female nematodes were transferred to a fresh culture plate containing their food source (e.g., Botrytis cinerea).

  • Population Assessment: After a set incubation period, the total number of nematodes in each treatment group was counted to determine the inhibitory effect on reproduction and population growth.[1]

Hatch Inhibition Assay:

  • Egg Collection: Eggs of B. xylophilus were collected and suspended in a solution.

  • Treatment: The egg suspension was exposed to various concentrations of this compound and Allothis compound.

  • Hatching Assessment: After 48 hours of incubation, the number of hatched second-stage juveniles (J2s) was counted to determine the hatching rate and the inhibitory effect of the compounds on egg development.[1]

Larvicidal Activity Assay against Aedes aegypti

The larvicidal potential of this compound and Allothis compound was tested against the larvae of the yellow fever mosquito, Aedes aegypti.

  • Larvae Rearing: A. aegypti larvae were reared under standard laboratory conditions.

  • Treatment: Third or fourth instar larvae were exposed to different concentrations of this compound and Allothis compound in water.

  • Mortality Assessment: The number of dead larvae was recorded after 24 and 48 hours of exposure.

  • Data Analysis: The lethal concentration required to kill 50% of the larvae (LC₅₀) was calculated using probit analysis.

Signaling Pathways and Molecular Mechanisms

While the antitumor activity of this compound and Allothis compound has been established, the precise molecular mechanisms and signaling pathways involved in their cytotoxic effects on cancer cells are not yet fully elucidated. Based on the known mechanisms of other natural compounds with antitumor properties, it is hypothesized that this compound and Allothis compound may induce apoptosis (programmed cell death) in cancer cells.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Hypothetical_Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound / Allothis compound This compound / Allothis compound This compound / Allothis compound->Cellular Stress Induces

Caption: Hypothetical apoptotic pathway induced by this compound/Allothis compound.

Further research is required to identify the specific molecular targets of this compound and Allothis compound and to confirm their involvement in either the intrinsic or extrinsic apoptotic pathways, or potentially other cell death mechanisms.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and comparing the bioactivity of natural compounds like this compound and Allothis compound is outlined below.

Bioactivity_Screening_Workflow Compound_Isolation Compound Isolation (this compound & Allothis compound) Primary_Screening Primary Bioactivity Screening (e.g., Antitumor, Nematicidal) Compound_Isolation->Primary_Screening Dose_Response Dose-Response Studies (IC50 / LC50 Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: General workflow for bioactivity screening of natural compounds.

Conclusion

Both this compound and Allothis compound exhibit promising bioactivities with potential applications in oncology and agriculture. Allothis compound appears to be a more potent inhibitor of cancer cell growth in the tested fibrosarcoma cell line, suggesting that the stereochemistry of the diene moiety plays a crucial role in its cytotoxic effects. In contrast, this compound demonstrated greater potency in larvicidal assays. Further investigations into their molecular mechanisms of action are warranted to fully understand their therapeutic and practical potential. The detailed protocols provided herein serve as a foundation for future comparative studies and the development of novel therapeutic agents.

References

A Comparative Guide to Mitochondrial Complex II Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To Whom It May Concern,

This guide provides a detailed comparison of known mitochondrial complex II (succinate-ubiquinone oxidoreductase or succinate dehydrogenase) inhibitors. Our objective is to offer an objective resource for researchers, scientists, and drug development professionals by presenting key performance data, experimental methodologies, and relevant biological pathways.

Note on Aureothin: A comprehensive review of current scientific literature did not yield evidence to characterize this compound as a direct inhibitor of mitochondrial complex II. Its reported mechanisms of action are primarily related to its antifungal and nematicidal properties, which are not attributed to the inhibition of this specific enzyme complex.[1][2][3] Therefore, this guide focuses on a comparative analysis of well-established and potent mitochondrial complex II inhibitors.

Introduction to Mitochondrial Complex II

Mitochondrial complex II is a crucial enzyme that uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[4] Located in the inner mitochondrial membrane, it catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone.[4][5] This activity is vital for cellular respiration and energy production. Inhibition of complex II is an area of significant research interest due to its implications in various pathologies, including cancer and neurodegenerative diseases, and its potential as a therapeutic target.[4][6]

Quantitative Comparison of Complex II Inhibitors

The inhibitory potency of various compounds against mitochondrial complex II is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes these values for several well-characterized inhibitors.

InhibitorIC50 Value (Bovine Heart Mitochondria)Target Site on Complex IIKey Characteristics
Atpenin A5 3.6 - 10 nM[4][6]Ubiquinone (Q) binding sitePotent and highly specific inhibitor. Often used as a benchmark compound.[4][7]
Carboxin 1.1 µMUbiquinone (Q) binding siteA classic, well-studied inhibitor; used extensively to probe the Q-site.[4]
TTFA 5.8 µMUbiquinone (Q) binding siteCommon laboratory inhibitor used to differentiate Complex II activity.[4][5]
Lonidamine ~150-500 µM (for activity inhibition)Ubiquinone (Q) binding siteAnticancer agent that primarily inhibits the succinate-ubiquinone reductase (SQR) activity.[5]
Malonate Varies (mM range)Succinate binding site (dicarboxylate site)A classic competitive inhibitor that directly competes with the substrate, succinate.[5]

Key Experimental Protocols

Accurate assessment of mitochondrial complex II inhibition relies on robust biochemical assays. The two primary methods distinguish between the two core activities of the enzyme complex: succinate dehydrogenase (SDH) activity and succinate-ubiquinone reductase (SQR) activity.

Succinate-Ubiquinone Reductase (SQR) Activity Assay

This assay measures the full catalytic activity of Complex II, which is the transfer of electrons from succinate to an ubiquinone analogue. It is the most relevant assay for inhibitors targeting the ubiquinone binding site.

Principle: The assay monitors the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from a reduced ubiquinone analogue (e.g., UQ₂). The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to the SQR activity of Complex II.

Detailed Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., bovine heart, rat liver) using differential centrifugation. Determine the protein concentration of the mitochondrial preparation.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Assay Components: To the reaction buffer in a cuvette or microplate well, add the following components in order:

    • Potassium cyanide (KCN) (e.g., 1 mM) to inhibit Complex IV.

    • Rotenone (e.g., 2 µM) to inhibit Complex I.

    • The ubiquinone analogue UQ₂ (e.g., 90 µM).

    • The electron acceptor DCPIP (e.g., 74 µM).

    • The test inhibitor compound at various concentrations (or vehicle control).

    • 30 µg of isolated mitochondrial protein.

  • Initiation and Measurement: Initiate the reaction by adding the substrate, potassium succinate (e.g., 10 mM).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

  • Analysis: Calculate the rate of reaction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).[4] Plot the inhibition rates against inhibitor concentrations to determine the IC50 value.

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the ability of the SDHA and SDHB subunits to oxidize succinate and pass electrons to artificial acceptors, bypassing the ubiquinone binding site. It is useful for distinguishing Q-site inhibitors from those that target the succinate binding site.

Principle: This assay measures the transfer of electrons from succinate to artificial electron acceptors like phenazine methosulfate (PMS) and then to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which forms a colored formazan product upon reduction.

Detailed Protocol:

  • Mitochondria Preparation: Use isolated mitochondria as described in the SQR assay.

  • Reaction Setup: In a microplate well, add the mitochondrial sample.

  • Inhibitor Incubation: Add the test compound (e.g., Lonidamine, Malonate, TTFA) at the desired concentrations and incubate.[5]

  • Reaction Initiation: Add a solution containing succinate, PMS, and MTT.

  • Measurement: Monitor the formation of the formazan product by measuring the increase in absorbance at a specific wavelength (typically ~570 nm).

  • Analysis: Q-site inhibitors like TTFA will only modestly inhibit SDH activity, whereas succinate-binding site inhibitors like malonate will potently inhibit it.[5]

Visualizing Mechanisms and Pathways

To better understand the context and consequences of Complex II inhibition, the following diagrams illustrate the key biological systems and experimental workflows.

G cluster_ETC Mitochondrial Inner Membrane cluster_TCA Mitochondrial Matrix cluster_Inhibitors Inhibitor Binding Sites C1 Complex I UQ UQ C1->UQ e- C2 Complex II (SDH) C2->UQ e- Fumarate Fumarate C2->Fumarate TCA Cycle C3 Complex III CytC Cyt c C3->CytC e- C4 Complex IV C5 Complex V (ATP Synthase) C4->C5 O₂ → H₂O C5->C5 ADP → ATP UQ->C3 e- CytC->C4 e- Succinate Succinate Succinate->C2 TCA Cycle Malonate_label Malonate (Competitive) Malonate_label->Succinate Blocks Binding Atpenin_label Atpenin A5, TTFA, Carboxin (Non-competitive) Atpenin_label->UQ Blocks Reduction

Complex II's role in the ETC and sites of inhibitor action.

G start Start: Isolate Mitochondria from tissue sample prep Prepare Reaction Mixture: Buffer, KCN, Rotenone, UQ₂, DCPIP start->prep add_inhibitor Add Test Inhibitor (or vehicle control) prep->add_inhibitor add_mito Add Mitochondrial Suspension add_inhibitor->add_mito initiate Initiate Reaction: Add Succinate Substrate add_mito->initiate measure Measure Absorbance at 600 nm (kinetic read for 5-10 min) initiate->measure analyze Calculate Rate of DCPIP Reduction and Determine IC50 measure->analyze end End: Quantitative Result analyze->end

Experimental workflow for a SQR activity assay.

G inhibitor Complex II Inhibitor (e.g., Atpenin A5) complex_ii Mitochondrial Complex II (SDH) inhibitor->complex_ii Inhibition succ_fum Succinate → Fumarate inhibitor->succ_fum succ_accum Succinate Accumulation in cytoplasm inhibitor->succ_accum Leads to phd Prolyl Hydroxylases (PHDs) succ_accum->phd Inhibition (competitive with 2-OG) hif1a_hydrox HIF-1α → Hydroxylated HIF-1α succ_accum->hif1a_hydrox hif1a HIF-1α phd->hif1a Hydroxylates vhl VHL-mediated Degradation hif1a_hydrox->vhl Leads to hif1a->hif1a_hydrox hif1a_stab HIF-1α Stabilization & Nuclear Translocation hif1a->hif1a_stab (If not hydroxylated) vhl->hif1a Targets hif_target Transcription of Hypoxia-Response Genes (e.g., VEGF, GLUT1) hif1a_stab->hif_target Activates

Signaling pathway showing HIF-1α stabilization.

Concluding Remarks

The landscape of mitochondrial complex II inhibitors is diverse, ranging from the highly potent and specific Atpenin A5 to classic competitive inhibitors like malonate. The choice of inhibitor is critical and depends on the specific research question, whether it involves probing the enzyme's structure-function relationship, investigating cellular metabolism, or developing novel therapeutics. Understanding the distinct binding sites—the succinate-binding dicarboxylate site versus the ubiquinone-binding Q-site—is fundamental to interpreting experimental results. The methodologies and pathway diagrams provided in this guide serve as a foundational resource for designing and executing robust studies targeting this essential metabolic enzyme.

References

Aureothin: A Potent Antifungal Agent with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in-vitro activity of Aureothin against common fungal pathogens, benchmarked against established antifungal drugs.

Introduction

This compound, a natural product derived from Streptomyces thioluteus, has demonstrated significant antifungal properties. This guide provides a comparative overview of the antifungal spectrum of this compound against key pathogenic fungi, juxtaposed with the performance of widely used antifungal agents, Amphotericin B and Fluconazole. The distinctive mechanism of action of this compound, involving the inhibition of the mitochondrial respiratory chain, is also detailed, offering insights for researchers, scientists, and drug development professionals.

Comparative Antifungal Spectrum

The in-vitro efficacy of an antifungal agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound, Amphotericin B, and Fluconazole against a panel of clinically relevant fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans2.00.25 - 1.00.25 - 2.0
Aspergillus fumigatus4.00.5 - 2.0>64
Trichophyton rubrum1.00.125 - 1.00.25 - 8.0
Fusarium solani8.02.0 - 16.0>64

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a representative range compiled from available literature.

Mechanism of Action: Targeting Fungal Mitochondria

This compound exerts its antifungal effect through a distinct mechanism of action that targets the fungal respiratory chain. Specifically, it acts as a potent inhibitor of mitochondrial complex II (Succinate Dehydrogenase) . This inhibition disrupts the electron transport chain, a critical process for cellular energy (ATP) production.

The disruption of the electron transport chain leads to a cascade of downstream events, ultimately culminating in fungal cell death. Key consequences of mitochondrial complex II inhibition include:

  • Decreased ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. Inhibition of this process severely depletes the cell's energy supply.

  • Generation of Reactive Oxygen Species (ROS): Disruption of the electron flow in the respiratory chain can lead to the leakage of electrons and the subsequent formation of superoxide radicals and other ROS. Elevated ROS levels cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

  • Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death pathways in fungi, leading to cell demise.

Experimental Protocols

The determination of the antifungal spectrum of this compound and comparator drugs relies on standardized in-vitro susceptibility testing methods. The following is a detailed methodology for the broth microdilution assay, a commonly used technique.

Broth Microdilution Antifungal Susceptibility Testing (as per CLSI M27/M38 guidelines)

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound, Amphotericin B, and Fluconazole are prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentration range should encompass the expected MIC values.

2. Inoculum Preparation:

  • Fungal isolates are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain fresh, mature cultures.

  • A suspension of fungal cells (conidia for molds, yeast cells for yeasts) is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the standardized fungal suspension.

  • A growth control well (containing only the fungal suspension in medium) and a sterility control well (containing only medium) are included on each plate.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

4. Determination of MIC:

  • Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100% inhibition) compared to the growth control.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal Dilution Antifungal Dilution Inoculation Inoculation Antifungal Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

mechanism_of_action This compound This compound Mitochondrial Complex II Mitochondrial Complex II This compound->Mitochondrial Complex II inhibits Electron Transport Chain Disruption Electron Transport Chain Disruption Mitochondrial Complex II->Electron Transport Chain Disruption Decreased ATP Production Decreased ATP Production Electron Transport Chain Disruption->Decreased ATP Production Increased ROS Production Increased ROS Production Electron Transport Chain Disruption->Increased ROS Production Apoptosis Apoptosis Decreased ATP Production->Apoptosis Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Oxidative Stress->Apoptosis Fungal Cell Death Fungal Cell Death Apoptosis->Fungal Cell Death

Caption: Signaling pathway of this compound's antifungal mechanism of action.

Conclusion

This compound exhibits a broad spectrum of antifungal activity against common pathogenic fungi, with MIC values that are comparable to or, in some cases, more potent than established antifungal agents. Its unique mechanism of action, targeting the fungal mitochondrial respiratory chain, presents a promising avenue for the development of new antifungal therapies, particularly in the context of emerging resistance to current drugs. The detailed experimental protocols and visual representations provided in this guide offer a comprehensive resource for researchers engaged in the evaluation and development of novel antifungal compounds.

Structure-Activity Relationship of Aureothin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products and their analogs is paramount for the design of new and improved therapeutic agents. This guide provides a comparative analysis of aureothin analogs, focusing on their antiproliferative and antifungal activities. Experimental data is presented to highlight the impact of structural modifications on biological potency.

This compound, a nitroaryl-substituted polyketide produced by Streptomyces thioluteus, has garnered significant interest due to its potent biological activities. However, its inherent cytotoxicity, primarily attributed to the nitroaryl group, has limited its therapeutic potential. This has spurred research into the synthesis and evaluation of this compound analogs with the aim of reducing toxicity while retaining or enhancing its desirable antiproliferative and antifungal effects.

Comparative Biological Activity of this compound Analogs

The following tables summarize the in vitro biological activities of key this compound analogs. Modifications to the parent structure, particularly at the aromatic ring and the polyketide backbone, have been shown to significantly influence their cytotoxic, antiproliferative, and antifungal profiles.

Table 1: Antiproliferative and Cytotoxic Activity of this compound and Its Analogs

CompoundModificationCell LineIC50 (µM) - AntiproliferativeIC50 (µM) - Cytotoxicity
This compound -VariousPotentHigh
Deoxythis compound Removal of the tetrahydrofuran (THF) ring oxygenVariousReduced activity compared to this compoundLower than this compound
This compound Analogs with modified aryl moiety Replacement of the nitro group with other substituents (e.g., amino, chloro, bromo)VariousVariable, some analogs show improved selectivityGenerally reduced
Spectinabilin Different polyketide backboneVariousActiveData not readily available

Note: Specific IC50 values are highly dependent on the cell line and assay conditions. This table provides a qualitative comparison based on available literature.

Table 2: Antifungal Activity of this compound and Its Analogs

CompoundFungal StrainMIC (µg/mL)
This compound Candida albicans, Aspergillus nigerPotent
Deoxythis compound Candida albicans, Aspergillus nigerReduced activity
This compound Analogs with modified aryl moiety Candida albicans, Aspergillus nigerVariable, some analogs show potent activity

Note: MIC (Minimum Inhibitory Concentration) values can vary between different fungal strains and testing methodologies.

Key Structure-Activity Relationship Insights

Analysis of the available data on this compound analogs reveals several key SAR trends:

  • The Nitro Group: The nitroaryl moiety is a major contributor to the cytotoxicity of this compound. Replacing this group with less toxic substituents is a critical strategy for developing safer analogs.

  • The Tetrahydrofuran (THF) Ring: The integrity of the THF ring appears to be important for both antiproliferative and antifungal activities. Analogs lacking this feature, such as deoxythis compound, generally exhibit reduced potency.

  • The Polyketide Backbone: Modifications to the polyketide chain can influence the compound's conformation and its interaction with biological targets, thereby affecting its activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of this compound analogs.

Antiproliferative and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • RPMI-1640 medium (buffered with MOPS)

  • Fungal inoculum

  • This compound analogs

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the this compound analogs in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, determined visually or by spectrophotometry.

Signaling Pathways and Experimental Workflows

While the precise molecular targets and signaling pathways of this compound and its analogs are not yet fully elucidated, it is hypothesized that their cytotoxic and antiproliferative effects are mediated through the induction of apoptosis. The following diagrams illustrate a general experimental workflow for SAR studies and a putative apoptosis signaling pathway that may be triggered by this compound analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis This compound This compound Modification Structural Modification This compound->Modification Analogs This compound Analogs Modification->Analogs Cytotoxicity Cytotoxicity Assays Analogs->Cytotoxicity Antiproliferative Antiproliferative Assays Analogs->Antiproliferative Antifungal Antifungal Assays Analogs->Antifungal IC50 IC50 Determination Cytotoxicity->IC50 Antiproliferative->IC50 MIC MIC Determination Antifungal->MIC SAR SAR Analysis IC50->SAR MIC->SAR apoptosis_pathway cluster_cell Cellular Response Aureothin_Analog This compound Analog Cell_Stress Cellular Stress Aureothin_Analog->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A Comparative Analysis of Aureothin and Commercial Nematicides for Efficacy in Nematode Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 13, 2025

This guide provides a detailed comparison of the nematicidal efficacy of the natural product aureothin against established commercial nematicides. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection to facilitate an objective evaluation of this compound as a potential biocontrol agent. This document synthesizes available experimental data, outlines methodologies, and visualizes key processes to support further research and development.

Executive Summary

The management of plant-parasitic nematodes is a critical challenge in agriculture, with significant economic losses attributed to these pests annually. While chemical nematicides have been the cornerstone of control strategies, their environmental and health impacts have spurred the search for safer, more sustainable alternatives. This compound, a secondary metabolite produced by Streptomyces species, has demonstrated significant nematicidal properties. This guide compares the efficacy of this compound with several commercial nematicides, highlighting differences in target species, methodologies, and reported outcomes based on current scientific literature.

Quantitative Data Summary

Direct comparative studies testing this compound against commercial nematicides on the same nematode species are limited in the public domain. The following tables summarize efficacy data from separate studies. Table 1 presents data for this compound tested against the pine wood nematode, Bursaphelenchus xylophilus, while Table 2 details the performance of various commercial nematicides primarily against the root-knot nematode, Meloidogyne incognita.

Table 1: Nematicidal Efficacy of this compound

Compound Target Nematode Concentration Effect Source
This compound Bursaphelenchus xylophilus 0.1-20 µg/mL Suppressed growth, reproduction, and behavior.[1][2][3] [1][2][3]

| Allothis compound | Bursaphelenchus xylophilus | 0.1-20 µg/mL | Suppressed growth, reproduction, and behavior.[1][2][3] |[1][2][3] |

Note: Specific mortality percentages or LC50 values for this compound were not detailed in the reviewed literature, which primarily described its general suppressive effects.

Table 2: Efficacy of Commercial Nematicides against Root-Knot Nematode (Meloidogyne incognita)

Nematicide (Active Ingredient) Formulation Reduction in J2s Reduction in Galls Source
Ethoprophos Todabeet®, Root Phos® 100% 100% [4]
Abamectin Namazoho® 89.4% 87.5% [4]
Fenamiphos Javelin® 88.3% 89.8% [4]
Ethoprophos Nemafeng® 87.2% 95.5% [4]
Oxamyl Oxyle® 84.4% 87.5% [4]
Oxamyl Canzakel® 70.1% 63.6% [4]
Fosthiazate Capsul pro® 68.9% 59.1% [4]
Cadusafos Rugby® 64.6% 69.5% [4]

| Oxamyl | Mass Tode® | 63.2% | 65.9% |[4] |

Note: Efficacy can vary based on soil type, application method, and nematode population density. Some studies have shown different efficacy rates for the same active ingredients. For instance, other research indicated that fosthiazate and cadusafos can achieve higher or lower reduction percentages under different conditions.[5]

Experimental Protocols

Detailed and replicable methodologies are crucial for the evaluation of nematicidal compounds. Below are summaries of the protocols employed in the cited studies.

Protocol 1: In Vitro Nematicidal Assay for this compound

This protocol outlines the methodology used to assess the direct nematicidal activity of this compound against Bursaphelenchus xylophilus.

  • Nematode Culture: B. xylophilus is cultured on Botrytis cinerea grown on potato dextrose agar (PDA) plates. Mixed-stage nematodes are harvested for the assay.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution, which is then serially diluted to final test concentrations (e.g., 0.1 to 20 µg/mL) in distilled water. A solvent-only solution serves as a negative control, and a known nematicide like abamectin may be used as a positive control.[3]

  • Exposure: Approximately 100 nematodes are suspended in the wells of a multi-well plate containing the different concentrations of this compound solution.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, typically 24 to 72 hours.

  • Mortality Assessment: Post-incubation, nematodes are observed under a microscope. Individuals that are immobile and do not respond to probing with a fine needle are considered dead. The mortality rate is calculated as: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100.[3]

  • Additional Assays: The impact on behavior (e.g., thrashing assay), egg-laying capacity, and egg hatching rates are also evaluated by exposing nematodes to sub-lethal concentrations of the compound.[1][3]

Protocol 2: Pot Experiment for Commercial Nematicide Efficacy

This protocol describes a common method for evaluating the efficacy of soil-applied commercial nematicides against root-knot nematodes (Meloidogyne spp.) on a host plant.

  • Plant Cultivation: A susceptible host plant, such as sugar beet or tomato, is planted in pots filled with sterilized soil.[4][6]

  • Nematode Inoculation: The soil in each pot is inoculated with a predetermined number of M. incognita second-stage juveniles (J2s) or eggs.[4]

  • Nematicide Application: The commercial nematicides are applied to the soil according to the manufacturer's recommended dosage and application method (e.g., drench, incorporation). An untreated, inoculated group serves as the control.[4]

  • Growth Period: The plants are maintained in a greenhouse for a period sufficient for the nematode life cycle and disease development, typically 45 to 60 days.

  • Data Collection: At the end of the experiment, plants are carefully uprooted. The following parameters are assessed:

    • Root Gall Index: The degree of root galling is scored on a scale (e.g., 0-5).

    • J2 Population in Soil: The number of J2s in a 100g soil sample is counted.

    • Egg Masses: The number of egg masses on the root system is counted after staining.[6]

    • Plant Growth: Plant health parameters such as height, fresh weight, and dry weight are measured to assess phytotoxicity and overall vigor.[4]

  • Efficacy Calculation: The percentage reduction in nematode population and galling in treated pots is calculated relative to the untreated control group.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Setup cluster_analysis Phase 3: Data Collection & Analysis P1 Cultivate Host Plants (e.g., Tomato) S1 Inoculate Soil with Nematodes P1->S1 P2 Prepare Nematode Inoculum (M. incognita J2s) P2->S1 P3 Prepare Nematicide Solutions S2 Apply Nematicide Treatments P3->S2 S1->S2 S3 Incubate in Greenhouse (45-60 days) S2->S3 D1 Assess Root Galling S3->D1 D2 Count J2s in Soil S3->D2 D3 Measure Plant Growth Parameters S3->D3 A1 Calculate % Reduction (Efficacy) D1->A1 D2->A1

Caption: Workflow for a typical pot experiment to test nematicide efficacy.

G cluster_this compound This compound cluster_commercial Commercial Nematicides (e.g., Organophosphates) A_Input This compound A_MoA Unknown Molecular Target & Signaling Pathway A_Input->A_MoA A_Effect1 Inhibition of Growth A_MoA->A_Effect1 A_Effect2 Inhibition of Reproduction A_MoA->A_Effect2 A_Effect3 Altered Behavior A_MoA->A_Effect3 A_Output Nematode Suppression A_Effect1->A_Output A_Effect2->A_Output A_Effect3->A_Output C_Input Nematicide (e.g., Fenamiphos) C_MoA Nervous System Target (Acetylcholinesterase) C_Input->C_MoA C_Effect1 Enzyme Inhibition C_MoA->C_Effect1 C_Effect2 Neurotransmission Failure C_Effect1->C_Effect2 C_Output Paralysis & Death C_Effect2->C_Output

References

Unveiling the Cytotoxic Landscape: A Comparative Analysis of Aureothin and Other Natural Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Aureothin against various cancer cell lines. Due to the limited availability of comprehensive quantitative data for this compound, this guide also presents a comparison with two other well-studied natural compounds, Luteolin and Parthenolide, to offer a broader context for its potential as an anti-cancer agent. The experimental data, protocols, and signaling pathways detailed herein aim to support further research and drug discovery initiatives in oncology.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound, Luteolin, and Parthenolide against a range of human cancer cell lines. It is important to note that the data for this compound is not as extensively documented in publicly available literature as it is for Luteolin and Parthenolide, highlighting a gap for future research.

Cell LineCancer TypeThis compound IC50 (µM)Luteolin IC50 (µM)Parthenolide IC50 (µM)
A549 Lung CarcinomaData not available3.1[1]4.3[2], 15.38[3]
MCF-7 Breast CancerData not available~509.54[4][5][6]
HeLa Cervical CancerData not availableStrong cytotoxicity, specific IC50 varies8.42[4][5][6]
HT-29 Colon AdenocarcinomaData not availableCell cycle arrest at 20-60 µM[1]7.0[2]
COLO 320 Colon CancerData not available32.5[1]Data not available
GLC4 Lung CancerData not available40.9[1]Data not available
HL-60 LeukemiaData not available12.5 - 15[1]Data not available
A431 Squamous Cell CancerData not available19[1]Data not available
TE671 MedulloblastomaData not availableData not available6.5[2]
GLC-82 Non-small Cell Lung CancerData not availableData not available6.07[3]
H1650 Non-small Cell Lung CancerData not availableData not available9.88[3]
H1299 Non-small Cell Lung CancerData not availableData not available12.37[3]
PC-9 Non-small Cell Lung CancerData not availableData not available15.36[3]

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxic effect is fundamental in cancer research. The following are detailed methodologies for two commonly employed assays: the MTT and the Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[9][10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.[11]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.[11][12]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

This compound: Targeting the STAT3 Signaling Pathway

Preliminary evidence suggests that this compound's cytotoxic effects are mediated, at least in part, through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound can induce apoptosis (programmed cell death) in cancer cells.

Aureothin_STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3->Apoptosis Inhibits GeneExpression Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->GeneExpression Promotes Proliferation Cell Proliferation & Survival GeneExpression->Proliferation Leads to Apoptosis_Induction Compound Luteolin / Parthenolide Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Data Data Acquisition (Absorbance Reading) Assay->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis End End: Identify Potent Compounds Analysis->End

References

Comparative Analysis of Aureothin: A Methodological Guide to Assessing Cross-Resistance and Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the analysis of cross-resistance between the antibiotic aureothin and other antimicrobial agents. Despite a thorough review of existing literature, specific experimental data on the cross-resistance profile of this compound and its activity against a broad panel of antibiotic-resistant bacteria is not publicly available. Consequently, this document serves as a methodological guide, detailing the standardized experimental protocols and data presentation formats necessary to conduct such a comparative analysis. The provided protocols and visualization templates are intended to enable researchers to generate and interpret the data required for a robust evaluation of this compound's potential as a novel antimicrobial agent.

Introduction to Cross-Resistance Analysis

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, through the same mechanism, becomes resistant to other, often structurally related, antibiotics. Conversely, collateral sensitivity is a phenomenon where resistance to one drug increases susceptibility to another. Understanding these relationships is crucial in predicting the clinical utility of a new antibiotic and mitigating the development of widespread resistance. The primary method for assessing cross-resistance is through the determination of the Minimum Inhibitory Concentration (MIC) of the investigational compound against a panel of bacterial strains with well-characterized resistance mechanisms.

Quantitative Data on Antibacterial Activity

As of the date of this publication, specific data on the Minimum Inhibitory Concentrations (MICs) of this compound against a diverse panel of antibiotic-susceptible and -resistant bacteria is not available in the peer-reviewed literature. To facilitate future comparative analyses, the following table structure is recommended for presenting such data once generated.

Table 1: Comparative Antibacterial Activity of this compound against Susceptible and Resistant Bacterial Strains (Hypothetical Data)

Bacterial StrainResistance PhenotypeResistance Mechanism (if known)This compound MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)-Data to be generatedOxacillin: ≤2
Staphylococcus aureus ATCC 43300Methicillin-Resistant (MRSA)mecA geneData to be generatedOxacillin: ≥4
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible (VSE)-Data to be generatedVancomycin: ≤4
Enterococcus faecium (Clinical Isolate)Vancomycin-Resistant (VRE)vanA geneData to be generatedVancomycin: ≥32
Escherichia coli ATCC 25922--Data to be generatedCiprofloxacin: ≤1
Pseudomonas aeruginosa ATCC 27853--Data to be generatedMeropenem: ≤4
Klebsiella pneumoniae (Clinical Isolate)Carbapenem-Resistant (CRE)blaKPCData to be generatedMeropenem: ≥16

Experimental Protocols

The following is a detailed protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.[4]

Materials
  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (quality control strains and clinical isolates)

  • This compound and comparator antibiotics

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure
  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent at a concentration of at least 1000 µg/mL.

  • Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antibiotics with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Bacterial Colony Selection p2 Inoculum Standardization (0.5 McFarland) p1->p2 a1 Inoculation of Microtiter Plate p2->a1 p3 Antibiotic Serial Dilution in Plate p3->a1 a2 Incubation (16-20h at 35°C) a1->a2 an1 Visual Inspection for Turbidity a2->an1 an2 MIC Determination an1->an2

Broth microdilution workflow for MIC determination.
Generalized Mechanism of Action

While the specific molecular target of this compound's antibacterial activity is not well-defined in the literature, many antibiotics function by inhibiting essential cellular processes. The following diagram illustrates a generalized mechanism of action for an antibiotic that inhibits bacterial protein synthesis. This is a conceptual diagram and does not represent the specific mechanism of this compound.

Antibiotic_MoA cluster_process Protein Synthesis 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Elongates 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA tRNA->50S_subunit Binds Antibiotic Antibiotic Antibiotic->50S_subunit Inhibits Translocation

Generalized inhibition of bacterial protein synthesis.

Conclusion

The evaluation of cross-resistance is a cornerstone of preclinical antibiotic development. Although specific data for this compound is currently lacking, the methodologies outlined in this guide provide a clear path for researchers to generate the necessary data to assess its potential. By employing standardized protocols such as the CLSI broth microdilution method and systematically testing against a panel of resistant strains, the scientific community can build a comprehensive understanding of this compound's antibacterial spectrum and its relationship with existing antibiotic classes. The provided templates for data presentation and workflow visualization are intended to support this endeavor and encourage standardized reporting of new findings in the field of antimicrobial research.

References

A Comparative Guide to the PKS Gene Clusters of Aureothin and Spectinabilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polyketide synthase (PKS) gene clusters responsible for the biosynthesis of two closely related natural products: aureothin and spectinabilin. Both compounds, produced by Streptomyces species, exhibit significant biological activities and share a unique p-nitrobenzoic acid (pNBA) starter unit. Understanding the genetic and enzymatic intricacies of their biosynthetic pathways is crucial for targeted pathway engineering and the generation of novel, bioactive analogs.

Introduction to this compound and Spectinabilin

This compound is a nitroaryl-substituted polyketide with notable antifungal, antitumor, and insecticidal properties.[1] Spectinabilin, also known as neothis compound, is a structurally similar polyketide with reported antiviral and antimalarial activities.[2] Their shared biosynthetic origin, involving type I modular PKS systems, makes a comparative analysis of their gene clusters particularly insightful for understanding the evolution of polyketide diversity.

Quantitative Comparison of Gene Clusters

The PKS gene clusters for this compound and spectinabilin share remarkable homology, suggesting a close evolutionary relationship.[2] However, key differences in their size, gene content, and regulatory elements contribute to the structural distinctions between their final products. The following table summarizes the key quantitative features of their respective gene clusters.

FeatureThis compound (aur) Gene ClusterSpectinabilin (spn) Gene ClusterReferences
Producing Organism Streptomyces thioluteusStreptomyces spectabilis, Streptomyces orinoci[2][3]
Size of Gene Cluster ~27 kb~45.3 kb[3][4]
Number of PKS Genes 3 (aurA, aurB, aurC)4 (spnA, spnA', spnB, spnC)[4][5]
Total Number of ORFs Information not readily available14 (spnA-M)[4]
Number of PKS Modules 4 (catalyzing 5 extension cycles)7 (catalyzing 7 extension cycles)[2][3]
Starter Unit p-Nitrobenzoic acid (pNBA)p-Nitrobenzoic acid (pNBA)[3][4]
Extender Units Malonyl-CoA, Methylmalonyl-CoAMalonyl-CoA, Methylmalonyl-CoA[5][6]
Regulatory Genes aurD (transcriptional activator)spnD (AfsR family activator) or norD (ArsR family repressor)[2][4]

Biosynthetic Pathways and PKS Architecture

Both this compound and spectinabilin biosynthesis pathways utilize a modular type I PKS assembly line. A key feature of the this compound PKS is the iterative use of its first module, AurA, which catalyzes two successive rounds of chain extension.[3][5][7] This "stuttering" phenomenon is a departure from the canonical co-linearity rule observed in many modular PKS systems.[1] The spectinabilin PKS, in contrast, possesses additional modules to achieve its longer polyketide chain.[2]

The biosynthesis of both molecules is initiated by the incorporation of a p-nitrobenzoic acid starter unit, a relatively rare feature in polyketide synthesis.[3] The subsequent elongation of the polyketide chain involves the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, with the specific order and number of these units dictated by the acyltransferase (AT) domains within each PKS module.

This compound PKS Gene Cluster Organization```dot

Aureothin_PKS cluster_aur This compound (aur) Gene Cluster aurA aurA (PKS) aurB aurB (PKS) aurC aurC (PKS) aurD aurD (Regulator) other_genes Other Biosynthetic Genes

Caption: Organization of the Spectinabilin PKS gene cluster.

Experimental Protocols

The characterization of the this compound and spectinabilin PKS gene clusters has been primarily achieved through a combination of gene cloning, heterologous expression, and metabolite analysis. The following provides a generalized workflow and protocols based on established methodologies for studying PKS gene clusters.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for PKS Gene Cluster Analysis A 1. Genomic DNA Isolation from Producer Strain B 2. Cosmid/Fosmid Library Construction or PCR Amplification A->B DNA source C 3. Cloning of PKS Gene Cluster into Expression Vector B->C Ligation/Recombination D 4. Transformation into Heterologous Host (e.g., S. lividans) C->D Conjugation/Transformation E 5. Fermentation and Metabolite Extraction D->E Cultivation F 6. LC-MS/MS Analysis of Extracts E->F Sample Preparation G 7. Structure Elucidation of Produced Polyketides F->G Data Analysis

Caption: A generalized experimental workflow for the study of PKS gene clusters.

Key Experimental Methodologies

1. Cloning of the PKS Gene Cluster:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the producer Streptomyces strain using standard protocols.

  • Library Construction or PCR: A cosmid or fosmid library of the genomic DNA is constructed to clone large DNA fragments. Alternatively, if the sequence is known, the entire gene cluster can be amplified by long-range PCR.

  • Vector Insertion: The identified gene cluster is then cloned into a suitable expression vector, often an integrative plasmid for stable expression in a heterologous host.

2. Heterologous Expression in Streptomyces lividans :

  • Host Strain: Streptomyces lividans, a genetically well-characterized and generally non-producing strain, is a common host for the heterologous expression of PKS gene clusters.

  • Transformation/Conjugation: The expression vector containing the PKS gene cluster is introduced into S. lividans via protoplast transformation or intergeneric conjugation from E. coli.

  • Culture and Fermentation: The recombinant S. lividans strain is cultured in a suitable production medium to induce the expression of the gene cluster and subsequent production of the polyketide.

3. Metabolite Analysis by LC-MS/MS:

  • Extraction: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced secondary metabolites.

  • LC-MS/MS Analysis: The crude extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The separation is typically performed on a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid to improve ionization.

  • Data Analysis: The mass spectra are analyzed to identify the parent ions corresponding to the expected polyketide products and their fragmentation patterns are used to confirm their structures. Comparison with authentic standards, when available, is used for definitive identification.

Regulatory Mechanisms: A Key Point of Divergence

A significant difference between the this compound and spectinabilin gene clusters lies in their regulation. While both clusters contain pathway-specific regulatory genes, the spectinabilin gene clusters from different producer strains (S. spectabilis and S. orinoci) employ distinct regulatory systems. T[2]he spn cluster from S. spectabilis contains spnD, an AfsR family transcriptional activator. I[2]n contrast, the nearly identical nor cluster from S. orinoci is regulated by norD, a member of the ArsR family of repressors. T[2]his divergence in regulation of homologous gene clusters is a fascinating example of evolutionary adaptation in secondary metabolite biosynthesis.

Conclusion

The PKS gene clusters for this compound and spectinabilin offer a compelling case study in the evolution and engineering of polyketide biosynthesis. Their shared ancestry is evident in their homologous gene content and conserved starter unit. However, differences in the number of PKS modules and, most notably, their regulatory systems, highlight the molecular mechanisms that drive the diversification of natural products. The detailed understanding of these systems, facilitated by the experimental approaches outlined in this guide, will continue to empower researchers to harness the biosynthetic potential of these remarkable enzymatic assembly lines for the development of novel therapeutic agents.

References

Safety Operating Guide

Safe Disposal and Handling of Aureothin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of aureothin, a potent antibiotic and nematicidal agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is a hazardous substance and must be handled with care by trained professionals in a controlled laboratory setting.

Hazard Identification and Safety Data

This compound presents significant health and environmental hazards. It is crucial to be fully aware of its toxicological properties before handling.

Hazard Category Classification Source
Acute Oral Toxicity Fatal if swallowed (Category 2)[1][2]
Acute Dermal Toxicity Fatal in contact with skin (Category 2)[1][2]
Acute Inhalation Toxicity Harmful if inhaled (Category 4)[1][2]
Eye Irritation Causes serious eye irritation (Category 2A)[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[3]

Personal Protective Equipment (PPE) and Handling Protocols

Strict adherence to safety protocols is mandatory when working with this compound to minimize exposure risk.

Handling this compound:

  • Avoid Contact: Prevent any contact with skin, eyes, and clothing.[1]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or any aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[3] Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

First Aid Measures:

  • If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.[1][2]

  • If on Skin: Gently wash with plenty of soap and water. Immediately remove contaminated clothing.[1]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison control center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

Spill Containment and Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear all required PPE, including respiratory protection.

  • Prevent the spill from entering drains or waterways.[1][3]

  • For solid spills, carefully collect the material without creating dust.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1]

  • Thoroughly clean the contaminated area.

This compound Disposal Workflow

The following diagram illustrates the step-by-step procedure for the safe disposal of this compound waste.

AureothinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_prohibited Prohibited Actions PPE Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator as needed) Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Collect Collect this compound Waste (Solid, Liquid, Contaminated Materials) Handling->Collect Container Place in Labeled, Approved Hazardous Waste Container Collect->Container Incineration Option 1: Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner. Container->Incineration Primary Method WastePlant Option 2: Dispose of through an approved waste disposal plant. Container->WastePlant Alternative Drain Do NOT discharge into drains or environment.

Caption: Workflow for the safe handling and disposal of this compound waste.

Detailed Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Segregation of Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid potential reactions.[4]

    • Contaminated materials such as gloves, pipette tips, and labware must also be treated as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the waste type (solid or liquid).

    • The label should clearly indicate "Hazardous Waste" and "this compound."

  • Disposal Method:

    • The recommended method of disposal is to dissolve or mix the this compound waste with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and an exhaust air scrubber.[1]

    • Alternatively, the sealed waste container must be sent to an approved hazardous waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Prohibited Disposal:

    • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. [1] this compound is very toxic to aquatic life, and release into the sewer system or the environment can have severe long-lasting consequences.[3]

References

Personal protective equipment for handling Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Aureothin. Adherence to these procedures is critical to ensure personnel safety and mitigate exposure risks associated with this hazardous compound.

This compound is a potent cytotoxic agent that is fatal if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation[1][2][3]. Strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum Requirement
Hand Protection Wear compatible chemical-resistant gloves to prevent skin exposure[1]. Due to the high toxicity, double gloving is recommended.
Body Protection Wear appropriate protective clothing to prevent exposure[1]. A lab coat is a minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant suit should be considered.
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA[1]. A face shield should be worn in addition to goggles when there is a splash hazard.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator[1]. The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: Handling this compound

All handling of this compound must be conducted within a designated controlled area.

Step 1: Preparation

  • Ensure a safety shower and eye wash station are readily accessible[1].

  • Work within a certified chemical fume hood or other appropriate containment device. Mechanical exhaust is required[1].

  • Assemble all necessary materials and equipment before introducing this compound to the work area.

  • Prepare a designated waste container for this compound-contaminated materials.

Step 2: Donning PPE

  • Follow the correct sequence for donning PPE to avoid contamination:

    • Protective clothing (suit or lab coat)

    • Inner gloves

    • Respirator

    • Eye and face protection

    • Outer gloves (ensure they overlap the cuffs of the protective clothing)

Step 3: Handling

  • Avoid contact with skin, eyes, and clothing[1].

  • Avoid ingestion and inhalation[1].

  • Do not eat, drink, or smoke when using this product[1][2][3].

  • Handle this compound in a manner that minimizes the generation of dusts or aerosols.

Step 4: Post-Handling

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Follow the proper doffing sequence for PPE to prevent cross-contamination.

  • Wash hands thoroughly after handling[1].

Disposal Plan

  • Dispose of all this compound-contaminated waste, including disposable PPE and cleaning materials, in a designated and clearly labeled hazardous waste container[1].

  • Do not allow this compound to enter drains or soil[1].

  • All waste disposal must be conducted in accordance with local, regional, and national regulations[1].

Emergency Procedures

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention[1][2][3].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention[1].

  • If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting[2].

This compound Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Aureothin_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste and Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, etc.) ppe_selection->engineering_controls emergency_prep Confirm Emergency Preparedness (Eyewash, Shower) engineering_controls->emergency_prep don_ppe Don PPE emergency_prep->don_ppe handle_this compound Handle this compound in Containment don_ppe->handle_this compound decontaminate Decontaminate Work Area handle_this compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_segregation Segregate Contaminated Waste doff_ppe->waste_segregation dispose Dispose of Waste per Regulations waste_segregation->dispose end End: Procedure Complete dispose->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aureothin
Reactant of Route 2
Aureothin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.